Product packaging for Biguanide, dihydriodide(Cat. No.:CAS No. 73728-75-3)

Biguanide, dihydriodide

Cat. No.: B15345952
CAS No.: 73728-75-3
M. Wt: 335.15 g/mol
InChI Key: SNXGSIKXKKHSOD-UHFFFAOYSA-N
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Description

Biguanide, dihydriodide is a useful research compound. Its molecular formula is C9H14IN5O and its molecular weight is 335.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14IN5O B15345952 Biguanide, dihydriodide CAS No. 73728-75-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

73728-75-3

Molecular Formula

C9H14IN5O

Molecular Weight

335.15 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(4-methoxyphenyl)guanidine;hydroiodide

InChI

InChI=1S/C9H13N5O.HI/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H

InChI Key

SNXGSIKXKKHSOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(N)N=C(N)N.I

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Biguanide and its Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Biguanide and its various salt forms. Due to the limited availability of specific experimental data for Biguanide, dihydriodide, this document focuses on the well-characterized parent compound and its more common hydrochloride and sulfate salts. The methodologies and principles described herein are directly applicable to the physicochemical characterization of this compound.

Physicochemical Properties

Biguanide is a strongly basic organic compound that readily forms salts with acids.[1] Its physicochemical properties, particularly those of its salt forms, are critical for its formulation, delivery, and biological activity.

Table 1: Physicochemical Data for Biguanide and its Common Salts

PropertyBiguanide (Free Base)Biguanide HydrochlorideBiguanide Sulfate (Neutral)
Molecular Formula C₂H₇N₅[2]C₂H₇N₅·HCl[1](C₂H₇N₅)₂·H₂SO₄·2H₂O[1]
Molecular Weight ( g/mol ) 101.11[2]137.57[1]336.33[1]
Melting Point (°C) 130 (decomposes at ~142)[3]235[1]Data not available
Solubility Soluble in water and alcohol; Insoluble in ether, benzene, chloroform.[1]Very soluble in water; slightly soluble in alcohol.[1]Soluble in water.[1]
pKa pKₐ₁ = 11.52, pKₐ₂ = 2.93[1]Data not availableData not available
LogP (calculated) -1.4Data not availableData not available
Appearance Colorless solid[3]Needles[1]Large crystals[1]

Note: Specific experimental data for this compound was not found in the reviewed literature. It is anticipated that its properties would be comparable to other biguanide salts, exhibiting high water solubility due to its ionic nature.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the determination of key physicochemical properties of biguanide salts, adaptable for the characterization of this compound.

2.1. Synthesis of Biguanide Salts

The synthesis of biguanide salts, such as the dihydrochloride, can be achieved through various methods. A common approach involves the reaction of dicyandiamide with the corresponding amine hydrochloride under reflux.[4][5] For the synthesis of this compound, a similar principle would apply, likely involving the reaction of biguanide free base with hydriodic acid.

  • General Protocol for Biguanide Salt Synthesis:

    • Dissolve dicyandiamide and the desired amine salt (e.g., ammonium iodide for the dihydriodide) in a suitable solvent (e.g., water or a high-boiling point alcohol).[6]

    • Reflux the mixture for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to allow the salt to crystallize.

    • Collect the crystals by filtration and wash with a cold solvent to remove impurities.

    • Recrystallize the product from a suitable solvent system to obtain the pure biguanide salt.

    • The final product should be characterized by spectroscopic methods such as NMR and IR, and its purity assessed by elemental analysis.[7]

2.2. Melting Point Determination

The melting point is a crucial indicator of purity.

  • Protocol:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.

2.3. Solubility Determination

Solubility is determined by the equilibrium concentration of a solute in a solvent at a given temperature.

  • Protocol for Equilibrium Solubility Method:

    • Add an excess amount of the biguanide salt to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

    • Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the suspension to separate the undissolved solid.

    • Analyze the concentration of the biguanide salt in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • The determined concentration represents the solubility of the salt in that solvent at that temperature.

2.4. pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like biguanide, the pKa of its conjugate acid is determined.

  • Protocol using Potentiometric Titration:

    • Accurately weigh a sample of the biguanide salt and dissolve it in a known volume of deionized water.

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

    • Record the pH values as a function of the volume of titrant added.

    • Plot the titration curve (pH vs. volume of titrant).

    • The pKa can be determined from the pH at the half-equivalence point. For a diprotic acid (like the biguanide dication), two equivalence points and two pKa values will be observed.

Signaling Pathway and Experimental Workflow

Biguanides, most notably metformin, are known to exert their cellular effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8] AMPK is a key cellular energy sensor that plays a central role in regulating metabolism.

3.1. AMPK Signaling Pathway

The activation of AMPK by biguanides leads to a cascade of downstream effects, including the inhibition of gluconeogenesis in the liver and the stimulation of glucose uptake in muscle cells.

AMPK_Signaling_Pathway cluster_input Cellular Stress / Biguanides cluster_activation AMPK Activation cluster_downstream Downstream Effects Biguanides This compound Cellular_Stress Increased AMP/ADP:ATP Ratio Biguanides->Cellular_Stress LKB1 LKB1 Cellular_Stress->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates Gluconeogenesis ↓ Gluconeogenesis (Liver) AMPK->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake (Muscle) AMPK->Glucose_Uptake Protein_Synthesis ↓ Protein Synthesis (mTORC1 inhibition) AMPK->Protein_Synthesis Lipid_Metabolism ↓ Fatty Acid Synthesis ↑ Fatty Acid Oxidation AMPK->Lipid_Metabolism

Caption: AMPK signaling pathway activated by Biguanides.

3.2. Experimental Workflow for Investigating AMPK Activation

A typical workflow to investigate the effect of a biguanide compound on the AMPK pathway in a cell-based assay.

Experimental_Workflow A Cell Culture (e.g., Hepatocytes, Myocytes) B Treatment with This compound (various concentrations and times) A->B C Cell Lysis and Protein Extraction B->C D Western Blot Analysis C->D E Detection of Phosphorylated Proteins (p-AMPK, p-ACC) D->E F Data Analysis and Quantification E->F

Caption: Workflow for AMPK activation analysis.

References

Technical Guide to the Synthesis and Purification of Biguanide Dihydriodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification of biguanide salts, with a specific focus on the dihydriodide form. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Biguanides

Biguanides are a class of drugs, with metformin being a prominent member, primarily used in the management of type 2 diabetes.[1][2] Their mechanism of action involves the reduction of hepatic glucose production and improvement of insulin sensitivity.[3] At the molecular level, biguanides are known to inhibit mitochondrial respiratory chain complex I. This inhibition leads to an increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4][5][6]

The synthesis of biguanides typically involves the reaction of dicyandiamide with an appropriate amine salt in the presence of a solvent. While hydrochloride salts are the most commonly synthesized and studied, this guide will also detail a proposed protocol for the synthesis of biguanide dihydriodide.

Synthesis of Biguanide Salts

The general synthesis of biguanide salts involves the condensation of dicyandiamide with an amine salt. The reaction conditions, including the choice of solvent and temperature, can influence the yield and purity of the final product.

Data Presentation: Synthesis of Biguanide Hydrochlorides

The following table summarizes quantitative data from various reported syntheses of biguanide hydrochlorides.

Amine SaltDicyandiamide (molar ratio)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dimethylamine hydrochloride1:1Toluene150291.3(Adapted from[7])
Aniline hydrochloride1:1Phenol100Not Specified93(Adapted from[8])
Various amine hydrochlorides1:1Water, Ethanol, Toluene, etc.Reflux2-48Variable[1]
Aniline1:1 (with HCl)Not SpecifiedNot SpecifiedNot SpecifiedExcellent[2]
Experimental Protocol: Synthesis of a Generic Biguanide Hydrochloride

This protocol is a generalized procedure based on common laboratory practices for the synthesis of biguanide hydrochlorides.[1][9]

Materials:

  • Dicyandiamide

  • Amine hydrochloride (e.g., dimethylamine hydrochloride)

  • Solvent (e.g., toluene, ethanol, or water)

  • Hydrochloric acid (for pH adjustment if starting from free amine)

  • Anhydrous sodium sulfate (for drying)

  • Activated carbon (for decolorization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dicyandiamide and the amine hydrochloride in a 1:1 molar ratio.

  • Add a suitable solvent (e.g., toluene) to the flask.

  • Heat the reaction mixture to reflux with constant stirring. The reaction time can vary from 2 to 48 hours, depending on the specific reactants and solvent used.[1]

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If the product is soluble, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Proposed Experimental Protocol: Synthesis of Biguanide Dihydriodide

As specific literature on the direct synthesis of biguanide dihydriodide is scarce, this proposed protocol adapts the hydrochloride synthesis by using an amine hydroiodide salt.

2.3.1. Preparation of Amine Hydroiodide

Amine hydroiodide salts can be prepared by reacting the corresponding amine with hydroiodic acid.

Materials:

  • Amine

  • Hydroiodic acid (HI)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the amine in a minimal amount of a suitable solvent (e.g., diethyl ether).

  • Slowly add a stoichiometric amount of hydroiodic acid to the amine solution with stirring.

  • The amine hydroiodide salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

2.3.2. Synthesis of Biguanide Dihydriodide

Materials:

  • Dicyandiamide

  • Amine hydroiodide

  • Solvent (e.g., 1,4-dioxane or phenol-containing organic solvent)[8]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dicyandiamide and the prepared amine hydroiodide in a 1:1 molar ratio.

  • Add a suitable high-boiling solvent such as 1,4-dioxane or a phenol-containing organic solvent.

  • Heat the reaction mixture to a temperature between 100-160°C with constant stirring.[8]

  • Monitor the reaction progress.

  • After completion, cool the mixture to room temperature to allow for product precipitation.

  • Collect the crude biguanide dihydriodide by filtration.

Purification of Biguanide Dihydriodide

Purification of the crude biguanide dihydriodide is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.

Experimental Protocol: Purification by Recrystallization

This protocol is based on general principles for the purification of organic salts, including metformin hydrochloride and other organic iodides.[10][11]

Materials:

  • Crude biguanide dihydriodide

  • Recrystallization solvent (e.g., methanol/acetone mixture, ethanol, or water)

  • Activated carbon

Procedure:

  • Dissolve the crude biguanide dihydriodide in a minimum amount of a suitable hot solvent. A mixture of methanol and acetone has been shown to be effective for the recrystallization of organic iodide salts.[11] For biguanide salts, ethanol or water can also be effective.[1]

  • If the solution is colored, add a small amount of activated carbon and heat the solution for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield of the crystals.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified biguanide dihydriodide crystals in a vacuum oven at a suitable temperature (e.g., 60-90°C).[10]

Visualizations

Biguanide Synthesis Workflow

G cluster_synthesis Biguanide Dihydriodide Synthesis cluster_purification Purification dicyandiamide Dicyandiamide reaction_mixture Reaction Mixture in Solvent dicyandiamide->reaction_mixture amine_hydroiodide Amine Hydroiodide amine_hydroiodide->reaction_mixture heating Heating (100-160°C) reaction_mixture->heating crude_product Crude Biguanide Dihydriodide heating->crude_product dissolution Dissolution in Hot Solvent crude_product->dissolution filtration Hot Filtration (optional with activated carbon) dissolution->filtration crystallization Crystallization (Cooling) filtration->crystallization final_product Pure Biguanide Dihydriodide crystallization->final_product

Caption: Workflow for the synthesis and purification of biguanide dihydriodide.

Biguanide Signaling Pathway

G cluster_pathway Biguanide Mechanism of Action Biguanide Biguanide MitoComplexI Mitochondrial Complex I Biguanide->MitoComplexI inhibition ATP_production ATP Production MitoComplexI->ATP_production decreased AMP_ATP_ratio Increased AMP/ATP Ratio ATP_production->AMP_ATP_ratio leads to AMPK AMPK Activation AMP_ATP_ratio->AMPK Downstream Downstream Effects (e.g., Decreased Gluconeogenesis) AMPK->Downstream

Caption: Signaling pathway of biguanides, highlighting the inhibition of mitochondrial complex I and activation of AMPK.

References

An In-depth Technical Guide to Biguanide, Dihydriodide: Molecular Characteristics, Synthetic Approaches, and Cellular Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Biguanide, dihydriodide, designed for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and the molecular pathways it modulates.

Chemical Identification and Molecular Structure

The parent compound, Biguanide, is a fundamental structure in a class of drugs known for their antihyperglycemic properties.[1] While a specific CAS Registry Number for "this compound" is not readily found in common chemical databases, the properties of the parent molecule and its common salts are well-documented.

The structure of Biguanide consists of two linked guanidine groups.[2][3] The dihydriodide salt would involve the protonation of two of the nitrogen atoms in the biguanide structure, with two iodide ions acting as counterions.

Table 1: Chemical Properties of Biguanide

PropertyValueSource
CAS Registry Number 56-03-1[4][5]
Molecular Formula C2H7N5[4][5]
Molecular Weight 101.11 g/mol
Common Names Imidodicarbonimidic diamide, Guanylguanidine[5]

The molecular structure of the Biguanide cation is depicted below. In the dihydriodide salt, two of the nitrogen atoms would be protonated.

Molecular Structure of Biguanide

NH2   NH
||    |
H2N-C-N-C-NH2

Synthesis of Biguanide Derivatives

The synthesis of biguanides has evolved since its first discovery in 1879.[2] Modern methods often involve the reaction of dicyandiamide (also known as 1-cyanoguanidine) with an appropriate amine.[6]

A common synthetic route involves the reaction of an amine hydrochloride with dicyandiamide, often under reflux conditions.[6] The use of microwave irradiation has been shown to accelerate the reaction and improve yields.[7] Another approach utilizes Lewis acids like iron(III) chloride to enhance the reactivity of cyanoguanidine.[2]

Below is a generalized workflow for the synthesis of a substituted biguanide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product dicyandiamide Dicyandiamide (1-cyanoguanidine) reaction Condensation Reaction dicyandiamide->reaction amine_hcl Amine Hydrochloride (R-NH3+Cl-) amine_hcl->reaction solvent Solvent (e.g., 1-Butanol, Acetonitrile) solvent->reaction catalyst Catalyst/Promoter (Optional) (e.g., TMSCl, FeCl3) catalyst->reaction heating Heating (Conventional Reflux or Microwave Irradiation) heating->reaction workup Work-up & Purification (e.g., Precipitation, Crystallization) reaction->workup biguanide_salt Substituted Biguanide Salt (e.g., Hydrochloride) workup->biguanide_salt

Caption: Generalized workflow for the synthesis of substituted biguanides.

Microwave-Assisted Synthesis: Mayer et al. developed a versatile method using microwave irradiation.[6] The general procedure involves reacting substituted anilines or benzylamines with dicyandiamide in a suitable solvent like acetonitrile.[6][7] The addition of trimethylsilyl chloride (TMSCl) in place of hydrochloric acid was found to increase the yield and purity of the product.[6] A typical protocol might involve heating the reactants in a sealed vessel under microwave irradiation at 130-150°C for 5-15 minutes.[7]

Synthesis using Lewis Acids: Suyama et al. reported an efficient synthesis using iron(III) chloride as a Lewis acid to increase the reactivity of cyanoguanidine.[2][6] This method can proceed at room temperature with excellent yields for the formation of disubstituted biguanides from phenylcyanoguanidine.[2]

Signaling Pathways and Mechanism of Action

Biguanides, most notably metformin, exert their therapeutic effects through the modulation of several key signaling pathways, primarily centered on cellular energy metabolism.

A primary and widely accepted mechanism of action for biguanides is the inhibition of Complex I of the mitochondrial respiratory chain.[8][9] This inhibition leads to a decrease in ATP production and a corresponding increase in the cellular AMP/ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[8][9]

Activated AMPK then phosphorylates multiple downstream targets, leading to a switch from anabolic to catabolic processes to restore energy balance. This includes the inhibition of mTORC1 signaling, which is crucial for cell growth and proliferation.[8]

G Biguanides Biguanides ComplexI Mitochondrial Complex I Biguanides->ComplexI inhibits ATP_prod ATP Production ComplexI->ATP_prod decreases AMP_ATP_ratio AMP:ATP Ratio ATP_prod->AMP_ATP_ratio increases AMPK AMPK AMP_ATP_ratio->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth promotes

Caption: Biguanide-mediated inhibition of Complex I and activation of AMPK.

Biguanides can also reduce hepatic glucose production by antagonizing the action of glucagon.[10][11] Glucagon normally stimulates glucose production by binding to its receptor on hepatocytes, which activates adenylyl cyclase (AC) and increases intracellular cyclic AMP (cAMP).[10][12] cAMP in turn activates Protein Kinase A (PKA), which phosphorylates key enzymes involved in gluconeogenesis and glycogenolysis.[10][11]

Biguanides, by inhibiting mitochondrial complex I, can lead to an accumulation of AMP, which directly inhibits adenylyl cyclase.[11][13] This reduces cAMP levels and blunts the entire downstream signaling cascade initiated by glucagon.[10][11]

G Biguanides Biguanides Adenylyl_Cyclase Adenylyl Cyclase Biguanides->Adenylyl_Cyclase inhibits Glucagon Glucagon Glucagon_Receptor Glucagon Receptor Glucagon->Glucagon_Receptor binds Glucagon_Receptor->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA PKA cAMP->PKA activates Glucose_Production Hepatic Glucose Production PKA->Glucose_Production stimulates

Caption: Inhibition of the glucagon signaling pathway by biguanides.

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell metabolism, growth, and proliferation and is often dysregulated in diseases like cancer.[14] Biguanides can inhibit mTOR signaling through both AMPK-dependent and AMPK-independent mechanisms.

  • AMPK-dependent inhibition: As described earlier, AMPK, once activated by biguanides, can phosphorylate and inhibit components of the mTORC1 complex.[8]

  • AMPK-independent inhibition: Some studies suggest biguanides can also inhibit mTOR signaling independently of AMPK, for example, by inhibiting Rag GTPases.

This dual-pronged inhibition of mTOR makes biguanides a subject of interest in oncology research.[14][15]

Quantitative Data

The following tables summarize key quantitative data related to the activity of various biguanides.

Table 2: Pharmacokinetic Parameters of Common Biguanides

BiguanidePlasma Half-life (hours)Therapeutic Plasma Concentration (µM)Primary Route of Excretion
Metformin 1.5 - 4.74 - 15Unchanged in urine[16]
Phenformin 7 - 15Varies; higher toxicityHepatic metabolism, renal excretion
Buformin ~3Varies; higher toxicityRenal excretion

Data compiled from various sources, precise values can vary based on patient population and dosage.[16]

Table 3: In Vitro Activity of Biguanides

CompoundTarget/AssayValueCell Line/System
Phenformin Inhibition of tgDHFR12 nM (IC50)Toxoplasma gondii Dihydrofolate Reductase
Metformin Reduction in Blood Glucose36.4%in vivo (Alloxan-induced diabetic rats)[17]

Cited Experimental Protocols

While full, detailed experimental protocols are beyond the scope of this guide, the principles of key methodologies used to elucidate the mechanisms of biguanides are described below.

  • Purpose: To detect the activation of AMPK by measuring its phosphorylation status.

  • Methodology: Cells are treated with a biguanide for a specified time. Protein lysates are then prepared, and the total protein concentration is determined. Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific for the phosphorylated form of AMPK (e.g., anti-phospho-AMPKα) and total AMPK. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light is detected, allowing for the quantification of phosphorylated and total AMPK levels.[8]

  • Purpose: To measure the rate of mitochondrial respiration and assess the inhibitory effect of biguanides on Complex I.

  • Methodology: Cells are seeded in a specialized microplate. After a period of incubation with the biguanide, the plate is placed in an extracellular flux analyzer (e.g., a Seahorse analyzer). The instrument uses sensitive probes to measure the oxygen concentration in the media immediately surrounding the cells in real-time. By sequentially injecting various mitochondrial toxins (like oligomycin, FCCP, and rotenone/antimycin A), different parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration, can be determined. A decrease in basal respiration following biguanide treatment is indicative of Complex I inhibition.

References

Solubility of Biguanide Dihydroiodide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of biguanide and its derivatives, with a specific focus on biguanide dihydroiodide in organic solvents. Due to the limited availability of specific quantitative data for biguanide dihydroiodide in publicly accessible literature, this guide establishes a framework for understanding its potential solubility based on the known properties of related compounds. It also provides detailed experimental protocols for researchers to determine these values empirically.

Core Concepts in Biguanide Solubility

Biguanides are nitrogen-rich compounds characterized by their polar and hydrophilic nature, which generally imparts high solubility in aqueous solutions.[1][2] The solubility in organic solvents, however, is significantly influenced by the presence of apolar functional groups and the salt form of the biguanide. For instance, the addition of alkyl or aryl groups can enhance lipophilicity, thereby increasing solubility in less polar organic solvents.[3]

While specific data for biguanide dihydroiodide is scarce, the solubility of other guanidinium salts, such as guanidinium chloride, can offer valuable qualitative insights. Guanidinium chloride, a structurally related compound, demonstrates considerable solubility in several polar organic solvents.[4]

Qualitative and Comparative Solubility Data

The following table summarizes the general solubility profile of biguanides and provides quantitative data for guanidinium chloride in various organic solvents as a comparative reference. This data can be used to infer the potential solubility behavior of biguanide dihydroiodide.

Solvent FamilySolventGuanidinium Chloride Solubility ( g/100g solvent at 20°C)[4]General Biguanide Derivative Observations
Alcohols Methanol76Synthesis of some biguanide derivatives is carried out in alcohols like butanol, suggesting reactant and product solubility.[5]
Ethanol24
Ketones AcetoneAlmost insoluble
Ethers 1,4-Dioxane-Used as a solvent in the synthesis of alkylbiguanide dihydrochlorides.[3][6]
Aprotic Polar Solvents N,N-Dimethylformamide (DMF)-
Acetonitrile-
Aromatic Hydrocarbons Toluene-Used as a reaction solvent in some metformin hydrochloride syntheses.[5]
Xylene-Used as a reaction solvent in some metformin hydrochloride syntheses.[5]
Halogenated Solvents Chloroform-

Note: The solubility of biguanide dihydroiodide is expected to differ from guanidinium chloride due to the different anion (iodide vs. chloride) and the specific biguanide cation. Experimental verification is crucial.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for biguanide dihydroiodide, a standardized experimental protocol is essential. The isothermal saturation method is a widely accepted technique.[7]

Objective: To determine the saturation solubility of biguanide dihydroiodide in a selection of organic solvents at a controlled temperature.

Materials:

  • Biguanide dihydroiodide (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (drying oven, desiccator)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of biguanide dihydroiodide to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[8]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Quantification of Solute:

    • Gravimetric Method:

      • Weigh the vial containing the filtered solution.

      • Evaporate the solvent in a drying oven at a temperature below the decomposition point of biguanide dihydroiodide until a constant weight of the dried solute is achieved.

      • Cool the vial in a desiccator and weigh it again.

      • The mass of the dissolved biguanide dihydroiodide can be calculated by subtracting the initial vial weight from the final weight. The solubility can then be expressed in g/100mL or other relevant units.

    • HPLC Method:

      • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument.

      • Inject the diluted sample into the HPLC system.

      • Quantify the concentration of biguanide dihydroiodide by comparing the peak area to a pre-established calibration curve.

      • Calculate the original solubility based on the dilution factor.

Data Reporting:

The solubility should be reported in standard units such as g/100 mL, mg/mL, or molarity, along with the specific solvent and the temperature at which the measurement was performed.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of biguanide dihydroiodide.

G A Start: Define Solvents and Temperature B Add Excess Biguanide Dihydroiodide to Solvent A->B C Equilibrate in Thermostatic Shaker (24-72h) B->C D Allow Excess Solid to Settle C->D E Withdraw Supernatant with Pre-warmed Syringe D->E F Filter Supernatant (0.22 µm filter) E->F G Quantify Solute F->G H Gravimetric Analysis G->H Method 1 I HPLC Analysis G->I Method 2 J Evaporate Solvent H->J L Dilute Sample I->L K Weigh Dried Solute J->K O Calculate Solubility from Mass K->O M Inject into HPLC L->M N Calculate Solubility from Calibration Curve M->N P End: Report Solubility Data N->P O->P

Caption: Experimental workflow for determining the solubility of biguanide dihydroiodide.

This guide provides a foundational understanding and a practical framework for approaching the solubility of biguanide dihydroiodide in organic solvents. For drug development and research applications, precise, empirically determined solubility data is paramount.

References

Biguanide Dihydriodide: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available stability data for biguanide dihydriodide is limited. This guide provides a comprehensive overview based on the known stability of the biguanide scaffold, related biguanide compounds such as metformin, and the chemical properties of iodide salts. The information herein should be used as a general guideline, and specific stability studies for biguanide dihydriodide are strongly recommended.

Introduction

Biguanides are a class of compounds recognized for their therapeutic applications, most notably as antihyperglycemic agents.[1][2] The stability of any active pharmaceutical ingredient (API) is a critical factor in drug development, ensuring its safety, efficacy, and shelf-life. This technical guide delves into the stability and storage considerations for biguanide dihydriodide, providing insights for researchers, scientists, and drug development professionals. Understanding the chemical and physical stability of biguanide dihydriodide is paramount for developing robust formulations and defining appropriate storage conditions.[3]

Chemical and Physical Properties

Biguanide itself is a colorless solid that is soluble in water, forming a highly basic solution.[4] The dihydriodide salt is expected to be a crystalline solid with increased water solubility compared to the free base. The presence of the iodide counter-ions will influence the overall properties of the compound.

Table 1: General Chemical and Physical Properties of Biguanide and Inferred Properties of Biguanide Dihydriodide

PropertyBiguanide (Free Base)Biguanide Dihydriodide (Inferred)
Chemical Formula C2H7N5C2H7N5 · 2HI
Molar Mass 101.11 g/mol 357.94 g/mol
Appearance Colorless solid[4]White to off-white crystalline solid
Solubility Soluble in water[4]Expected to be highly soluble in water
Acidity (pKa) 3.07, 13.25[4]The pKa values will be influenced by the salt formation.

Factors Affecting Stability

The stability of biguanide dihydriodide is susceptible to several environmental factors.

Temperature

Elevated temperatures can accelerate the degradation of biguanide compounds.[5] Thermal degradation may lead to the formation of melamine derivatives through the loss of ammonia, particularly at temperatures above 130°C for the free base.[2] For metformin hydrochloride, a related biguanide, thermal degradation has been observed to follow zero-order kinetics in aqueous solutions at temperatures ranging from 30°C to 70°C.[5]

pH

Biguanides are generally stable over a wide pH range.[2] However, extreme pH conditions, especially in the presence of heat, can lead to hydrolysis. Strong aqueous acids (>1 M) or bases (>1 M) are typically required to induce significant degradation.[2] The pH of aqueous solutions of biguanide dihydriodide is expected to be acidic due to the hydroiodic acid salt.

Light (Photostability)

Compounds containing iodide are known to be sensitive to light.[6][7][8] Photodegradation can lead to the oxidation of iodide to iodine, which may result in a discoloration of the material (turning yellow or brown). The biguanide structure itself may also be susceptible to photodegradation. Therefore, it is crucial to protect biguanide dihydriodide from light.

Humidity (Hygroscopicity)

The hygroscopicity of a substance, its tendency to absorb moisture from the air, is a critical parameter in pharmaceutical development.[][10][11][12] While specific data for biguanide dihydriodide is unavailable, many pharmaceutical salts are hygroscopic. Moisture uptake can lead to physical changes such as deliquescence and can also accelerate chemical degradation by facilitating hydrolytic reactions.

Oxygen (Oxidative Stability)

The iodide ion is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. This can lead to the formation of free iodine and potentially other degradation products. The biguanide moiety itself is relatively resistant to mild oxidizing agents.[2]

Degradation Pathways

The primary degradation pathway for biguanides is hydrolysis, which often results in the formation of urea or biuret as byproducts.[2] For biguanide dihydriodide, two main degradation pathways can be postulated:

  • Hydrolysis of the Biguanide Backbone: This is a common degradation route for biguanides, leading to the formation of guanylurea and ammonia.

  • Oxidation of the Iodide Counter-ion: The iodide can be oxidized to elemental iodine, particularly under the influence of light and oxygen.

Caption: Postulated degradation pathways for biguanide dihydriodide.

Recommended Storage and Handling

Based on the potential stability liabilities, the following storage and handling conditions are recommended for biguanide dihydriodide.

Table 2: Recommended Storage and Handling Conditions for Biguanide Dihydriodide

ConditionRecommendationRationale
Temperature Store in a cool place (2-8 °C for long-term storage is advisable). Avoid excessive heat.To minimize thermal degradation.
Light Protect from light by storing in amber or opaque containers.To prevent photodegradation of the iodide and potentially the biguanide structure.
Humidity Store in a dry place with a desiccant if necessary. Use well-sealed containers.To prevent moisture absorption which can lead to physical changes and chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.To minimize oxidation of the iodide counter-ion.
pH of Solutions Maintain a neutral to slightly acidic pH for aqueous solutions. Avoid strongly acidic or alkaline conditions.To prevent hydrolysis.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of biguanide dihydriodide should include forced degradation studies and long-term stability testing under various conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[5][13][14][15]

  • Acid and Base Hydrolysis: Treat a solution of biguanide dihydriodide with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for a specified duration.

  • Photodegradation: Expose the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines.

Analytical Methods for Stability Indicating Assays

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products.[16]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is commonly used for the analysis of biguanides. A C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile is a good starting point.

  • Mass Spectrometry (MS): LC-MS can be used to identify the structures of the degradation products.

  • UV-Visible Spectroscopy: Can be used for quantification and to monitor for discoloration due to iodine formation.

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Outcome start Biguanide Dihydriodide Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms end Stability Profile & Degradation Pathways lcms->end

Caption: General workflow for assessing the stability of biguanide dihydriodide.

Signaling Pathways

Biguanides, such as metformin, are known to exert their therapeutic effects through the activation of the AMP-activated protein kinase (AMPK) pathway.[17][18][19][20] This pathway is a central regulator of cellular energy homeostasis. The binding of biguanides to mitochondrial complex I is thought to be a key initiating event.

G cluster_0 Cellular Entry cluster_1 Mitochondrial Action cluster_2 Kinase Cascade cluster_3 Downstream Effects Biguanide Biguanide Mito_Complex_I Mitochondrial Complex I Inhibition Biguanide->Mito_Complex_I ATP_decrease ↓ ATP / ↑ AMP Ratio Mito_Complex_I->ATP_decrease LKB1 LKB1 Activation ATP_decrease->LKB1 AMPK AMPK Activation LKB1->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation

Caption: Simplified signaling pathway for biguanides.

Conclusion

References

Spectroscopic Characterization of Biguanide Dihydriodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biguanide and its derivatives are a class of compounds with significant therapeutic applications, most notably as oral antihyperglycemic agents. The parent compound, biguanide, is a strongly basic organic molecule that readily forms salts with acids. This technical guide focuses on the spectroscopic characterization of Biguanide Dihydriodide, providing an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of specific experimental data for the dihydriodide salt, this guide will utilize data from the closely related biguanide free base and its dihydrochloride salt as a proxy. The underlying molecular structure is fundamentally the same, with the primary difference being the counter-ion, which is expected to have a minimal effect on the core spectroscopic features presented here.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For Biguanide, ¹H and ¹³C NMR are particularly informative.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of the biguanide cation is expected to be relatively simple, showing broad signals for the protons attached to nitrogen atoms due to rapid proton exchange and quadrupolar broadening.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of biguanide is characterized by a single prominent signal for the two equivalent carbon atoms in the biguanide backbone.

Table 1: Summary of NMR Data for Biguanide

NucleusExpected Chemical Shift (δ) ppmMultiplicityAssignment
¹H~6.5 - 7.5Broad Singlet-NH and -NH₂ protons
¹³C~160 - 165SingletC=N carbons

Note: Chemical shifts can vary depending on the solvent and concentration. The data presented is a general expectation for biguanide salts in a suitable solvent like DMSO-d₆ or D₂O.

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a polar, nitrogen-containing compound like Biguanide Dihydriodide is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the Biguanide Dihydriodide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary if using a protic solvent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Biguanide is dominated by absorptions from N-H and C=N bonds.

Table 2: Summary of IR Absorption Data for Biguanide

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3400Strong, BroadN-H stretching vibrations
1480 - 1660StrongC=N stretching vibrations
1150 - 1170Medium, SharpC-N stretching vibrations

Note: The broadness of the N-H stretch is indicative of hydrogen bonding.

2.1. Experimental Protocol for FT-IR Spectroscopy

The following protocol is for acquiring an FT-IR spectrum using the KBr pellet method, which is suitable for solid samples.

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of Biguanide Dihydriodide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For Biguanide Dihydriodide, electrospray ionization (ESI) is a suitable technique.

Table 3: Summary of Mass Spectrometry Data for Biguanide

m/zIon
102.08[M+H]⁺ (Monoisotopic mass of Biguanide + H⁺)

Note: The observed mass will be for the protonated biguanide cation. The dihydriodide salt will dissociate in the ESI source.

3.1. Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an ESI-MS spectrum is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of Biguanide Dihydriodide (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup:

    • Use an electrospray ionization mass spectrometer.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • The spectrum should show a prominent peak for the protonated molecule [M+H]⁺.

Visualized Experimental Workflows

The following diagrams illustrate the logical workflow for the spectroscopic characterization of Biguanide Dihydriodide.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Sample Biguanide Dihydriodide NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C Spectra NMR->NMR_Data IR_Data Vibrational Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Overall workflow for the spectroscopic characterization of Biguanide Dihydriodide.

NMR_Workflow Start Dissolve Sample in Deuterated Solvent Tune Tune and Shim Spectrometer Start->Tune Acquire_H1 Acquire ¹H NMR Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Tune->Acquire_C13 Process Process Data (FT, Phasing, Baseline Correction) Acquire_H1->Process Acquire_C13->Process Analyze Analyze Chemical Shifts and Multiplicities Process->Analyze

Caption: Detailed workflow for NMR spectroscopic analysis.

IR_MS_Workflow cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry IR_Start Prepare KBr Pellet IR_BG Acquire Background Spectrum IR_Start->IR_BG IR_Sample Acquire Sample Spectrum IR_BG->IR_Sample IR_Analyze Identify Functional Group Frequencies IR_Sample->IR_Analyze MS_Start Prepare Dilute Solution MS_Tune Optimize ESI Source MS_Start->MS_Tune MS_Acquire Acquire Mass Spectrum (Positive Ion Mode) MS_Tune->MS_Acquire MS_Analyze Determine m/z of [M+H]⁺ Ion MS_Acquire->MS_Analyze

Caption: Workflows for FT-IR and Mass Spectrometry analyses.

The Core Mechanism of Action of Biguanide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biguanide compounds, most notably metformin, represent a cornerstone in the management of type 2 diabetes mellitus. Their therapeutic efficacy, however, extends beyond glycemic control, with growing evidence suggesting potential applications in oncology and other metabolic diseases. This guide provides an in-depth technical overview of the multifaceted mechanism of action of biguanides. It delves into the primary molecular targets and signaling pathways modulated by these compounds, with a focus on mitochondrial complex I inhibition and the subsequent activation of AMP-activated protein kinase (AMPK). This document summarizes key quantitative data, provides detailed experimental protocols for pertinent assays, and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Introduction

The biguanide class of drugs, which includes metformin, phenformin, and buformin, has a long history in the treatment of hyperglycemia. While phenformin and buformin have been largely withdrawn from clinical use in many countries due to an increased risk of lactic acidosis, metformin remains a first-line therapy for type 2 diabetes worldwide.[1] The primary glucose-lowering effects of biguanides are attributed to the suppression of hepatic gluconeogenesis and the enhancement of peripheral glucose uptake.[2] However, the underlying molecular mechanisms are complex and involve a cascade of cellular events initiated by the drug's interaction with mitochondria.

Primary Mechanism: Inhibition of Mitochondrial Complex I

A central and widely accepted mechanism of action for biguanides is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[2] This inhibition is thought to be the initiating event that triggers the cascade of metabolic effects associated with biguanide therapy.

Molecular Interaction and Potency

Biguanides accumulate in the mitochondrial matrix, a process driven by the mitochondrial membrane potential.[3] The inhibitory potency of different biguanides on Complex I correlates with their hydrophobicity.[4] Phenformin, being more lipophilic than metformin, exhibits a significantly more potent inhibition of Complex I.[3][5][6]

Quantitative Analysis of Complex I Inhibition

The half-maximal inhibitory concentration (IC50) for Complex I inhibition varies between different biguanides and experimental systems. It is noteworthy that the concentrations required to inhibit Complex I in isolated mitochondria are generally higher than those observed in intact cells.[7]

BiguanideExperimental SystemIC50Reference(s)
MetforminIsolated Mitochondria/SMPs19-79 mM[7]
MetforminIntact CellsMicromolar (µM) concentrations[7][8]
PhenforminIntact Cancer Cells100-fold lower than metformin[3]
IM1092Bovine Heart Membranes>10x lower than phenformin[4]
>2000x lower than metformin

Key Signaling Pathway: AMP-Activated Protein Kinase (AMPK)

The inhibition of mitochondrial Complex I by biguanides leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift in the cellular energy status is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[2]

AMPK Activation Cascade

The activation of AMPK by metformin is primarily mediated by the upstream kinase, Liver Kinase B1 (LKB1).[9][10] LKB1 phosphorylates AMPK at threonine-172 in its activation loop, leading to a significant increase in its kinase activity.[10] Some studies suggest that metformin may also promote the translocation of LKB1 from the nucleus to the cytoplasm, facilitating its interaction with AMPK.[10]

cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Biguanides Biguanides (Metformin, Phenformin) Complex_I Mitochondrial Complex I Biguanides->Complex_I Inhibition ATP_decrease ATP ↓ Complex_I->ATP_decrease AMP_ATP_ratio AMP:ATP Ratio ↑ ATP_decrease->AMP_ATP_ratio LKB1 LKB1 AMP_ATP_ratio->LKB1 Activation AMPK AMPK LKB1->AMPK Phosphorylation (Thr172) pAMPK p-AMPK (Active) AMPK->pAMPK cluster_mTOR mTORC1 Signaling cluster_Gluconeogenesis Hepatic Gluconeogenesis cluster_GlucoseUptake Peripheral Glucose Uptake pAMPK p-AMPK (Active) TSC2 TSC2 pAMPK->TSC2 Phosphorylation (Activation) CRTC2 CRTC2 pAMPK->CRTC2 Phosphorylation GLUT4 GLUT4 Translocation pAMPK->GLUT4 Stimulation mTORC1 mTORC1 TSC2->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Inhibition Gluconeogenic_Genes Gluconeogenic Gene Expression CRTC2->Gluconeogenic_Genes Inhibition Glucose_Production Hepatic Glucose Production Gluconeogenic_Genes->Glucose_Production Decrease Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increase start Start prep Prepare Cell Suspension in Respiration Medium start->prep calibrate Calibrate Respirometer prep->calibrate add_cells Add Cells to Chamber calibrate->add_cells stabilize Record Basal OCR add_cells->stabilize add_biguanide Add Biguanide stabilize->add_biguanide add_substrates Add Substrates & ADP add_biguanide->add_substrates add_oligomycin Add Oligomycin add_substrates->add_oligomycin add_fccp Add FCCP add_oligomycin->add_fccp add_rotenone Add Rotenone/Antimycin A add_fccp->add_rotenone end End add_rotenone->end

References

The Dawn of a Diabetic Defender: An In-depth Guide to the Early Research and Discovery of Biguanide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that unearthed the therapeutic potential of biguanide derivatives, a class of compounds that would ultimately revolutionize the management of type 2 diabetes. From the early observations of a humble flowering plant to the meticulous laboratory syntheses and pioneering animal and clinical studies, this document charts the scientific journey that laid the groundwork for the development of metformin, phenformin, and buformin. Through a detailed examination of seminal publications, this paper presents the experimental protocols, quantitative data, and logical frameworks that guided the initial exploration of these remarkable molecules.

From Herbal Lore to Laboratory Synthesis: The Genesis of Biguanides

The story of biguanides begins not in a sterile laboratory, but in the fields of medieval Europe with the use of Galega officinalis (Goat's Rue) as a traditional remedy for symptoms now associated with diabetes.[1][2][3] It wasn't until the early 20th century that the active guanidine-based compounds within this plant were identified as having glucose-lowering properties.[3] However, the toxicity of these natural compounds spurred chemists to synthesize safer derivatives.

A pivotal moment arrived in 1922 when Emil Werner and James Bell, at Trinity College, Dublin, first synthesized dimethylguanidine, the compound that would later be known as metformin.[4][5][6] Their work, focused on the interaction of dicyanodiamide with amine hydrochlorides, provided the fundamental chemical blueprint for this future blockbuster drug.

Experimental Protocol: Synthesis of ββ-Dimethylguanidine (Metformin)

The synthesis of ββ-dimethylguanidine hydrochloride, as detailed by Werner and Bell in their 1922 publication, provides a foundational experimental protocol in the history of biguanide chemistry.

Objective: To prepare ββ-dimethylguanidine by the interaction of dicyanodiamide and dimethylammonium chloride.

Materials:

  • Dicyanodiamide

  • Dimethylammonium chloride

  • Toluene (as a solvent)

  • Hydrogen chloride (gas)

Methodology:

  • An equimolar quantity of dicyanodiamide was mixed with an equimolar quantity of dimethylammonium chloride.

  • The mixture was heated in a vessel.

  • The reaction proceeded with the evolution of ammonia.

  • The resulting product, ββ-dimethylguanidine hydrochloride, was isolated and purified.

Reaction: (NH2)2C=NCN + (CH3)2NH·HCl → (CH3)2N-C(=NH)-NH-C(=NH)NH2·HCl

This early synthesis method laid the groundwork for future production and investigation of metformin and other biguanide derivatives.

The First Glimmers of Hypoglycemic Activity: Early Animal Studies

The 1920s marked a turning point in biguanide research as scientists began to uncover their profound effects on blood glucose levels. Two German research groups, working independently, published their findings in 1929, providing the first concrete evidence of the hypoglycemic potential of this new class of synthetic compounds.

The Rise of Phenformin and the Seminal Work of Ungar, Freedman, and Shapiro

While metformin's potential had been noted, it was another biguanide derivative, phenformin, that initially captured significant attention in the United States. In 1957, a pivotal study by Ungar, Freedman, and Shapiro detailed the pharmacological properties of this new oral hypoglycemic agent. Their work provided a more in-depth understanding of the biological effects of biguanides and paved the way for their clinical use.

The Rediscovery and Championing of Metformin: The Era of Jean Sterne

Despite the early discoveries, interest in biguanides waned with the advent of insulin therapy. It wasn't until the 1950s that metformin was "rediscovered" and its clinical potential fully realized, largely through the efforts of the French physician Jean Sterne.[1][3] Stationed in Paris, Sterne conducted the first clinical trials of metformin in humans for the treatment of diabetes, publishing his initial findings in a Moroccan medical journal in 1957. His work demonstrated metformin's efficacy in lowering blood glucose in diabetic patients without causing hypoglycemia, a significant advantage over other available treatments. Sterne coined the name "Glucophage," meaning "glucose eater," for the drug.

Early Biguanide Derivatives: A Comparative Overview

The early research focused on three primary biguanide derivatives: metformin, phenformin, and buformin. While all shared the core biguanide structure and a glucose-lowering effect, they differed in their potency and side-effect profiles.

DerivativeChemical StructureKey Early Findings
Metformin N,N-Dimethylbiguanide- Synthesized in 1922 by Werner and Bell.- Hypoglycemic effect in rabbits demonstrated by Slotta and Tschesche in 1929.- First clinical use in diabetes reported by Jean Sterne in 1957.
Phenformin Phenylethylbiguanide- Pharmacological studies published by Ungar, Freedman, and Shapiro in 1957.- Initially more widely used in the US than metformin.
Buformin n-Butylbiguanide- Investigated in the late 1950s.- Also demonstrated glucose-lowering effects.

Logical Progression of Early Biguanide Research

The initial decades of biguanide research followed a logical and progressive path, from fundamental chemistry to clinical application. This progression can be visualized as a series of interconnected steps, each building upon the discoveries of the last.

Early_Biguanide_Research_Workflow A Herbal Use of Galega Officinalis B Isolation of Guanidine Derivatives A->B Folkloric evidence C Synthesis of Biguanide Derivatives (Werner & Bell, 1922) B->C Search for less toxic alternatives D Discovery of Hypoglycemic Effect in Animals (Slotta & Tschesche; Hesse & Taubmann, 1929) C->D Pharmacological screening E Pharmacological Studies of Phenformin (Ungar et al., 1957) D->E Further investigation of derivatives F Clinical Trials of Metformin (Jean Sterne, 1957) D->F Rediscovery and clinical focus G Introduction into Clinical Practice E->G F->G

Progression of early biguanide research.

Signaling Pathways: An Early, Evolving Understanding

The precise molecular mechanisms of biguanide action remained largely unknown during this early period. However, initial observations provided clues. It was noted that biguanides did not stimulate insulin secretion but rather appeared to enhance glucose utilization. The prevailing hypothesis centered on the inhibition of cellular respiration, a concept that would be further elucidated in the decades to come.

Early_Biguanide_Hypothesized_Pathway Biguanide Biguanide Derivative (e.g., Metformin) Cell Peripheral Tissues (e.g., Muscle, Liver) Biguanide->Cell Mitochondria Mitochondria Cell->Mitochondria RespChain Inhibition of Cellular Respiration Mitochondria->RespChain Hypothesized Target GlucoseUptake Increased Glucose Uptake and Utilization RespChain->GlucoseUptake BloodGlucose Decreased Blood Glucose GlucoseUptake->BloodGlucose

Hypothesized mechanism of action in early research.

Conclusion

The early research and discovery of biguanide derivatives represent a triumph of scientific inquiry, spanning from traditional medicine to synthetic chemistry and clinical investigation. The pioneering work of scientists like Werner, Bell, Slotta, Tschesche, Ungar, Freedman, Shapiro, and most notably, Jean Sterne, laid the critical foundation for the development of metformin as a cornerstone in the treatment of type 2 diabetes. While the understanding of their mechanisms of action has evolved significantly, the fundamental observations and experimental rigor of these early studies remain a testament to the enduring power of scientific exploration. This guide serves as a resource for researchers to appreciate the historical context and foundational data that continue to inform the development of novel therapeutics for metabolic diseases.

References

In Silico Modeling of Biguanide Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the in silico modeling of biguanide interactions with their primary molecular target, mitochondrial Complex I. Biguanides, a class of drugs most notably represented by metformin, are a cornerstone in the management of type 2 diabetes and are under investigation for their potential in oncology and other therapeutic areas.[1][2] Understanding the molecular basis of their action is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

Computational, or in silico, methods have become indispensable in modern drug discovery, offering a powerful lens to investigate drug-receptor interactions at an atomic level.[3][4] This guide will detail the key computational methodologies, present relevant quantitative data, and provide standardized experimental protocols for studying biguanide-receptor binding.

Due to the ambiguity of the term "dihydriodide receptor" and the lack of identifiable specific receptors in scientific literature, this guide will focus primarily on the well-documented interactions of biguanides. A supplementary section will briefly discuss general approaches for the in silico modeling of iodine-containing ligands, which may be relevant to the user's interest.

Core Concepts in In Silico Drug-Receptor Modeling

The foundation of in silico drug design lies in two primary methodologies: structure-based drug design (SBDD) and ligand-based drug design (LBDD).[4] This guide will focus on SBDD, as the three-dimensional structure of the primary biguanide target, mitochondrial Complex I, is available.

The general workflow for structure-based in silico modeling involves several key steps:

  • Target Identification and Preparation: Obtaining the 3D structure of the receptor, typically from databases like the Protein Data Bank (PDB), and preparing it for simulation by adding hydrogens, assigning charges, and removing non-essential molecules.[4][5]

  • Ligand Preparation: Generating the 3D structure of the ligand (e.g., metformin, phenformin) and optimizing its geometry and charge distribution.

  • Molecular Docking: Predicting the preferred binding pose of the ligand within the receptor's binding site and estimating the binding affinity using scoring functions.[3]

  • Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-receptor complex over time to assess its stability and further refine the binding mode.

  • Binding Free Energy Calculations: Employing more computationally intensive methods to obtain a more accurate estimation of the binding affinity.

Biguanide Receptor Binding: Mitochondrial Complex I

The primary molecular target for the therapeutic effects of biguanides like metformin is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[2][6][7] Inhibition of Complex I by biguanides leads to a decrease in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[8][9][10]

Quantitative Data: Biguanide Binding Affinities

The following table summarizes key quantitative data related to the interaction of metformin and phenformin with mitochondrial Complex I. It is important to note that IC50 values can vary depending on the experimental conditions.

BiguanideTargetParameterValueReference
MetforminMitochondrial Complex IIC50 (in vitro, isolated complex)~19-66 mM[7][11]
MetforminMitochondrial Complex IIC50 (in situ, intact cells)0.45 - 1.2 mM[12]
PhenforminMitochondrial Complex IIC50 (in situ, intact cells)~20-fold more potent than metformin[12]
PhenforminCell Viability (SH-SY5Y)IC50Not specified, but effective at lower concentrations than metformin[13]

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments discussed in this guide.

Protocol 1: Molecular Docking of Metformin to Mitochondrial Complex I

Objective: To predict the binding pose of metformin within the binding site of mitochondrial Complex I.

Methodology:

  • Receptor Preparation:

    • Obtain the crystal structure of mitochondrial Complex I from the Protein Data Bank (e.g., PDB ID: 5LDW).

    • Prepare the protein using software such as AutoDockTools or Maestro (Schrödinger). This involves removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning partial charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Obtain the 3D structure of metformin from a database like PubChem.

    • Use a molecular modeling tool to assign charges and define rotatable bonds.

  • Grid Box Generation:

    • Define a grid box that encompasses the putative binding site on Complex I. The location of the binding site can be inferred from experimental data or predicted using site prediction algorithms.

  • Docking Simulation:

    • Perform the docking using a program like AutoDock Vina or Glide. The software will explore different conformations of metformin within the grid box and rank them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between metformin and the amino acid residues of Complex I.

Protocol 2: Molecular Dynamics Simulation of the Metformin-Complex I Complex

Objective: To assess the stability of the docked metformin-Complex I complex and observe its dynamic behavior.

Methodology:

  • System Setup:

    • Use the best-docked pose from the molecular docking study as the starting structure.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure (NPT ensemble) to ensure the system reaches a stable state.

  • Production MD Run:

    • Run the production simulation for a sufficient length of time (e.g., 100 ns or more) under the NVT or NPT ensemble.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize the interactions over time.

Protocol 3: Binding Free Energy Calculation using MM/PBSA or MM/GBSA

Objective: To calculate the binding free energy of metformin to Complex I.

Methodology:

  • Trajectory Extraction:

    • Extract snapshots of the complex, receptor, and ligand from the MD simulation trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms using a molecular mechanics force field and a continuum solvation model (Poisson-Boltzmann or Generalized Born):

      • The total energy of the complex.

      • The total energy of the receptor.

      • The total energy of the ligand.

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

In Silico Modeling of Iodine-Containing Ligands

While a specific "dihydriodide receptor" remains unidentified, the principles of in silico modeling can be applied to any ligand, including those containing iodine. The primary considerations for modeling iodinated compounds are:

  • Force Field Parameters: Standard force fields may not have well-parameterized terms for iodine. It is crucial to use a force field that includes parameters for halogens or to validate and, if necessary, develop custom parameters.

  • Halogen Bonding: Iodine atoms can participate in halogen bonds, a type of non-covalent interaction that can be important for ligand binding. The chosen in silico method should be able to accurately model these interactions.

  • Polarizability: Iodine is a large, polarizable atom. Explicitly accounting for polarizability in the force field can improve the accuracy of the simulations.

The general workflows for molecular docking and molecular dynamics described for biguanides are applicable to iodine-containing ligands, with the caveat that careful attention must be paid to the force field and the specific types of interactions involved.

Mandatory Visualizations

Signaling Pathway: Metformin-Induced AMPK Activation

Metformin_AMPK_Pathway Metformin Metformin Complex_I Mitochondrial Complex I Metformin->Complex_I Inhibition ATP_Production ATP Production Complex_I->ATP_Production Decreased AMP_ATP_Ratio Increased AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK Activation LKB1->AMPK Phosphorylation Downstream Downstream Effects (e.g., inhibition of gluconeogenesis) AMPK->Downstream

Caption: Metformin inhibits mitochondrial Complex I, leading to AMPK activation.

Experimental Workflow: Structure-Based Drug Discovery

SBDD_Workflow Target_ID Target Identification (e.g., Mitochondrial Complex I) Structure_Det 3D Structure Determination (X-ray, NMR, Cryo-EM) Target_ID->Structure_Det Docking Molecular Docking Structure_Det->Docking Ligand_Lib Ligand Library (e.g., Biguanide derivatives) Ligand_Lib->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Binding_Energy Binding Free Energy Calculation (MM/PBSA) MD_Sim->Binding_Energy Lead_Opt Lead Optimization Binding_Energy->Lead_Opt Experimental_Val Experimental Validation Lead_Opt->Experimental_Val In_Silico_Methods cluster_screening Initial Screening cluster_refinement Refinement & Validation Docking Molecular Docking Scoring Scoring Functions Docking->Scoring MD_Sim Molecular Dynamics Docking->MD_Sim Provides initial poses Binding_Energy MM/PBSA MM/GBSA MD_Sim->Binding_Energy

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Biguanide Dihydriodide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel biguanide derivatives, focusing on the preparation of their dihydriodide salts. Biguanides are a class of compounds with significant therapeutic interest, including their well-established role as antihyperglycemic agents and their emerging potential in oncology.[1][2][3] These protocols detail a microwave-assisted synthesis approach for the biguanide core structure, followed by a straightforward anion exchange method to produce the dihydriodide salt. Characterization techniques and relevant signaling pathways implicated in the mechanism of action of biguanide derivatives are also discussed.

Introduction

Biguanide derivatives, such as the widely used anti-diabetic drug metformin, have garnered substantial attention for their therapeutic properties.[1] The biguanide functional group, characterized by two linked guanidine moieties, is crucial for their biological activity.[4][5] Research into novel biguanide derivatives is driven by the desire to enhance their therapeutic efficacy, improve their pharmacokinetic profiles, and explore new therapeutic applications, particularly in cancer treatment.[6][7] This application note provides a comprehensive guide to the synthesis and characterization of novel biguanide dihydriodide derivatives, offering researchers a foundation for the development of new therapeutic agents.

Synthesis of Novel Biguanide Derivatives

The synthesis of novel biguanide derivatives can be efficiently achieved through a microwave-assisted reaction between a primary amine and dicyandiamide.[6][8] This method offers advantages over traditional heating, such as shorter reaction times and often higher yields.[8] The resulting biguanide is typically isolated as a dihydrochloride salt, which can then be converted to the dihydriodide salt.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N'-(2-phenylethyl)imidocarbonimidic diamide dihydrochloride (Phenformin analogue)

This protocol describes the synthesis of a phenformin analogue, a well-known biguanide with historical use as an antidiabetic agent and renewed interest for its anticancer properties.[3]

Materials:

  • 2-Phenylethylamine

  • Dicyandiamide

  • Trimethylsilyl chloride (TMSCl)

  • Dry Acetonitrile (CH3CN)

  • Isopropyl alcohol (iPrOH)

  • Microwave reactor

Procedure:

  • To a solution of dicyandiamide (1.0 eq) in dry acetonitrile, add the desired primary amine (e.g., 2-phenylethylamine) (1.0 eq).

  • Slowly add trimethylsilyl chloride (TMSCl) (1.1 eq) dropwise to the mixture.

  • Stir the mixture and irradiate in a microwave reactor at 130°C for 15 minutes.[6]

  • After cooling, add isopropyl alcohol (3 eq) and stir the mixture.

  • Further irradiate the mixture at 125°C for 1 minute to facilitate salt formation.[8]

  • Cool the reaction mixture to room temperature to allow for the precipitation of the biguanide dihydrochloride salt.

  • Collect the precipitate by filtration, wash with cold acetonitrile, and dry under vacuum.

Protocol 2: Conversion of Biguanide Dihydrochloride to Dihydriodide

This protocol outlines the conversion of the synthesized biguanide dihydrochloride to its corresponding dihydriodide salt via an anion exchange reaction.

Materials:

  • Biguanide dihydrochloride (from Protocol 1)

  • Sodium iodide (NaI)

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • Dissolve the biguanide dihydrochloride (1.0 eq) in a minimal amount of methanol.

  • In a separate flask, dissolve sodium iodide (2.2 eq) in methanol.

  • Add the sodium iodide solution dropwise to the biguanide dihydrochloride solution with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • A precipitate of sodium chloride will form. Remove the precipitate by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude biguanide dihydriodide.

  • Purify the product by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the pure biguanide dihydriodide.

Characterization

The synthesized biguanide derivatives should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups of the biguanide moiety.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound.

  • Melting Point: The melting point is a useful indicator of the purity of the synthesized salt.

Quantitative Data

The following table summarizes the yields and key characterization data for a series of synthesized substituted phenylethylbiguanide dihydrochlorides.

CompoundSubstituent on Phenyl RingYield (%)Melting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
1 H (Phenformin)--2.84 (t), 3.42 (t), 7.20-7.33 (m)35.1, 44.2, 126.3, 128.4, 128.8, 138.9, 157.9
2 2-Methyl85173-1742.31 (s), 2.87 (br s), 3.45 (br s), 7.13-7.26 (m)19.0, 30.7, 42.6, 126.0, 126.6, 129.1, 130.1, 136.0, 136.3, 151.9, 155.1
3 4-tert-Butyl-178-1791.27 (s), 2.84 (br s), 3.47 (br s), 7.24 (d), 7.33 (d)31.1, 32.8, 34.0, 43.7, 125.0, 128.3, 134.9, 148.7, 151.8, 154.9
4 4-Chloro841532.98 (t), 3.60 (t), 7.21 (d), 7.34 (d)34.1, 45.1, 129.8, 131.5, 133.8, 137.5, 153.9, 156.4

Data adapted from a study on biguanide derivatives as selective antitumor agents.[7]

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for the synthesis and evaluation of novel biguanide derivatives is depicted below. This process begins with the selection of starting materials and proceeds through synthesis, purification, characterization, and preliminary biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Select Primary Amine & Dicyandiamide microwave Microwave-Assisted Synthesis start->microwave TMSCl, CH3CN precipitation Precipitation of Dihydrochloride Salt microwave->precipitation iPrOH filtration Filtration & Washing precipitation->filtration anion_exchange Anion Exchange to Dihydriodide filtration->anion_exchange NaI, MeOH recrystallization Recrystallization anion_exchange->recrystallization nmr NMR (1H, 13C) recrystallization->nmr ftir FTIR recrystallization->ftir hplc HPLC recrystallization->hplc ms Mass Spectrometry recrystallization->ms mp Melting Point recrystallization->mp cell_culture Cell Culture mp->cell_culture activity_assay In vitro Activity Assays (e.g., Cytotoxicity) cell_culture->activity_assay data_analysis Data Analysis activity_assay->data_analysis

Caption: Experimental workflow for synthesis and evaluation.
Relevant Signaling Pathways

Biguanides, particularly metformin and phenformin, are known to exert their cellular effects by modulating key signaling pathways involved in metabolism and cell growth.[1][9] Novel biguanide derivatives are often designed to target these same pathways with enhanced potency or selectivity.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[10] Biguanides are known to activate AMPK, leading to the inhibition of anabolic pathways and the activation of catabolic pathways.[9]

AMPK_pathway Biguanide Novel Biguanide Derivatives ComplexI Mitochondrial Complex I Biguanide->ComplexI inhibits AMP_ATP Increased AMP/ATP Ratio ComplexI->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK activates mTORC1 mTORC1 Inhibition AMPK->mTORC1 inhibits Autophagy Increased Autophagy AMPK->Autophagy activates Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis inhibits Protein_Synthesis Decreased Protein Synthesis mTORC1->Protein_Synthesis inhibits

Caption: Simplified AMPK signaling pathway activation by biguanides.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival.[11][12] The mTOR signaling pathway is often dysregulated in cancer. Biguanides can inhibit mTOR signaling, primarily through the activation of AMPK.[1]

mTOR_pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT TSC2 TSC2 AKT->TSC2 inhibits Rheb Rheb TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E inhibits Translation Protein Translation S6K1->Translation promotes eIF4E->Translation inhibits Biguanide Novel Biguanide Derivatives AMPK AMPK Biguanide->AMPK activates AMPK->TSC2 activates

Caption: Inhibition of the mTOR signaling pathway by biguanides.

NF-κB Signaling Pathway

Nuclear factor kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[4][13] Chronic activation of the NF-κB pathway is associated with inflammation and cancer. Some studies suggest that biguanides can inhibit NF-κB signaling.[1]

NFkB_pathway Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer releases Nucleus Nucleus NFkB_dimer->Nucleus Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Biguanide Novel Biguanide Derivatives Biguanide->IKK inhibits

References

Application Notes and Protocols for Biguanide Catalysis in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Biguanide Catalysis

Biguanides are a class of compounds characterized by two guanidine units sharing a common nitrogen atom. Their unique electronic structure, featuring multiple nitrogen atoms, imparts them with versatile properties that are leveraged in organic catalysis. Biguanides can function in two primary roles: as potent organosuperbases and as effective N-donor ligands in organometallic catalysis.

As superbases, biguanides can facilitate reactions that require a strong, non-nucleophilic base. Their high pKa values allow for the deprotonation of weakly acidic protons, initiating a variety of carbon-carbon bond-forming reactions.

In organometallic chemistry, biguanides act as bidentate ligands, chelating with metal centers through their imino groups to form stable six-membered rings. These biguanide-metal complexes have demonstrated significant catalytic activity in a range of cross-coupling reactions. The solubility of many biguanides in aqueous media also makes them attractive for developing greener, more environmentally friendly catalytic systems.

Application Note 1: Biguanides as Organosuperbases in the Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. Biguanides, such as metformin, have been shown to be effective organosuperbase catalysts for this transformation, promoting the formation of β-nitroalcohols under mild, neat (solvent-free) conditions.[1]

Quantitative Data

The following table summarizes the results of the metformin-catalyzed Henry reaction between various aldehydes and nitromethane.[1]

EntryAldehydeTime (h)Conversion (%)
14-Nitrobenzaldehyde0.25~100
24-Chlorobenzaldehyde0.5~100
34-Methylbenzaldehyde1.5~100
4Benzaldehyde1~100
52,4-Dichlorobenzaldehyde1~100
62-Naphthaldehyde1~100
72-Furaldehyde1.5~100
8Cinnamaldehyde2~100

Reactions were carried out with 1 mmol of aldehyde, 2 mmol of nitromethane, and 5 mol% of metformin at room temperature under neat conditions.[1]

Experimental Protocol: Metformin-Catalyzed Henry Reaction[1]
  • Preparation of the Catalyst: Metformin hydrochloride is converted to the free base by treatment with a suitable base (e.g., NaOH) and extraction. The free metformin is then dried and used in the reaction.

  • Reaction Setup: To a mixture of the aldehyde (1.0 mmol) and nitromethane (2.0 mmol), add metformin (0.05 mmol, 5 mol%).

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The excess nitromethane is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Diagram: General Workflow for the Biguanide-Catalyzed Henry Reaction

Henry_Reaction_Workflow cluster_reactants Reactant Preparation cluster_purification Purification Aldehyde Aldehyde Mix Mix Reactants (Neat, RT) Aldehyde->Mix Nitromethane Nitromethane Nitromethane->Mix Metformin Metformin Catalyst (5 mol%) Metformin->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor by TLC Stir->Monitor Workup Work-up Monitor->Workup Reaction Complete Filtration Catalyst Filtration Workup->Filtration Evaporation Evaporation of Excess Nitromethane Filtration->Evaporation Purification Column Chromatography (Optional) Evaporation->Purification Product β-Nitroalcohol Product Purification->Product

Caption: Workflow for the metformin-catalyzed Henry reaction.

Application Note 2: Biguanide-Palladium Complexes in Suzuki-Miyaura Cross-Coupling

Biguanides serve as excellent ligands for palladium in Suzuki-Miyaura cross-coupling reactions. The resulting palladium complexes catalyze the formation of a carbon-carbon bond between an aryl halide and a boronic acid. The use of biguanide ligands like metformin or hexylbiguanide can enable these reactions to be carried out in aqueous media, aligning with the principles of green chemistry.[2][3]

Quantitative Data

The following table compares the catalytic efficiency of metformin and hexylbiguanide as ligands for palladium in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.[3]

EntryAryl HalideLigandTime (min)Yield (%)
14-BromoacetophenoneMetformin1595
24-BromoacetophenoneHexylbiguanide1598
34-IodoanisoleMetformin6041
44-IodoanisoleHexylbiguanide1596
54-IodoanilineMetformin6038
64-IodoanilineHexylbiguanide1595
72-BromonaphthaleneMetformin6065
82-BromonaphthaleneHexylbiguanide1598

Reaction conditions: 0.5 mol% Pd(OAc)₂, 0.5 mol% ligand, 1 mmol aryl halide, 1 mmol phenylboronic acid, 1.1 mmol K₂CO₃, in 5 mL distilled water at 100 °C.[3]

Experimental Protocol: Suzuki-Miyaura Coupling with a Biguanide-Palladium Catalyst[2][3]
  • Catalyst Preformation: In a reaction vessel, dissolve Pd(OAc)₂ (0.5 mol%) and the biguanide ligand (e.g., metformin or hexylbiguanide, 0.5 mol%) in distilled water (5 mL). Heat the mixture at 100 °C for 15 minutes to preform the catalytic species.

  • Addition of Reagents: To the preformed catalyst solution, add the aryl halide (1.0 mmol), phenylboronic acid (1.0 mmol), and K₂CO₃ (1.1 mmol).

  • Reaction Conditions: Stir the reaction mixture vigorously at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Borate X-B(OH)₂ PdII_Aryl->Borate PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both Transmetal->Borate RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: Utilizing Biguanide, Dihydriodide in Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biguanides are a class of compounds recognized for their therapeutic applications, most notably in the management of type 2 diabetes.[1][2] Beyond their metabolic effects, certain biguanide derivatives have demonstrated promising antimicrobial properties.[3][4] Biguanide, dihydriodide, is a member of this class with potential for development as a novel antimicrobial agent. These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial efficacy of this compound.

Mechanism of Action

The precise antimicrobial mechanism of action for this compound is not fully elucidated, but it is hypothesized to be similar to other biguanides, which are known to interfere with key cellular processes. A primary target for biguanides is the mitochondrial respiratory chain, specifically Complex I.[5][6] Inhibition of this complex disrupts cellular respiration, leading to a decrease in ATP production and subsequent energy stress within the microbial cell. This disruption of energy metabolism is a key factor in the antimicrobial effect. Additionally, biguanides can induce an increase in the AMP/ATP ratio, which can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6] The activation of AMPK can lead to the inhibition of anabolic pathways and the promotion of catabolic processes, further contributing to the suppression of microbial growth.

Experimental Protocols

The following protocols are provided as a guide for determining the antimicrobial activity of this compound. These methods are based on established antimicrobial susceptibility testing standards.[7][8]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][9]

Materials:

  • This compound

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL. Filter-sterilize the solution using a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] This can be measured using a spectrophotometer at 600 nm (OD should be between 0.08 and 0.13).

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (appropriately diluted to the desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and inoculum but no drug).

    • Well 12 will serve as the sterility control (containing MHB only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[7]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12]

Procedure:

  • Perform the MIC Assay: Follow steps 1-5 of the MIC protocol.

  • Subculturing: After determining the MIC, take a 10 µL aliquot from each well that shows no visible growth (the MIC well and all wells with higher concentrations) and spot-plate it onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum concentration.[13] This is typically determined by observing no colony growth on the subcultured agar plates.

Data Presentation

The following table provides an example of how to present the quantitative data obtained from MIC and MBC assays for this compound against a panel of common pathogenic bacteria.

MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive1632
Streptococcus pneumoniaePositive816
Enterococcus faecalisPositive3264
Escherichia coliNegative64128
Pseudomonas aeruginosaNegative128>128
Klebsiella pneumoniaeNegative6464

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_drug Prepare Biguanide, dihydriodide Stock serial_dilution Serial Dilution in 96-Well Plate prep_drug->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate (37°C, 16-20h) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Clear Wells onto Agar read_mic->subculture From MIC well and higher incubation_mbc Incubate Agar Plates (37°C, 18-24h) subculture->incubation_mbc read_mbc Read MBC (Lowest concentration with no colony growth) incubation_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

Proposed Signaling Pathway for Antimicrobial Action

signaling_pathway cluster_cell Microbial Cell Biguanide This compound ComplexI Mitochondrial Respiratory Complex I Biguanide->ComplexI Inhibits Membrane Cell Membrane ETC Electron Transport Chain ATP ATP ComplexI->ATP Reduces Production ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP_Synthase->ATP Produces AMP AMP ATP->AMP Increased Ratio Growth_Inhibition Inhibition of Microbial Growth ATP->Growth_Inhibition Energy Depletion AMPK AMPK AMP->AMPK Activates Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways AMPK->Catabolic Promotes Anabolic->Growth_Inhibition Suppression of Biosynthesis

Caption: Proposed antimicrobial mechanism of this compound.

References

Application Notes and Protocols: In Vitro Evaluation of the Anticancer Properties of Biguanide, Dihydriodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biguanides, a class of oral antihyperglycemic agents, have garnered significant interest for their potential anticancer properties.[1][2] Their primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I, leading to a state of cellular energy stress.[1][3] This activates the LKB1/AMP-activated protein kinase (AMPK) signaling pathway, a crucial regulator of cellular metabolism.[4][5] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[1][4][6] Evidence also suggests that biguanides may exert their anticancer effects through AMPK-independent mechanisms.[1][6]

This document provides a comprehensive set of protocols for the in vitro evaluation of the anticancer properties of a novel compound, Biguanide, dihydriodide. The following experimental procedures are designed to assess its effects on cancer cell viability, induction of apoptosis, cell cycle progression, and its impact on the key AMPK/mTOR signaling pathway.

Experimental Workflow

The overall workflow for assessing the in vitro anticancer efficacy of this compound is depicted below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Cancer Cell Line Selection B Cell Viability Assay (MTT/CellTiter-Glo) A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot Analysis (AMPK/mTOR Pathway) C->F G Quantitative Data Summarization D->G E->G H Pathway Analysis F->H G->H I Conclusion on Anticancer Potential H->I

Caption: Experimental workflow for in vitro testing of this compound.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and treat the cells with 100 µL of varying concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by this compound.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Cell Cycle Analysis

This protocol determines if this compound causes cell cycle arrest at a specific phase.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9][10]

Western Blot Analysis of AMPK/mTOR Signaling Pathway

This technique is used to assess the effect of this compound on the activation of the AMPK pathway and inhibition of the mTOR pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cancer cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

Table 1: Cell Viability and IC50 Values of this compound
Cell LineTreatment Duration (hours)IC50 (µM)
MCF-748[Insert Value]
HCT11648[Insert Value]
A54948[Insert Value]
MCF-772[Insert Value]
HCT11672[Insert Value]
A54972[Insert Value]
Table 2: Effect of this compound on Apoptosis
Cell LineTreatment% Live Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
MCF-7 Control[Insert Value][Insert Value][Insert Value][Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value][Insert Value]
HCT116 Control[Insert Value][InsertValue][Insert Value][Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value][Insert Value]
Table 3: Cell Cycle Distribution after Treatment with this compound
Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Control[Insert Value][Insert Value][Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value]
HCT116 Control[Insert Value][Insert Value][Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value]

Signaling Pathway Diagram

The proposed mechanism of action for this compound targeting the AMPK/mTOR pathway is illustrated below.

G Biguanide This compound Mito Mitochondrial Complex I Biguanide->Mito Inhibits ATP ATP Levels (Decreased) Mito->ATP AMP_ATP AMP:ATP Ratio (Increased) ATP->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibits

Caption: Biguanide-mediated activation of AMPK and inhibition of mTOR signaling.

References

Application of Biguanides in Antimalarial Drug Discovery: A Focus on Proguanil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The biguanide class of compounds has played a significant role in the history of antimalarial chemotherapy. While the specific compound "Biguanide, dihydriodide" is not extensively documented in contemporary antimalarial research, the biguanide proguanil remains a clinically important drug, particularly in combination therapies. This document provides an overview of the application of biguanides, using proguanil as a prime example, in the discovery and development of antimalarial drugs. Proguanil is a prodrug that is converted in the body to its active metabolite, cycloguanil, a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme.[1][2] This inhibition disrupts the synthesis of nucleic acids, thereby preventing parasite replication.[1] Furthermore, proguanil exhibits a synergistic effect when combined with atovaquone, a mechanism that enhances the collapse of the parasite's mitochondrial membrane potential.[3][4] These application notes are intended for researchers, scientists, and drug development professionals working in the field of antimalarial drug discovery.

Data Presentation

The following table summarizes the in vitro antimalarial activity of proguanil and its active metabolite, cycloguanil, against various strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) is a measure of the drug's potency.

CompoundP. falciparum StrainIC50 (nM)Reference
ProguanilK1 (chloroquine-resistant)1,600 ± 250[5]
CycloguanilK1 (chloroquine-resistant)2.5 ± 0.4[5]
ProguanilVarious Isolates>1,000,000[6]
CycloguanilVarious Isolates2.44 - 2,500[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the antimalarial activity of biguanide compounds are provided below.

SYBR Green I-Based in vitro Antimalarial Assay

This assay is a widely used fluorescence-based method to determine the susceptibility of P. falciparum to antimalarial drugs by quantifying parasite DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin)

  • Human erythrocytes (O+)

  • 96-well black microtiter plates, sterile

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Prepare serial dilutions of the test compound (e.g., proguanil) in complete culture medium in a separate 96-well plate.

  • Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Add 180 µL of the parasite culture to each well of the 96-well black microtiter plate.

  • Add 20 µL of the serially diluted test compound to the respective wells. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as positive controls.

  • Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator.[7]

  • After incubation, add 100 µL of lysis buffer containing 2x SYBR Green I to each well.[7]

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[7]

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a suitable software.

[³H]-Hypoxanthine Incorporation Assay

This radiometric assay measures the incorporation of radiolabeled hypoxanthine into the parasite's DNA, which serves as an indicator of parasite growth and proliferation.[8]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (as above)

  • Human erythrocytes (O+)

  • 96-well microtiter plates, sterile

  • [³H]-hypoxanthine (specific activity ~1-5 Ci/mmol)

  • Cell harvester

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

  • Prepare a parasite culture with 0.5% parasitemia and 2.5% hematocrit.

  • Add 200 µL of the parasite culture to each well of the 96-well plate containing the pre-diluted compounds.

  • Incubate the plate for 24 hours at 37°C in a humidified, gassed incubator.[5]

  • Add 0.5 µCi of [³H]-hypoxanthine to each well.

  • Incubate the plate for an additional 24 hours.[5]

  • Freeze the plate at -20°C to lyse the erythrocytes.

  • Thaw the plate and harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters with distilled water to remove unincorporated [³H]-hypoxanthine.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[8]

  • Determine the IC50 values by analyzing the inhibition of [³H]-hypoxanthine incorporation at different drug concentrations.

Signaling Pathways and Mechanisms of Action

The antimalarial action of biguanides like proguanil, especially in combination with atovaquone, involves distinct but synergistic pathways that disrupt essential metabolic processes in the parasite.

Synergistic Action of Atovaquone and Proguanil

Atovaquone targets the parasite's mitochondrial electron transport chain, specifically inhibiting the cytochrome bc1 complex.[1][2] This disrupts mitochondrial function and collapses the mitochondrial membrane potential. Proguanil's active metabolite, cycloguanil, inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway, which is essential for DNA synthesis.[1][2] Interestingly, proguanil itself, independent of its conversion to cycloguanil, enhances the mitochondrial-disrupting effect of atovaquone.[4]

Atovaquone_Proguanil_Synergy cluster_parasite Plasmodium falciparum cluster_mitochondrion Mitochondrion cluster_folate Folate Pathway ETC Electron Transport Chain (Cytochrome bc1 complex) Mito_Membrane Mitochondrial Membrane Potential ETC->Mito_Membrane Maintains DHFR Dihydrofolate Reductase (DHFR) DNA_Synthesis DNA Synthesis DHFR->DNA_Synthesis Essential for Atovaquone Atovaquone Atovaquone->ETC Inhibits Proguanil Proguanil (Prodrug) Proguanil->Atovaquone Enhances effect on Mitochondrial Membrane Cycloguanil Cycloguanil (Active Metabolite) Proguanil->Cycloguanil Metabolized to Cycloguanil->DHFR Inhibits

Caption: Synergistic mechanism of atovaquone and proguanil.

Experimental Workflow for in vitro Antimalarial Screening

The general workflow for screening compounds for antimalarial activity using in vitro assays is a multi-step process designed to identify and characterize potent drug candidates.

Antimalarial_Screening_Workflow start Start: Compound Library plate_prep Prepare Assay Plates (Serial Dilutions of Compounds) start->plate_prep culture P. falciparum Culture Maintenance (Asexual Stage) incubation Incubate Parasites with Compounds (72h) culture->incubation plate_prep->incubation assay Perform Growth Inhibition Assay (e.g., SYBR Green I) incubation->assay readout Measure Signal (Fluorescence or Radioactivity) assay->readout analysis Data Analysis: Calculate IC50 Values readout->analysis hit_id Hit Identification (Potent Compounds) analysis->hit_id end End: Lead Candidates hit_id->end

Caption: General workflow for in vitro antimalarial drug screening.

References

Application Note & Protocol: HPLC and Mass Spectrometry Methods for Biguanide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of biguanides, with a focus on metformin as a representative compound, using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The methodologies described are applicable to various research and quality control settings.

Introduction

Biguanides are a class of drugs used primarily for the treatment of type 2 diabetes. Metformin is the most common biguanide in clinical use.[1] Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This application note details a sensitive and specific HPLC-MS method for the determination of biguanides in various matrices.

Principle of the Method

This method utilizes reversed-phase or hydrophilic interaction liquid chromatography (HILIC) for the separation of the polar biguanide compounds.[2][3] Mass spectrometry provides sensitive and highly selective detection, allowing for accurate quantification even in complex biological matrices. Electrospray ionization (ESI) in positive ion mode is typically employed for the analysis of these basic compounds.

Experimental Protocols

The choice of sample preparation technique depends on the matrix.

  • For Pharmaceutical Formulations (Tablets, Capsules):

    • Accurately weigh and crush a representative number of tablets or empty the contents of capsules.

    • Transfer a portion of the powdered sample, equivalent to a known amount of the active pharmaceutical ingredient (API), into a volumetric flask.

    • Add a suitable dissolution solvent (e.g., a mixture of acetonitrile and water) to dissolve the API.

    • Sonicate for 15-20 minutes to ensure complete dissolution.

    • Dilute to the mark with the dissolution solvent.

    • Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • For Biological Matrices (Plasma, Urine):

    • Protein Precipitation (for plasma):

      • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (containing an internal standard, if used).

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 10,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase and inject it into the HPLC-MS system.

    • Solid-Phase Extraction (SPE) (for plasma and urine):

      • Condition a cation-exchange SPE cartridge with methanol followed by water.

      • Load the pre-treated sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the biguanide analyte with a suitable elution solvent (e.g., methanol containing ammonia).

      • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Table 1: HPLC Operating Conditions

ParameterCondition 1: Reversed-PhaseCondition 2: HILIC
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium formate in Water
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile with 0.1% Formic Acid
Gradient Isocratic or gradient elution depending on the separation needs. A typical starting condition is 95% A and 5% B.A typical gradient starts with a high percentage of organic solvent (e.g., 90% B) and ramps down.
Flow Rate 0.3 mL/min0.4 mL/min
Column Temperature 30 °C40 °C
Injection Volume 5 µL2 µL

Table 2: Mass Spectrometry Operating Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF)
Scan Mode Multiple Reaction Monitoring (MRM) for QqQ
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Gas Flow Rates Optimized for the specific instrument

Table 3: Example MRM Transitions for Metformin

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Metformin130.171.120
Metformin130.160.125

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 4: Example Quantitative Performance Data for Metformin Analysis

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Recovery (%) 85 - 115%
Retention Time (min) Varies with method (e.g., 2-5 min)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of a biguanide from a biological sample.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection HPLC_Separation HPLC Separation (C18 or HILIC) HPLC_Injection->HPLC_Separation MS_Detection Mass Spectrometry Detection (ESI+) HPLC_Separation->MS_Detection Data_Acquisition Data Acquisition (MRM Mode) MS_Detection->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification (Calibration Curve) Chromatogram_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for biguanide analysis by HPLC-MS.

Signaling Pathway (Illustrative)

While the primary focus of this application note is the analytical methodology, it is relevant to understand the mechanism of action of biguanides. The following diagram illustrates a simplified signaling pathway for metformin.

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria Inhibition AMP_ATP Increased AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Increased Peripheral Glucose Uptake AMPK->Glucose_Uptake

Caption: Simplified signaling pathway of metformin.

Conclusion

The HPLC-MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of biguanides. The provided protocols can be adapted to specific laboratory instrumentation and research needs, ensuring high-quality data for a range of applications in pharmaceutical analysis and clinical research.

References

Application Notes and Protocols for Biguanide, Dihydriodide-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Biguanide, Dihydriodide in Drug Delivery

Biguanides are a class of drugs, with metformin being a prominent member, widely recognized for their therapeutic effects, particularly in the management of type 2 diabetes.[1][2][3] Their mechanism of action is multifaceted, primarily involving the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.[4][5][6] The biguanide structure, characterized by two linked guanidine groups, imparts a hydrophilic and polar nature to these molecules.[3][7]

The development of advanced drug delivery systems for this compound aims to enhance its therapeutic efficacy, modify its release profile, and potentially target specific tissues. Polymeric nanoparticles are a promising platform for the encapsulation of hydrophilic drugs like biguanides, offering advantages such as protection from degradation, controlled release, and the possibility of surface modification for targeted delivery.[9][10][11]

Synthesis of this compound (Hypothetical)

While specific literature on the synthesis of this compound is scarce, a plausible approach involves the reaction of a biguanide base with hydriodic acid. Biguanides can be synthesized through various methods, including the reaction of dicyandiamide with ammonia or amines.[2][12] A general two-step synthesis for a substituted this compound could be:

  • Synthesis of the Biguanide Base: A common method involves the reaction of a substituted cyanoguanidine with an amine under acidic conditions and heat.[13]

  • Salt Formation: The resulting biguanide base would then be reacted with two equivalents of hydriodic acid (HI) in a suitable solvent, followed by purification and isolation of the this compound salt.

It is crucial to perform this synthesis under controlled conditions to ensure the desired stoichiometry and purity of the final product.

Formulation Strategy: Polymeric Nanoparticles

Due to the hydrophilic nature of biguanides, encapsulating them efficiently into hydrophobic polymeric nanoparticles can be challenging. A suitable strategy is the use of a double emulsion (water-in-oil-in-water, W/O/W) solvent evaporation technique or nanoprecipitation.[9][10][11] For this compound, an interesting approach to enhance drug loading and control its release is through hydrophobic ion pairing.[14][15][16] This involves complexing the cationic biguanide with a hydrophobic anion to increase its lipophilicity, thereby improving its partitioning into the oily phase of the emulsion.

Experimental Protocols

Preparation of this compound-Loaded Polymeric Nanoparticles (Double Emulsion Solvent Evaporation Method)

This protocol describes the formulation of this compound-loaded nanoparticles using a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, COOH-terminated)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Preparation of the Internal Aqueous Phase (W1): Dissolve a known amount of this compound in deionized water to create a concentrated solution (e.g., 10 mg/mL).

  • Preparation of the Organic Phase (O): Dissolve a precise amount of PLGA in DCM (e.g., 100 mg in 2 mL).

  • Formation of the Primary Emulsion (W1/O): Add the internal aqueous phase to the organic phase. Emulsify using a probe sonicator on an ice bath for 1-2 minutes to form a stable water-in-oil emulsion.

  • Formation of the Double Emulsion (W1/O/W2): Add the primary emulsion dropwise to an aqueous solution of PVA (e.g., 2% w/v) while stirring vigorously. Continue stirring for 4-6 hours to allow for the evaporation of the organic solvent (DCM).

  • Nanoparticle Recovery: Centrifuge the resulting nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove unencapsulated drug and excess PVA. Resuspend the pellet in water and centrifuge between each wash.

  • Lyophilization: Resuspend the final washed nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powder for long-term storage.

Characterization of Nanoparticles

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Protocol:

  • Sample Preparation: Resuspend a small amount of the lyophilized nanoparticles in deionized water by gentle sonication to achieve an appropriate scattering intensity.

  • Measurement:

    • Transfer the nanoparticle suspension to a disposable cuvette.

    • Set the instrument parameters (e.g., temperature at 25°C, detection angle at 90°).

    • Perform the measurement in triplicate to obtain the average hydrodynamic diameter and polydispersity index (PDI).

    • For zeta potential, transfer the suspension to a specialized zeta cell and perform the measurement in triplicate.

This protocol utilizes an indirect method to determine the amount of encapsulated drug.

Protocol:

  • Separation of Free Drug: After nanoparticle preparation and before the washing steps, collect the supernatant from the first centrifugation.

  • Quantification of Free Drug: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Encapsulation Efficiency (%EE): %EE = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

    • Drug Loading Content (%DLC): %DLC = [(Total amount of drug added - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study

This protocol uses a dialysis bag method to assess the release of this compound from the nanoparticles.

Protocol:

  • Preparation:

    • Accurately weigh a known amount of drug-loaded nanoparticles and disperse them in a specific volume of release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Transfer the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 10 kDa).

  • Release Study:

    • Place the sealed dialysis bag in a larger vessel containing a known volume of the same release medium.

    • Maintain the setup at 37°C with continuous gentle stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the larger vessel and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Formulation CodeAverage Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDDrug Loading Content (%) ± SDEncapsulation Efficiency (%) ± SD
BD-NP-01
BD-NP-02
BD-NP-03

Table 2: In Vitro Drug Release Profile of this compound from Nanoparticles

Time (hours)Formulation BD-NP-01 Cumulative Release (%) ± SDFormulation BD-NP-02 Cumulative Release (%) ± SDFormulation BD-NP-03 Cumulative Release (%) ± SD
0.5
1
2
4
8
12
24
48

Visualizations

Signaling Pathway

Biguanide_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Biguanide Biguanide OCTs Organic Cation Transporters (OCTs) Biguanide->OCTs Uptake Rag_GTPases Rag GTPases Biguanide->Rag_GTPases AMPK-independent Inhibition Complex_I Mitochondrial Complex I OCTs->Complex_I AMPK AMPK TSC2 TSC2 AMPK->TSC2 Activation Raptor Raptor AMPK->Raptor Phosphorylation mTORC1 mTORC1 TSC2->mTORC1 Inhibition Raptor->mTORC1 Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotion Rag_GTPases->mTORC1 ATP_Production ATP Production Complex_I->ATP_Production Inhibition ATP_Production->AMPK Reduced ATP: AMP ratio

Caption: Biguanide signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization prep_w1 Prepare Internal Aqueous Phase (W1) (this compound) emulsify_w1o Primary Emulsification (W1/O) prep_w1->emulsify_w1o prep_o Prepare Organic Phase (O) (PLGA in DCM) prep_o->emulsify_w1o emulsify_w1ow2 Double Emulsification (W1/O/W2) emulsify_w1o->emulsify_w1ow2 evaporation Solvent Evaporation emulsify_w1ow2->evaporation recovery Nanoparticle Recovery (Centrifugation) evaporation->recovery washing Washing recovery->washing lyophilization Lyophilization washing->lyophilization dls Particle Size & Zeta Potential (DLS) lyophilization->dls dlc_ee Drug Loading & Encapsulation Efficiency (HPLC) lyophilization->dlc_ee release In Vitro Drug Release (Dialysis & HPLC) lyophilization->release

Caption: Nanoparticle formulation and characterization workflow.

Logical Relationship

Logical_Relationship Biguanide This compound (Hydrophilic Drug) Delivery_System Drug Delivery System Biguanide->Delivery_System Encapsulated in Nanoparticle Polymeric Nanoparticle (e.g., PLGA) Nanoparticle->Delivery_System Forms Controlled_Release Controlled Release Delivery_System->Controlled_Release Enables Improved_Efficacy Improved Therapeutic Efficacy Delivery_System->Improved_Efficacy Leads to

Caption: Rationale for nanoparticle-based delivery.

References

Application Notes and Protocols: The Role of Biguanides in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "biguanide, dihydriodide" does not correspond to a recognized therapeutic agent in the scientific literature for the treatment of type 2 diabetes. The most prominent and widely prescribed biguanide is Metformin, typically formulated as metformin hydrochloride. The following application notes and protocols are based on the extensive research and clinical data available for Metformin as the representative compound of the biguanide class.

Introduction

Biguanides, with Metformin being the primary example, are a cornerstone in the management of type 2 diabetes (T2D). Their principal mechanism of action involves the reduction of hepatic glucose production, an increase in insulin sensitivity, and enhanced peripheral glucose uptake. These effects are primarily mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. This document provides an overview of the efficacy of Metformin, along with detailed protocols for investigating its cellular mechanisms.

Quantitative Data Summary

The clinical efficacy of Metformin in treating type 2 diabetes is well-documented. The following tables summarize key quantitative data from various clinical studies.

Table 1: Efficacy of Metformin Monotherapy in Type 2 Diabetes

ParameterEfficacy RangeNotes
HbA1c Reduction 1.0 - 2.0%Dependent on baseline HbA1c levels.
Fasting Plasma Glucose (FPG) Reduction 50 - 70 mg/dLSignificant reduction from baseline.
Body Weight Neutral or slight reductionOften associated with modest weight loss.

Table 2: Common Adverse Effects of Metformin

Adverse EffectIncidenceNotes
Gastrointestinal (e.g., diarrhea, nausea) 10 - 50%Typically transient and dose-dependent. Can be mitigated with slow dose titration.
Vitamin B12 Deficiency Up to 30% with long-term useMonitoring of B12 levels is recommended for patients on long-term therapy.
Lactic Acidosis Rare (~3 cases per 100,000 patient-years)Primarily a risk in patients with significant renal impairment or other contraindications.

Signaling Pathway

The primary signaling pathway for Metformin involves the activation of AMP-activated protein kinase (AMPK). This activation is a consequence of the inhibition of mitochondrial respiratory chain complex I, leading to a decrease in cellular energy status (a higher AMP:ATP ratio). Activated AMPK then phosphorylates downstream targets, resulting in the therapeutic effects of Metformin.

Metformin_Pathway cluster_cell Hepatocyte cluster_downstream Downstream Effects Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits AMP_ATP Increased AMP:ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Activates Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Promotes Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis Inhibits

Caption: Metformin's signaling pathway via AMPK activation.

Experimental Protocols

The following protocols are standard methods used to investigate the effects of biguanides like Metformin in a research setting.

Protocol: Assessment of AMPK Activation by Western Blot

This protocol details the steps to measure the activation of AMPK in a cell line (e.g., HepG2 human hepatoma cells) following treatment with Metformin. Activation is assessed by detecting the phosphorylation of AMPK at Threonine 172.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Metformin solution

  • Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with varying concentrations of Metformin (e.g., 0, 0.5, 1, 2 mM) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and loading dye.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for total-AMPKα as a loading control.

Western_Blot_Workflow start Start: HepG2 Cells treatment Metformin Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AMPK / total-AMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: AMPK Activation Profile analysis->end

Caption: Workflow for Western blot analysis of AMPK activation.

Protocol: Glucose Uptake Assay

This protocol measures the effect of Metformin on glucose uptake in adipocytes or muscle cells (e.g., L6 myotubes) using a fluorescently-labeled glucose analog.

Materials:

  • Differentiated L6 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG (a fluorescent glucose analog)

  • Metformin solution

  • Insulin (positive control)

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts and differentiate them into myotubes according to standard protocols.

  • Cell Treatment:

    • Treat differentiated L6 myotubes with Metformin (e.g., 2 mM) for 18-24 hours. A set of wells should be left untreated (basal) and another set prepared for insulin treatment (positive control).

  • Glucose Starvation:

    • Wash cells with KRH buffer.

    • Incubate cells in KRH buffer for 2 hours to starve them of glucose.

  • Stimulation and Glucose Uptake:

    • For the positive control wells, add insulin (e.g., 100 nM) for 30 minutes.

    • Add 2-NBDG to all wells at a final concentration of 50 µM and incubate for 30-60 minutes.

  • Measurement:

    • Wash cells three times with ice-cold PBS to remove extracellular 2-NBDG.

    • Lyse the cells in a suitable buffer.

    • Measure the fluorescence of the lysate using a plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis:

    • Normalize the fluorescence readings to the protein concentration of each sample.

    • Compare the glucose uptake in Metformin-treated cells to the basal and insulin-stimulated controls.

Conclusion

Metformin remains a first-line therapy for type 2 diabetes due to its robust glucose-lowering effects, weight neutrality, and low risk of hypoglycemia. The protocols and data presented here provide a framework for researchers and drug development professionals to investigate the mechanisms of biguanides and to evaluate novel compounds in this class. The activation of AMPK is a critical event in the action of Metformin, and its assessment is a key component of preclinical studies.

Application of Biguanide Derivatives in Agricultural Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of biguanide derivatives, specifically Polyhexamethylene Biguanide (PHMB) and Polyhexamethylene Guanidine (PHMG), in agricultural research. These compounds have demonstrated significant potential as broad-spectrum antimicrobial agents for controlling plant pathogens.

Application Notes

Biguanide derivatives such as PHMB and PHMG are cationic polymers known for their disinfectant and antiseptic properties.[1][2] In agriculture, their application is primarily focused on the control of bacterial and fungal diseases, both in pre-harvest and post-harvest stages.[3][4] Their mechanism of action, which involves the disruption of microbial cell membranes, makes them effective against a wide range of pathogens and less prone to the development of resistance.[5]

Key Applications in Agriculture Include:

  • Post-Harvest Disease Control: Particularly effective against fungal pathogens that cause decay in fruits and vegetables during storage and transportation.[4]

  • Surface Disinfection: Used for disinfecting agricultural equipment, food processing surfaces, and animal drinking water to prevent the spread of pathogens.[6][7]

  • Crop Protection: Investigated as a potential fungicide and bactericide for direct application on crops to control plant diseases in the field.

The hydrochloride and phosphate salts of these polymers are the most commonly studied and utilized forms in agricultural applications.[8]

Quantitative Data Summary

The following tables summarize the efficacy of PHMB and PHMG against various plant pathogens as reported in agricultural research studies.

Table 1: Efficacy of Polyhexamethylene Guanidine (PHMG) against Foodborne Bacteria on Ready-to-Eat Lettuce

Target MicroorganismPHMG Concentration (mg/L)Treatment Time (min)Microbial Reduction (log CFU/g)Reference
Escherichia coli O157:H7150-2005> 2.0[9][10]
Listeria monocytogenes150-2005> 2.0[10]
Aerobic Mesophilic Bacteria150-2005Approx. 1.5 - 2.0[10]
Molds and Yeasts150-2005Approx. 1.5[10]

Table 2: Efficacy of Polyhexamethylene Guanidine (PHMG) against Post-Harvest Fungal Pathogens of Citrus

Fungal PathogenPHMG Concentration (mg/L)Application MethodEfficacyReference
Geotrichum citri-aurantii (Sour Rot)50030-second immersionComplete inhibition of sour rot[11]
Penicillium digitatum (Green Mold)50030-second immersionComplete inhibition of green mold[9]

Table 3: Minimum Inhibitory Concentrations (MICs) of Polyhexamethylene Biguanide (PHMB) against Various Fungal Species

Fungal SpeciesMIC (µg/mL)Reference
Saccharomyces cerevisiae4[2]
Candida albicans2[2]
Fusarium oxysporum8[2]
Penicillium glabrum16[2]

Experimental Protocols

The following are detailed protocols for key experiments involving the application of biguanide derivatives in agricultural research.

Protocol 1: In Vitro Antifungal Susceptibility Testing of PHMB against Filamentous Fungi

Objective: To determine the Minimum Inhibitory Concentration (MIC) of PHMB against a target filamentous fungal pathogen.

Materials:

  • Polyhexamethylene Biguanide (PHMB) stock solution (e.g., 20% w/v)

  • Target filamentous fungus (e.g., Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Spectrophotometer or hemocytometer

  • Sterile 96-well microtiter plates

  • Incubator

Methodology:

  • Inoculum Preparation:

    • Grow the fungal isolate on a PDA plate at 25°C for 7-10 days, or until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial suspension concentration to 1 x 10^6 conidia/mL using a spectrophotometer or hemocytometer.

    • Dilute this suspension 1:50 in PDB to obtain a final inoculum concentration of 2 x 10^4 conidia/mL.

  • Preparation of PHMB Dilutions:

    • Prepare a series of twofold dilutions of the PHMB stock solution in PDB in a sterile 96-well microtiter plate. The final concentrations should typically range from 0.125 to 256 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the PHMB dilutions.

    • Include a positive control well (inoculum without PHMB) and a negative control well (PDB without inoculum).

    • Incubate the plate at 25°C for 48-72 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of PHMB that completely inhibits visible fungal growth.

Protocol 2: Evaluation of PHMG as a Post-Harvest Fungicide for Citrus Fruit

Objective: To assess the efficacy of PHMG in controlling post-harvest fungal decay of citrus fruit.

Materials:

  • Polyhexamethylene Guanidine (PHMG)

  • Mature, healthy citrus fruits (e.g., lemons, oranges)

  • Culture of a target fungal pathogen (e.g., Penicillium digitatum)

  • Sterile distilled water

  • Sterile probe or needle

  • Sterile beakers

  • Humid chambers (e.g., plastic containers with lids and moist paper towels)

Methodology:

  • Fruit Preparation and Inoculation:

    • Surface sterilize the citrus fruits by wiping them with 70% ethanol.

    • Create a small wound (e.g., 2 mm deep) on the equator of each fruit using a sterile probe.

    • Prepare a conidial suspension of the fungal pathogen at a concentration of 1 x 10^5 conidia/mL.

    • Inoculate each wound with a 10 µL droplet of the conidial suspension.

    • Allow the inoculated fruit to air dry for 1-2 hours.

  • PHMG Treatment:

    • Prepare an aqueous solution of PHMG at the desired concentration (e.g., 500 mg/L).

    • Immerse the inoculated fruits in the PHMG solution for a specified time (e.g., 30 seconds).

    • A control group of inoculated fruits should be immersed in sterile distilled water.

  • Incubation and Evaluation:

    • Place the treated and control fruits in separate humid chambers.

    • Incubate at 20-25°C and high relative humidity (>90%) for 7-14 days.

    • Assess the incidence and severity of decay on each fruit. Disease incidence can be calculated as the percentage of infected fruits, and severity can be measured by the diameter of the lesion.

Protocol 3: Assessment of PHMG for Surface Disinfection of Leafy Greens

Objective: To evaluate the effectiveness of PHMG in reducing the microbial load on the surface of leafy greens.

Materials:

  • Polyhexamethylene Guanidine (PHMG)

  • Fresh leafy greens (e.g., lettuce)

  • Bacterial culture (e.g., Escherichia coli O157:H7)

  • Sterile distilled water

  • Buffered Peptone Water (BPW)

  • Stomacher or blender

  • Petri dishes with appropriate selective agar (e.g., MacConkey agar)

  • Incubator

Methodology:

  • Inoculation of Lettuce:

    • Cut lettuce leaves into uniform pieces (e.g., 5x5 cm).

    • Prepare a bacterial suspension of E. coli O157:H7 at a concentration of approximately 10^8 CFU/mL.

    • Immerse the lettuce pieces in the bacterial suspension for 10 minutes.

    • Allow the inoculated lettuce to air dry in a biosafety cabinet for 1-2 hours to allow for bacterial attachment.

  • PHMG Treatment:

    • Prepare a PHMG solution at the desired concentration (e.g., 200 mg/L).

    • Immerse the inoculated lettuce pieces in the PHMG solution for a specified time (e.g., 5 minutes).

    • A control group of inoculated lettuce should be immersed in sterile distilled water.

  • Microbial Analysis:

    • Aseptically transfer a known weight of the treated and control lettuce samples (e.g., 10 g) into separate sterile stomacher bags.

    • Add a known volume of BPW (e.g., 90 mL) to each bag.

    • Homogenize the samples using a stomacher for 2 minutes.

    • Perform serial dilutions of the homogenate in BPW.

    • Plate the dilutions onto selective agar plates.

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of bacterial colonies and calculate the microbial load (CFU/g) for each sample. The reduction in microbial load can then be calculated.

Visualizations

Mechanism of Action of PHMB on Fungal Cells

The following diagram illustrates the proposed mechanism of action of Polyhexamethylene Biguanide (PHMB) on a fungal cell. The cationic polymer initially interacts with the negatively charged components of the fungal cell wall and membrane, leading to membrane disruption and subsequent intracellular effects.

PHMB_Mechanism cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_nucleus Nucleus PHMB PHMB Polymer (+) CellWall Cell Wall (-) PHMB->CellWall 1. Electrostatic Interaction CellMembrane Cell Membrane (-) (Phospholipids) PHMB->CellMembrane 3. Interaction with Phospholipids CellWall->CellMembrane 2. Disruption of Cell Wall Integrity Cytoplasm Cytoplasm CellMembrane->Cytoplasm 4. Membrane Permeabilization DNA DNA Cytoplasm->DNA 5. Entry into Nucleus & DNA Binding

Caption: Proposed mechanism of action of PHMB on a fungal cell.

Experimental Workflow for Evaluating Post-Harvest Fungicide Efficacy

This workflow outlines the key steps in an experiment designed to test the effectiveness of a biguanide-based fungicide for controlling post-harvest decay in citrus fruit.

Fungicide_Workflow start Start prep Fruit Preparation (Surface Sterilization & Wounding) start->prep inoculate Inoculation with Fungal Pathogen prep->inoculate dry Air Dry inoculate->dry treat Treatment Application (PHMG vs. Control) dry->treat incubate Incubation in Humid Chamber treat->incubate assess Disease Assessment (Incidence & Severity) incubate->assess end End assess->end

Caption: Experimental workflow for post-harvest fungicide testing.

References

Application Notes and Protocols for Biguanide Polymers in Material Science and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biguanide-containing polymers, most notably poly(hexamethylene biguanide) (PHMB), are well-established cationic polymers with a broad spectrum of applications, particularly valued for their antimicrobial properties. In material science and polymer synthesis, these polymers serve as versatile building blocks for creating functional materials. While the hydrochloride salt of PHMB is the most predominantly synthesized and commercially available form, this document also provides a theoretical protocol for the preparation of a dihydriodide variant via ion exchange, addressing the user's specific interest.

The following sections detail the synthesis of linear and hyperbranched biguanide polymers, a proposed method for anion exchange, and protocols for their application in antimicrobial coatings and water treatment.

Data Presentation: Synthesis and Properties of Biguanide Polymers

Table 1: Summary of Poly(hexamethylene biguanide) Hydrochloride (PHMB) Synthesis Parameters

ParameterMelt PolymerizationSolution Polymerization
Starting Materials Hexamethylenediamine dihydrochloride (HMDA·2HCl), Sodium dicyanamide (NaCN₂)Hexamethylenediamine dihydrochloride (HMDA·2HCl), Sodium dicyanamide (NaCN₂)
Solvent NoneHigh boiling point solvent (e.g., diethylene glycol)
Reaction Temperature 160-170 °C[1]160-170 °C[1]
Reaction Time 15 hours[1]15 hours[1]
Purification Precipitation with saturated sodium chloride solutionPrecipitation with acetone[1]
Typical Yield ~73.1% (after precipitation)[1]Not explicitly stated
Average Molecular Weight (Mw) ~2,400 g/mol ~2,500 g/mol

Table 2: Parameters for Synthesis of Hyperbranched Polybiguanide (PAPB)

ParameterValue
Core Molecule Poly(amidoamine) (PAMAM) dendrimer
Biguanide Source Poly(hexamethylene biguanide) (PHMB)
Reaction Type Melt reaction
Atmosphere Nitrogen
Physical Form Pale yellow lumpy solid

Experimental Protocols

Protocol 1: Synthesis of Poly(hexamethylene biguanide) Hydrochloride (PHMB) via Melt Polymerization

This protocol describes the synthesis of PHMB from hexamethylenediamine dihydrochloride and sodium dicyanamide.

Materials:

  • Hexamethylenediamine dihydrochloride (HMDA·2HCl)

  • Sodium dicyanamide (NaCN₂)

  • Saturated sodium chloride solution

  • Reaction vessel with mechanical stirrer and nitrogen inlet/outlet

  • Heating mantle

Procedure:

  • In the reaction vessel, combine equimolar amounts of hexamethylenediamine dihydrochloride and sodium dicyanamide.

  • Purge the vessel with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.

  • Begin stirring the mixture and heat the vessel to 160-170 °C.

  • Maintain the reaction at this temperature for 15 hours. The mixture will become a brittle solid upon completion.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the resulting solid in a minimal amount of deionized water.

  • Precipitate the PHMB by adding the aqueous solution to a vigorously stirred saturated sodium chloride solution.

  • Collect the precipitated PHMB by filtration.

  • Wash the product with a small amount of cold deionized water to remove excess sodium chloride.

  • Dry the purified PHMB under vacuum at 70-80 °C to a constant weight.

Protocol 2: Proposed Synthesis of Poly(hexamethylene biguanide) Dihydriodide via Anion Exchange

This is a general protocol for the anion exchange of PHMB hydrochloride to PHMB dihydriodide using a strong base anion exchange resin. Note: This is a proposed method as no specific literature for this conversion on PHMB was found.

Materials:

  • Poly(hexamethylene biguanide) hydrochloride (PHMB)

  • Strong base anion exchange resin (e.g., Amberlite IRA-400) in the chloride form

  • Sodium iodide (NaI) or Potassium iodide (KI)

  • Deionized water

  • Chromatography column

Procedure:

  • Resin Preparation:

    • Pack a chromatography column with the anion exchange resin.

    • Wash the resin thoroughly with deionized water.

    • Prepare a 1 M solution of sodium iodide or potassium iodide in deionized water.

    • Pass the iodide solution through the resin column until the eluent tests negative for chloride ions (e.g., using a silver nitrate test). This converts the resin to the iodide form.

    • Wash the resin with an excess of deionized water to remove any remaining iodide salts.

  • Anion Exchange:

    • Prepare an aqueous solution of PHMB hydrochloride (e.g., 1-5% w/v).

    • Slowly pass the PHMB hydrochloride solution through the prepared iodide-form anion exchange column.

    • Collect the eluent, which now contains PHMB dihydriodide.

  • Purification and Isolation:

    • The collected eluent can be used as an aqueous solution of PHMB dihydriodide.

    • To obtain the solid polymer, the water can be removed by lyophilization (freeze-drying) or evaporation under reduced pressure.

Protocol 3: Preparation of an Antimicrobial Coating on a Polymer Surface

This protocol describes the immobilization of PHMB onto a polyethylene terephthalate (PET) surface.

Materials:

  • Polyethylene terephthalate (PET) substrate (e.g., film or fiber)

  • Methacrylic acid (MAA)

  • Benzoyl peroxide

  • Acetone

  • 20% (w/w) PHMB solution

  • Deionized water

  • Soxhlet extraction apparatus

  • Water bath

  • Oven

Procedure:

  • Graft Copolymerization:

    • Place the PET substrate into a polymerization tube.

    • Add methacrylic acid as the monomer.

    • Add 2 mL of benzoyl peroxide dissolved in acetone.

    • Add deionized water to a final volume of 20 mL.

    • Place the tube in a water bath at 80 °C for 2 hours.

    • Remove the PET substrate and rinse with distilled water.

    • Perform a Soxhlet extraction with water for 12 hours to remove ungrafted monomer/polymer.

    • Dry the MAA-grafted PET (MAA-g-PET) in an oven at 37 °C until a constant weight is achieved.

  • PHMB Immobilization:

    • Place the dried MAA-g-PET into a 20% (w/w) PHMB solution.

    • Stir the solution at 85 °C for 12 hours.

    • Remove the substrate and wash thoroughly with distilled water to remove non-immobilized PHMB.

    • Dry the PHMB-immobilized PET in an oven at 37 °C until a constant weight is achieved.

Visualizations

G cluster_synthesis PHMB Synthesis via Melt Polymerization HMDA Hexamethylenediamine dihydrochloride Mix Mixing HMDA->Mix NaCN2 Sodium dicyanamide NaCN2->Mix React Melt Polymerization (160-170°C, 15h) Mix->React Heat Cool Cooling React->Cool Dissolve Dissolution in Water Cool->Dissolve Precipitate Precipitation in saturated NaCl Dissolve->Precipitate Filter Filtration Precipitate->Filter Dry Drying Filter->Dry PHMB Purified PHMB Hydrochloride Dry->PHMB

Caption: Workflow for the synthesis of PHMB hydrochloride via melt polymerization.

G cluster_coating Antimicrobial Coating Workflow PET PET Substrate Grafting Graft Copolymerization with Methacrylic Acid PET->Grafting Wash1 Rinsing Grafting->Wash1 Soxhlet Soxhlet Extraction Wash1->Soxhlet Dry1 Drying Soxhlet->Dry1 MAA_PET MAA-grafted PET Dry1->MAA_PET Immobilization PHMB Immobilization (85°C, 12h) MAA_PET->Immobilization Wash2 Washing Immobilization->Wash2 Dry2 Drying Wash2->Dry2 Coated_PET Antimicrobial Coated PET Dry2->Coated_PET

Caption: Experimental workflow for creating an antimicrobial coating on a PET substrate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biguanide, Dihydriodide Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the functionalization of biguanide, dihydriodide.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Insufficient Activation of Cyanoguanidine The nitrile group on cyanoguanidine requires activation for the nucleophilic attack of the amine.[1][2] Ensure acidic conditions (ideal pH ~2.6) using hydrochloric acid.[1][2] Alternatively, for milder conditions or sensitive substrates, consider using activating agents like trimethylsilyl chloride (TMSCl) or Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂).[1][3]
Harsh Reaction Conditions High temperatures can lead to degradation of the biguanide product, potentially forming melamine derivatives.[3] If using classical heating, consider lowering the temperature and extending the reaction time. Microwave-assisted synthesis can be an effective alternative, often requiring shorter reaction times (10-15 minutes).[3][4]
Low Reactant Concentration Some biguanide syntheses are highly sensitive to reactant concentration. For certain methods, a minimum concentration of 2M may be necessary to achieve high yields.[5][6]
Inappropriate Solvent The choice of solvent is crucial. Polar solvents like alcohols are commonly used for reactions involving amine hydrochlorides.[3] For reactions with Lewis acids, solvents like THF or dioxane may be more suitable.[3] Dry acetonitrile is often used in microwave-assisted procedures with TMSCl.[3][4]
Poor Nucleophilicity of the Amine Weakly nucleophilic amines may require more forcing conditions or a more effective activation strategy for the cyanoguanidine.
Side Reactions Nucleophilic amines can sometimes lead to undesired side reactions on the terminal amine of the cyanoguanidine.[3] Using TMSCl as an activator can help mitigate this by allowing for shorter reaction times.[3]

Issue 2: Difficulty in Product Isolation and Purification

Potential Cause Recommended Solution
High Polarity and Water Solubility Biguanides are polar, hydrophilic compounds, making extraction with organic solvents challenging.[1][2] They are often isolated as their hydrochloride or dihydroiodide salts. Precipitation of the salt by adding the corresponding acid can be an effective purification method.[4][5][6] Recrystallization from a suitable solvent like ethanol is also a common technique.[4]
Formation of Copper Complexes If copper salts are used to facilitate the reaction, the biguanide product may form a stable complex.[3] Decomplexation in an alkaline medium is typically required to isolate the free biguanide.[3]
Presence of Unreacted Starting Materials Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure complete consumption of the limiting reagent. Adjust stoichiometry or reaction time as needed.

Issue 3: Undesired Side Products

Potential Cause Recommended Solution
Formation of Triazines Overheating or prolonged reaction times can sometimes lead to the formation of 1,3,5-triazine derivatives through the cyclization of a triguanide intermediate.[3] Optimize the reaction temperature and time to minimize this side reaction.
Formation of Urea or Biuret Biguanides are generally stable but can degrade to urea or biuret upon heating in the presence of strong aqueous acids (>1 M) or bases (>1 M).[3] Ensure that the work-up conditions are not overly harsh.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing functionalized biguanides?

A1: The most prevalent method is the addition of a primary or secondary amine to a cyanoguanidine derivative.[1][3] This reaction is typically performed under acidic conditions to activate the cyanoguanidine.[1][2] Other methods include the reaction of amines with dicyanamides or N¹-cyano-S-methylisothioureas, and the addition of guanidines to carbodiimides.[3]

Q2: Why is an acid catalyst typically required?

A2: Acidic conditions are necessary to protonate the nitrile group of the cyanoguanidine.[1][2] This activation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the amine.[1][2] Hydrochloric acid is commonly used, with an ideal pH of around 2.6.[1][2]

Q3: Are there alternatives to strong acid catalysts?

A3: Yes, Lewis acids like FeCl₃ and ZnCl₂ can be used to activate the cyanoguanidine, often increasing both the reaction rate and yield.[3] Trimethylsilyl chloride (TMSCl) is another effective activating agent that can allow for milder reaction conditions and shorter reaction times, which is particularly useful for sensitive substrates.[1][3]

Q4: Can I functionalize an existing biguanide core like metformin?

A4: Yes, direct functionalization of biguanides is possible. For example, copper-catalyzed C-N cross-coupling reactions, inspired by the Ullmann coupling, have been developed for the arylation of metformin using aryl iodides.[1] Nucleophilic substitution reactions at the N1 position have also been reported.[1][2]

Q5: What is the role of microwave irradiation in biguanide synthesis?

A5: Microwave irradiation offers a significant advantage by drastically reducing reaction times, often from hours to minutes.[3][4] This rapid heating can improve yields and minimize the formation of side products that may occur with prolonged heating.[3]

Q6: How do I characterize my functionalized biguanide?

A6: Standard spectroscopic methods are used for characterization. In ¹H NMR, the biguanide protons typically appear in the 6.8–7.5 ppm range.[3] In ¹³C NMR, the characteristic carbon signals are found between 158–165 ppm.[3] UV spectroscopy can also be useful; neutral biguanides show a maximum absorption around 234 nm, which shifts to about 210 nm upon protonation.[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Functionalized Biguanide Hydrochlorides

This protocol is adapted from a general procedure for synthesizing biguanide derivatives.[4]

  • To a solution of dicyandiamide (1.0 eq) in dry acetonitrile (e.g., 3-4 mL), add the desired amine derivative (0.8–2.4 mmol).

  • Slowly add trimethylsilyl chloride (TMSCl) (1.1 eq) dropwise to the mixture.

  • Stir the mixture in a microwave reactor with adjustable power (0–400 W) at a set temperature (e.g., 130°C or 150°C) for 10–15 minutes.

  • After the reaction, cool the mixture to approximately 50°C.

  • Slowly add isopropyl alcohol (3.0 eq) and continue to stir and irradiate at 125°C for 1 minute to facilitate precipitation.

  • Collect the precipitated biguanide hydrochloride salt by filtration.

  • Wash the precipitate twice with acetonitrile to remove impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[4]

Protocol 2: Copper-Catalyzed Arylation of Metformin

This protocol is based on the C-N cross-coupling reaction developed by Zhang et al.[1]

  • In a reaction vessel, combine metformin, the desired aryl iodide, a copper salt (e.g., CuI), a suitable ligand, and a base (e.g., K₃PO₄).

  • Add the appropriate solvent (e.g., THF).

  • Heat the reaction mixture at a specified temperature (e.g., 80°C) for a set duration (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up.

  • Purify the product using column chromatography or recrystallization.

Data Summary

Table 1: Comparison of Reaction Conditions for Biguanide Synthesis

MethodCatalyst/ActivatorSolventTemperatureTimeTypical YieldsReference
Classical Heating Amine HydrochlorideAlcohols (e.g., Ethanol)RefluxSeveral hoursFairly High[3]
Lewis Acid Catalysis FeCl₃ or ZnCl₂THF or DioxaneRoom Temp to RefluxMinutes to HoursModerate to Excellent[3]
Microwave-Assisted TMSClDry Acetonitrile130-150°C10-15 minGood to Excellent (e.g., 88%)[3][4]
Copper-Catalyzed Arylation Copper SaltTHF80°C12 hours>90% (optimized)[1]

Visualizations

experimental_workflow start Start: Starting Materials (Dicyandiamide, Amine, Solvent) activation Activation Step (Add TMSCl) start->activation reaction Microwave Reaction (130-150°C, 10-15 min) activation->reaction precipitation Induce Precipitation (Add Isopropyl Alcohol, 125°C, 1 min) reaction->precipitation isolation Isolation (Filtration) precipitation->isolation purification Purification (Wash with Acetonitrile, Recrystallize from Ethanol) isolation->purification product Final Product (Biguanide Salt) purification->product

Caption: Workflow for microwave-assisted biguanide synthesis.

troubleshooting_logic problem Problem: Low Product Yield cause1 Insufficient Activation? problem->cause1 cause2 Harsh Conditions? problem->cause2 cause3 Low Reactant Concentration? problem->cause3 cause4 Side Reactions? problem->cause4 solution1 Solution: Use Activator (TMSCl, FeCl₃) or ensure acidic pH (~2.6) cause1->solution1 solution2 Solution: Lower temperature or use microwave synthesis cause2->solution2 solution3 Solution: Increase concentration (e.g., to >2M if required) cause3->solution3 solution4 Solution: Use milder conditions (e.g., TMSCl) and shorter times cause4->solution4

References

Overcoming challenges in the purification of biguanide salts.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of biguanide salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of biguanide salts like metformin and proguanil?

A1: Common impurities often arise from starting materials, side reactions, or degradation. For metformin hydrochloride, known impurities include melamine, cyanoguanidine (dicyandiamide), and N,N-Dimethylamidino Urea.[1][2] In the synthesis of proguanil hydrochloride, common process-related impurities include 1-cyano-3-(1-methylethyl)guanidine (Impurity A), 1,5-bis(4-chlorophenyl)biguanide (Impurity C), and 1,5-bis(1-methylethyl)biguanide (Impurity D).[3]

Q2: What is the general approach for purifying crude biguanide salts?

A2: The most common method for purifying biguanide salts is recrystallization. This typically involves dissolving the crude salt in a suitable hot solvent, followed by cooling to induce crystallization. The choice of solvent is critical and often involves a solvent/anti-solvent system. For example, proguanil hydrochloride can be dissolved in a suitable solvent at 60-65°C, filtered, and then an anti-solvent is added to the filtrate to induce crystallization upon cooling, achieving a purity of over 99% by HPLC.[4][5]

Q3: How does pH affect the purification of biguanide salts?

A3: pH is a critical parameter in the crystallization and purification of biguanide salts as it significantly influences their solubility.[6][7][8] Biguanides are basic compounds and their solubility is pH-dependent. Controlling the pH of the crystallization medium can be used to modulate solubility and selectively crystallize the desired salt, leaving impurities in the mother liquor. For instance, in the crystallization of some organic salts, pH is a key factor in controlling polymorphism.[6]

Q4: Can polymorphism be an issue in the purification of biguanide salts?

A4: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can be a significant factor. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. For example, metformin hydrochloride is known to exist in at least two polymorphic forms, Form A (thermodynamically stable) and Form B (metastable).[9] The formation of a specific polymorph can be influenced by crystallization conditions such as solvent, temperature, and cooling rate.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of biguanide salts.

Problem 1: The biguanide salt does not crystallize from the solution.
Possible Cause Suggested Solution
Solution is not supersaturated - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature. - Add an anti-solvent (a solvent in which the biguanide salt is poorly soluble) dropwise to the solution until turbidity is observed, then warm slightly to redissolve and cool slowly.
Inappropriate solvent system - Experiment with different solvent systems. For metformin hydrochloride, aqueous-organic solvent mixtures are commonly used.[3][5] For proguanil hydrochloride, water or a solvent/anti-solvent system can be effective.[4][5]
Presence of impurities inhibiting crystallization - Treat the solution with activated charcoal to remove colored and some organic impurities.[4] - Perform a pre-purification step such as a liquid-liquid extraction if the impurity profile is complex.
No nucleation sites - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure biguanide salt to the solution.
Problem 2: The purified biguanide salt has a low purity.
Possible Cause Suggested Solution
Impurities co-crystallize with the product - Perform a second recrystallization. - Change the recrystallization solvent or the solvent/anti-solvent ratio to alter the solubility of the impurities. - For persistent impurities, consider chromatographic purification such as preparative HPLC.[1]
Incomplete removal of mother liquor - Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. - Use a centrifuge to improve the removal of the mother liquor.
Thermal degradation during dissolution - Some biguanides can degrade at high temperatures. Use the minimum effective temperature for dissolution. For metformin hydrochloride, which can decompose upon melting, adding a high-boiling point liquid like ethylene glycol can prevent thermal decomposition during crystallization from a melt.
Problem 3: The purified biguanide salt is colored.
Possible Cause Suggested Solution
Presence of colored impurities - During the recrystallization process, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4] Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.
Oxidation of the product or impurities - Perform the purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Quantitative Data

Table 1: Solubility of Metformin Hydrochloride in Various Aqueous Binary Solvents at Different Temperatures
Solvent System (Mole Fraction of Water)Temperature (K)Molar Solubility (x 10³)
Water + Methanol
1.00283.15115.32
298.15148.51
313.15189.47
323.15224.16
0.80283.1589.76
298.15118.23
313.15153.84
323.15184.57
Water + Ethanol
1.00283.15115.32
298.15148.51
313.15189.47
323.15224.16
0.80283.1576.45
298.15102.68
313.15135.79
323.15164.21
Water + N,N-Dimethylformamide (DMF)
1.00283.15115.32
298.15148.51
313.15189.47
323.15224.16
0.70283.1558.21
298.1578.93
313.15105.42
323.15128.96

Data compiled from references[3][5].

Experimental Protocols

Protocol 1: Recrystallization of Proguanil Hydrochloride

This protocol is a general guideline and may require optimization based on the initial purity of the crude product.

  • Dissolution: Dissolve the crude proguanil hydrochloride in a suitable solvent (e.g., water, ethanol, or a mixture) in an Erlenmeyer flask by heating to 60-95°C with stirring.[4][5] Use the minimum amount of solvent necessary to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) and stir for 10-15 minutes at the elevated temperature.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield. If using a solvent/anti-solvent system, add the anti-solvent dropwise to the hot, filtered solution until a slight turbidity persists, then allow it to cool slowly.[4][5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 90-95°C) to a constant weight.[5] The expected purity should be >99% by HPLC.[4][5]

Protocol 2: Isolation of Impurities by Preparative HPLC

This protocol provides a general framework for isolating impurities from a biguanide salt mixture. The specific column, mobile phase, and gradient will need to be developed and optimized for the specific separation.

  • Analytical Method Development: Develop an analytical HPLC method that shows good separation between the main biguanide salt peak and the impurity peaks.

  • Sample Preparation: Dissolve the impure biguanide salt in the mobile phase or a compatible solvent at a high concentration (e.g., 50 mg/mL for isolating a minor impurity).[1] Filter the sample through a 0.45 µm syringe filter before injection.

  • Preparative HPLC Setup:

    • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

    • Set up the fraction collector to collect fractions based on time or UV detector signal.

  • Injection and Fraction Collection: Inject a large volume of the concentrated sample onto the preparative column. Collect the fractions corresponding to the impurity peaks as they elute from the column. Multiple injections may be necessary to obtain a sufficient amount of the impurity.

  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated impurity.

  • Solvent Removal: Combine the pure fractions containing the desired impurity and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The isolated impurity can then be further dried and characterized using spectroscopic techniques such as NMR and mass spectrometry.[1]

Visualizations

Biguanide_Purification_Workflow cluster_synthesis Crude Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Biguanide Salt Dissolution Dissolution in Hot Solvent Crude->Dissolution Charcoal Charcoal Treatment (Optional) Dissolution->Charcoal Colored Solution Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Colorless Solution Charcoal->Hot_Filtration Crystallization Crystallization (Cooling) Hot_Filtration->Crystallization Isolation Isolation by Filtration Crystallization->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying Washing->Drying Pure Pure Biguanide Salt Drying->Pure Analysis Purity Analysis (e.g., HPLC) Pure->Analysis

Caption: General workflow for the purification of biguanide salts by recrystallization.

Troubleshooting_Crystallization Start Problem: No Crystallization Supersaturated Is the solution supersaturated? Start->Supersaturated Solvent Is the solvent system appropriate? Supersaturated->Solvent Yes Concentrate Concentrate solution or add anti-solvent Supersaturated->Concentrate No Nucleation Are there nucleation sites? Solvent->Nucleation Yes ChangeSolvent Experiment with different solvents Solvent->ChangeSolvent No Seed Scratch flask or add seed crystals Nucleation->Seed No Success Crystallization Should Occur Nucleation->Success Yes Concentrate->Supersaturated ChangeSolvent->Solvent Seed->Nucleation

Caption: Decision tree for troubleshooting crystallization failure of biguanide salts.

References

Biguanide Dihydriodide Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and byproducts of biguanide dihydriodide.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for biguanides?

A1: Biguanides, such as metformin, primarily degrade through hydrolysis, oxidation, and photodegradation.[1][2] The specific pathway and the rate of degradation are influenced by environmental conditions such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][3]

Q2: What are the common degradation byproducts of biguanides?

A2: Common degradation byproducts identified in studies of biguanides like metformin include guanylurea, methylamine, dimethylamine, biguanide, and 1-methylbiguanide.[3][4][5] Under certain conditions, cyclization reactions can also occur, leading to the formation of triazine derivatives.[3]

Q3: How can I identify and quantify biguanide degradation byproducts in my samples?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) detectors is the most common and effective analytical technique for separating, identifying, and quantifying biguanide degradation products.[3][4][6][7][8] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also be used for structural elucidation of unknown impurities.[6][9]

Q4: What are "forced degradation" studies and why are they important?

A4: Forced degradation, or stress testing, involves subjecting a drug substance to more severe conditions than accelerated stability testing to intentionally degrade it.[10][11] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[6][10]

Q5: Are there any known toxicities associated with biguanide degradation products?

A5: Some studies suggest that certain degradation products of biguanides may have different toxicity profiles than the parent drug.[1][2] For instance, some by-products generated through advanced oxidation processes have been noted to be potentially harmful to aquatic systems.[2] It is crucial to identify and toxicologically assess all significant degradation products during drug development.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Studies

Possible Cause 1: Sample Degradation

  • Troubleshooting Steps:

    • Confirm the identity of the unexpected peaks using a high-resolution mass spectrometer (LC-MS/MS or LC-TOF/MS) to obtain accurate mass and fragmentation data.

    • Compare the mass and retention time of the unknown peaks with known biguanide degradation products reported in the literature (e.g., guanylurea, 1-methylbiguanide).

    • If a standard for a suspected degradation product is available, spike the sample to confirm its identity.

    • Review the storage conditions of your sample (temperature, light exposure, humidity) to identify potential causes of degradation.

Possible Cause 2: Contamination

  • Troubleshooting Steps:

    • Analyze a blank (mobile phase) to rule out contamination from the HPLC system.

    • Analyze a placebo sample (formulation matrix without the active pharmaceutical ingredient) to check for interfering peaks from excipients.

    • Ensure proper cleaning procedures for all glassware and equipment used in sample preparation.

Issue 2: Inconsistent Degradation Profile in Forced Degradation Studies

Possible Cause 1: Variability in Stress Conditions

  • Troubleshooting Steps:

    • Ensure precise control over stress conditions (e.g., temperature, pH, concentration of stressor). Use calibrated equipment such as ovens, pH meters, and water baths.

    • For photostability studies, ensure consistent light exposure by using a validated photostability chamber.

    • Prepare fresh stressor solutions (e.g., acid, base, oxidizing agent) for each experiment to ensure consistent concentration.

Possible Cause 2: Issues with the Analytical Method

  • Troubleshooting Steps:

    • Verify that your analytical method is "stability-indicating," meaning it can separate the parent drug from all significant degradation products without interference.

    • Perform a method validation to ensure robustness, reproducibility, and accuracy.

    • Check for peak purity of the main component peak using a Diode Array Detector (DAD) or a mass spectrometer to ensure co-eluting impurities are not affecting the results.

Quantitative Data Summary

The following table summarizes degradation data for metformin, a representative biguanide, under various forced degradation conditions as reported in the literature. Note that specific degradation rates for biguanide dihydriodide may vary.

Stress ConditionDurationMetformin Degradation (%)Reference
0.1N NaOH60 min8.07[12]
0.1N NaOH90 min11.95[12]
3N HCl60 min9.75[12]
3N HCl90 min12.79[12]
Hydrogen Peroxide15 min12.65[12]
Dry Heat (70°C)48 hrs20.94[12]
Photolytic3 hrs10.53[12]
Photolytic6 hrs14.36[12]

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol provides a general framework. Specific concentrations, temperatures, and durations should be optimized based on the stability of the specific biguanide compound.

  • Preparation of Stock Solution: Prepare a stock solution of the biguanide dihydriodide in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1N to 1N HCl). Incubate at a specific temperature (e.g., 60-80°C) for a defined period. Withdraw samples at various time points, neutralize with a suitable base, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1N to 1N NaOH). Incubate at a specific temperature (e.g., 60-80°C) for a defined period. Withdraw samples at various time points, neutralize with a suitable acid, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂). Keep the mixture at room temperature or a slightly elevated temperature for a defined period. Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation: Expose the solid drug substance to dry heat in a calibrated oven at a high temperature (e.g., 70-100°C) for a specified duration. Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the drug substance (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples after exposure.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Visualizations

Biguanide Biguanide Hydrolysis Hydrolysis (Acid/Base) Biguanide->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Biguanide->Oxidation Photodegradation Photodegradation (UV/Visible Light) Biguanide->Photodegradation Guanylurea Guanylurea Hydrolysis->Guanylurea Amines Methylamine/ Dimethylamine Oxidation->Amines Other_Biguanides Biguanide/ 1-Methylbiguanide Oxidation->Other_Biguanides Photodegradation->Guanylurea Triazines Triazine Derivatives Photodegradation->Triazines

Caption: Major degradation pathways of biguanides.

Start Start: Unexpected Peak in HPLC Check_System Analyze Blank and Placebo Start->Check_System Contamination Contamination Detected? Check_System->Contamination Clean_System Clean System and Re-inject Contamination->Clean_System Yes No_Contamination No Contamination Contamination->No_Contamination No Clean_System->Start Identify_Peak Identify Peak using LC-MS No_Contamination->Identify_Peak Known_Degradant Known Degradant? Identify_Peak->Known_Degradant Confirm_Standard Confirm with Reference Standard Known_Degradant->Confirm_Standard Yes Investigate_Storage Investigate Storage Conditions Known_Degradant->Investigate_Storage No Confirm_Standard->Investigate_Storage End End: Identify Cause Investigate_Storage->End

Caption: Troubleshooting workflow for unexpected HPLC peaks.

References

Technical Support Center: Stability of Biguanide, Dihydriodide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Biguanide, dihydriodide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: Biguanides are highly basic compounds and their stability can be pH-dependent.[1][2][3] Extreme pH values, both acidic and alkaline, can lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[4][5]

  • Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation.[6][7]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the biguanide structure.

  • Presence of Metal Ions: Biguanides are known to form complexes with metal ions, which could potentially influence their stability.[1][8]

Q2: What are the likely degradation pathways for this compound in solution?

A2: The most probable degradation pathway for biguanides in aqueous solution is hydrolysis. This can lead to the cleavage of the biguanide bond, resulting in the formation of guanidine and urea derivatives.[9] For instance, metformin, a related biguanide, can degrade into guanylurea.[10] The dihydriodide salt form may also be susceptible to oxidation, where the iodide is converted to iodine, potentially causing discoloration of the solution.

Q3: How can I visually identify potential degradation of my this compound solution?

A3: Visual indicators of degradation may include:

  • Color Change: A change in the color of the solution, such as the appearance of a yellow or brown tint, could indicate the formation of degradation products, possibly from the oxidation of iodide.[6]

  • Precipitation: The formation of a precipitate could suggest the formation of insoluble degradation products or a change in the solubility of the compound due to pH shifts or interactions with other components.

  • Gas Formation: In some cases, degradation may be accompanied by the evolution of gas.

Q4: What are the recommended storage conditions for a this compound solution?

A4: To ensure optimal stability, it is recommended to store this compound solutions in a cool, dark place.[11] Protection from light is crucial to prevent potential photodegradation.[6][7] The ideal storage temperature would be refrigerated (2-8 °C), unless precipitation is observed at lower temperatures.[5] Solutions should be stored in tightly sealed, inert containers to prevent contamination and solvent evaporation.

Troubleshooting Guides

Issue 1: The this compound solution has changed color (e.g., turned yellow/brown).
Possible Cause Troubleshooting Step
Oxidation of Iodide The iodide anion can be sensitive to light and air, leading to oxidation to iodine, which is colored.[6]
Solution: Prepare and store the solution in amber-colored vials or wrap the container in aluminum foil to protect it from light. Consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen.
pH Shift A significant change in the pH of the solution could contribute to degradation pathways that produce colored byproducts.
Solution: Measure the pH of the solution. If it has shifted significantly from the expected value, consider using a suitable buffer system to maintain a stable pH. The optimal pH range for biguanide stability should be determined experimentally, but a near-neutral to slightly acidic pH is often a good starting point to minimize hydrolysis.
Contamination The presence of impurities or contaminants could catalyze degradation reactions.
Solution: Ensure high-purity solvents and reagents are used for solution preparation. Filter the solution through a sterile filter (e.g., 0.22 µm) to remove any particulate matter.
Issue 2: A precipitate has formed in the this compound solution.
Possible Cause Troubleshooting Step
Low Temperature Storage Some compounds have lower solubility at reduced temperatures, leading to precipitation.
Solution: Gently warm the solution to room temperature and observe if the precipitate redissolves. If it does, consider storing the solution at a controlled room temperature instead of refrigerating. Determine the solubility of your specific this compound concentration at different temperatures.
pH-dependent Solubility The solubility of biguanide salts can be pH-dependent. A shift in pH could cause the compound to precipitate.
Solution: Measure the pH of the solution. Adjust the pH to a range where the compound is known to be soluble. The use of a suitable buffer system can help maintain a stable pH.
Degradation The precipitate could be an insoluble degradation product.
Solution: Analyze the precipitate and the supernatant separately using an appropriate analytical technique (e.g., HPLC, LC-MS) to identify the components. This will help determine if the precipitate is the parent compound or a degradation product.
Interaction with Container The compound may be interacting with the storage container material.
Solution: If possible, try storing the solution in a different type of container (e.g., borosilicate glass vs. polypropylene) to see if the issue persists.

Quantitative Data on Biguanide Stability

The following tables summarize stability data for related biguanide compounds, which can provide insights into the expected stability of this compound.

Table 1: Effect of pH on the Stability of Polyhexamethylene Biguanide (PHMB) Solution (0.2 mg/mL) at 80°C

Stress ConditionDuration% Degradation
0.5 N Hydrochloric Acid30 min~28%
0.5 N Sodium Hydroxide120 min~20.2%

Data extrapolated from a study on PHMB, a polymeric biguanide.[4]

Table 2: Effect of Temperature and Storage Container on pH of Polyhexamethylene Biguanide (PHMB) Solution (0.2 mg/mL) over 90 Days

Storage ContainerStorage TemperatureInitial pHFinal pH (Day 90)
Ethylene Oxide Sterilized LDPE5°C6.27~5.75
Ethylene Oxide Sterilized LDPE25°C6.27~5.81
Gamma Sterilized LDPE5°C6.16~4.60
Gamma Sterilized LDPE25°C6.16~4.00

Data from a stability study of a PHMB ophthalmic formulation.[4][12] This data highlights the importance of container selection and sterilization methods on solution stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

Objective: To evaluate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at predetermined time points.

  • Thermal Degradation:

    • Place a sample of the stock solution in a temperature-controlled oven at 70°C for 48 hours.

    • Withdraw samples at predetermined time points.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV absorption maximum of this compound (typically around 230-240 nm for biguanides).[13]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the parent drug from degradation products generated during forced degradation studies.

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature Degradation Degradation Temperature->Degradation Light Light Discoloration Discoloration Light->Discoloration Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation Hydrolysis->Degradation Precipitation Precipitation Degradation->Precipitation This compound Solution This compound Solution

Caption: Factors influencing the stability of this compound in solution.

Troubleshooting_Workflow Start Start Observe Instability Observe Instability (e.g., color change, precipitate) Start->Observe Instability Check pH Check pH Observe Instability->Check pH Adjust pH Adjust pH / Use Buffer Check pH->Adjust pH Abnormal Check Storage Check Storage Conditions (Temp, Light) Check pH->Check Storage Normal Adjust pH->Check Storage Modify Storage Modify Storage Conditions (e.g., protect from light, change temp) Check Storage->Modify Storage Inappropriate Analyze Solution Analyze Solution (HPLC, LC-MS) Check Storage->Analyze Solution Appropriate Modify Storage->Analyze Solution Identify Degradants Identify Degradants Analyze Solution->Identify Degradants End End Identify Degradants->End

Caption: Troubleshooting workflow for unstable this compound solutions.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare Solution Prepare Stock Solution (Known Concentration) Acid Hydrolysis Acid Hydrolysis Prepare Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Solution->Base Hydrolysis Oxidation Oxidation Prepare Solution->Oxidation Thermal Thermal Prepare Solution->Thermal Photolytic Photolytic Prepare Solution->Photolytic HPLC Analysis Stability-Indicating HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis Data Evaluation Evaluate Data (% Degradation, Purity) HPLC Analysis->Data Evaluation

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Cell Viability in Biguanide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer on "Biguanide, diiodide": Extensive searches for a specific compound named "Biguanide, diiodide" have not yielded conclusive identification in scientific literature or chemical databases. The term may refer to a less common derivative, an internal compound name, or a biguanide salt. This guide therefore provides information on the general class of biguanides, with a focus on commonly researched members like metformin and phenformin, to address potential cell viability issues. The principles and troubleshooting steps outlined are broadly applicable to experiments involving biguanide compounds.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell viability issues in experiments involving biguanide compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant decrease in cell viability even at low concentrations of my biguanide compound?

A1: There are several potential reasons for this observation:

  • High Cellular Sensitivity: Some cell lines are inherently more sensitive to the metabolic effects of biguanides.

  • Mitochondrial Dysfunction: Biguanides, such as phenformin and metformin, are known to inhibit mitochondrial respiratory chain complex I.[1][2] This can lead to a rapid decrease in cellular ATP production and induce cytotoxicity.

  • Off-Target Effects: At higher concentrations, biguanides may have off-target effects that contribute to cell death.

  • Assay Interference: The chosen viability assay might be incompatible with the biguanide, leading to inaccurate readings. Refer to the troubleshooting guides below for specific assay-related issues.

Q2: My cell viability results are inconsistent across replicate wells. What could be the cause?

A2: Inconsistent results can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to have a consistent number of cells in each well.

  • Edge Effects: Wells on the periphery of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and viability. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Compound Precipitation: Some biguanide compounds may precipitate out of solution, especially at higher concentrations, leading to uneven exposure to the cells.

  • Pipetting Errors: Inaccurate pipetting of the biguanide compound or assay reagents will lead to variability.

  • Incomplete Reagent Mixing: Ensure thorough but gentle mixing of assay reagents in each well.

Q3: Can biguanides interfere with standard cell viability assays?

A3: Yes, biguanide compounds can interfere with certain viability assays. For example, since biguanides affect mitochondrial function, assays that rely on mitochondrial reductase activity, such as the MTT assay, can be affected. It is crucial to select an appropriate assay and validate it for your specific experimental conditions.

Troubleshooting Guides for Common Cell Viability Assays

Below are troubleshooting guides for four common cell viability assays when used in experiments with biguanide compounds.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity.

Potential Issues & Troubleshooting:

Issue Potential Cause Troubleshooting Steps
Lower than expected viability Biguanides inhibit mitochondrial complex I, directly affecting the reductase activity that the MTT assay measures. This may not correlate directly with cell death.1. Confirm cell death with a different assay (e.g., Trypan Blue or LDH assay). 2. Consider using a viability assay that does not rely on mitochondrial reductase activity.
Inconsistent formazan crystal formation Uneven cell distribution or compound precipitation.1. Ensure even cell seeding. 2. Visually inspect wells for compound precipitation before adding MTT reagent.
High background absorbance Contamination of media or interference from the biguanide compound.1. Include a "no cell" control with the biguanide compound to check for direct reduction of MTT. 2. Use phenol red-free medium, as it can interfere with absorbance readings.
Neutral Red (NR) Assay

The Neutral Red assay is a colorimetric assay that assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

Potential Issues & Troubleshooting:

Issue Potential Cause Troubleshooting Steps
High variability between replicates Incomplete washing, leading to residual dye, or inconsistent cell numbers.1. Ensure consistent and thorough washing steps. 2. Verify even cell seeding.
Low absorbance readings Insufficient incubation time with the dye or cell detachment.1. Optimize the incubation time for your cell line (typically 2-3 hours). 2. Handle plates gently to avoid detaching adherent cells.
Dye precipitation The neutral red solution may form crystals.1. Prepare the neutral red solution fresh. 2. Incubate the neutral red solution at 37°C and filter before use.
Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.

Potential Issues & Troubleshooting:

Issue Potential Cause Troubleshooting Steps
High background LDH activity Serum in the culture medium contains LDH.1. Use low-serum or serum-free medium during the experiment. 2. Include a "no cell" media background control and subtract this value from all other readings.[3][4]
Low signal (low LDH release) The compound may be cytostatic (inhibiting growth) rather than cytotoxic (killing cells) at the tested concentrations.1. Confirm cell viability with a metabolic assay like MTT or a direct cell count. 2. Increase the concentration of the biguanide compound or the incubation time.
Inconsistent readings Incomplete cell lysis in the maximum LDH release control wells.1. Ensure the lysis buffer is added to the maximum release control wells and incubated for a sufficient time to achieve complete cell lysis.
Trypan Blue Exclusion Assay

This is a dye exclusion method to count viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up.

Potential Issues & Troubleshooting:

Issue Potential Cause Troubleshooting Steps
Underestimation of cell death Premature counting after staining, as dying cells may not immediately take up the dye.1. Allow for an adequate incubation time with trypan blue (typically 1-5 minutes) before counting.
Overestimation of cell death Prolonged exposure to trypan blue can be toxic to cells.1. Count the cells within 5-10 minutes of adding the trypan blue dye.[3]
Inaccurate cell counting Improper mixing of the cell suspension or incorrect use of the hemocytometer.1. Ensure the cell suspension is thoroughly mixed before taking a sample. 2. Properly load the hemocytometer to avoid under- or overfilling.

Quantitative Data: IC50 Values of Biguanides

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize reported IC50 values for metformin and phenformin in various cell lines.

Table 1: IC50 Values of Metformin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Exposure Time (hours)
U2OSOsteosarcoma9.13 ± 0.372
MG63Osteosarcoma8.72 ± 0.472
143BOsteosarcoma7.29 ± 0.772
HCT116Colorectal Cancer824
HCT116Colorectal Cancer3.248
HCT116Colorectal Cancer2.972
SW620Colorectal Cancer~1.424, 48, 72
HeLaCervical Cancer7.492 µM72
BT474Breast Cancer>100Not Specified
MDA-MB-453Breast Cancer51.3Not Specified
MDA-MB-231Breast Cancer51.4Not Specified
UMUC3Bladder Cancer8.25Not Specified
J82Bladder Cancer30.24Not Specified

Note: IC50 values can vary significantly based on experimental conditions such as cell density, media composition, and the specific assay used.[5][6][7][8][9]

Table 2: IC50 Values of Phenformin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Exposure Time (hours)
MCF7Breast Cancer1.184 ± 0.045Not Specified
ZR-75-1Breast Cancer0.665 ± 0.007Not Specified
MDA-MB-231Breast Cancer2.347 ± 0.010Not Specified
SUM1315Breast Cancer1.885 ± 0.015Not Specified
SKOV3Ovarian Cancer0.972
HeyOvarian Cancer1.7572
IGROV-1Ovarian Cancer0.872

Note: Phenformin generally exhibits greater potency (lower IC50 values) than metformin.[10][11]

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the biguanide compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[13][14]

Neutral Red Uptake Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT protocol.

  • Dye Incubation: Remove the treatment medium, wash the cells with PBS, and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., 1% CaCl2 in 0.5% formaldehyde).

  • Dye Extraction: Add 100 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and medium background.[15]

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.[15]

Trypan Blue Exclusion Assay Protocol
  • Cell Preparation: After treatment, collect the cells (trypsinize if adherent) and resuspend them in a single-cell suspension in PBS or serum-free medium.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[16][17]

  • Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Counting: Load a hemocytometer with the cell suspension. Using a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

  • Viability Calculation: Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.

Visualizations

TroubleshootingWorkflow start Unexpected Cell Viability Results check_assay Is the assay appropriate for detecting metabolic changes (e.g., MTT with biguanides)? start->check_assay check_controls Review Controls: - Positive/Negative controls working? - 'No cell' background normal? check_assay->check_controls Yes alt_assay Consider an alternative assay: - LDH for cytotoxicity - Trypan Blue for direct count check_assay->alt_assay No check_procedure Review Experimental Procedure: - Pipetting accuracy? - Incubation times correct? - Cell seeding density optimal? check_controls->check_procedure Yes troubleshoot_assay Troubleshoot specific assay: - High background? - Low signal? check_controls->troubleshoot_assay No optimize_protocol Optimize protocol: - Adjust cell density - Titrate reagent concentrations - Check for compound interference check_procedure->optimize_protocol No end end check_procedure->end Yes, problem likely experimental variability. Increase replicates. end_rerun Analyze new results alt_assay->end_rerun Re-run experiment troubleshoot_assay->end_rerun Re-run experiment optimize_protocol->end_rerun Re-run experiment

Caption: Troubleshooting workflow for unexpected cell viability results.

AMPK_mTOR_Pathway Biguanide Biguanide (e.g., Metformin, Phenformin) Mitochondria Mitochondrial Complex I Biguanide->Mitochondria Inhibits ATP ATP Levels (Decrease) Mitochondria->ATP AMP AMP/ATP Ratio (Increase) ATP->AMP AMPK AMPK (Activated) AMP->AMPK Activates TSC2 TSC2 AMPK->TSC2 Activates mTORC1 mTORC1 (Inhibited) AMPK->mTORC1 Inhibits (direct/indirect) Rheb Rheb TSC2->Rheb Inhibits Rheb->mTORC1 Activates ProteinSynth Protein Synthesis (Inhibited) mTORC1->ProteinSynth Inhibits CellGrowth Cell Growth & Proliferation (Inhibited) mTORC1->CellGrowth Inhibits

Caption: Simplified AMPK/mTOR signaling pathway affected by biguanides.

Apoptosis_Pathway Biguanide Biguanide-induced Metabolic Stress BaxBak Bax/Bak Activation Biguanide->BaxBak Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC BaxBak->Mitochondria Acts on Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway potentially induced by biguanides.

References

Technical Support Center: Enhancing the Catalytic Activity of Biguanide, Dihydriodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the catalytic activity of Biguanide, dihydriodide and its derivatives in cross-coupling reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving biguanide-ligated palladium catalysts.

Q1: My Suzuki-Miyaura reaction is showing low to no yield. What are the potential causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura reactions using biguanide-based catalysts can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Incorrect Palladium-to-Ligand Ratio: An optimal 1:1 ratio of the palladium precursor to the biguanide ligand is often crucial for high catalytic activity. An excess of the biguanide ligand can lead to the formation of inactive catalyst aggregates.[1]

  • Catalyst Deactivation: The catalytic species may degrade, especially in aqueous media after multiple catalytic runs.[1] If you are recycling your catalyst, consider that its activity may diminish over time.

  • Sub-optimal Reaction Conditions:

    • Base: The choice and quality of the base are critical. Carbonate bases like K₂CO₃ and Cs₂CO₃, as well as phosphate bases like K₃PO₄, are commonly used. The effectiveness of a particular base can be substrate-dependent. Ensure the base is finely ground and anhydrous if required by the protocol.

    • Solvent: While aqueous media are often preferred for their green credentials, the choice of solvent can significantly impact yield. For substrates with poor water solubility, a co-solvent or micellar catalysis approach using an alkylbiguanide surfactant may be necessary to improve solubility and reaction rates.[1]

    • Temperature: The reaction temperature may need optimization. While some reactions proceed at room temperature, others require heating to achieve a reasonable reaction rate.

  • Poor Substrate Quality: Ensure your aryl halide and boronic acid starting materials are pure. Impurities can poison the catalyst.

  • Oxygen Contamination: While many modern protocols are air-tolerant, degassing the reaction mixture can sometimes improve results, especially if you are observing catalyst decomposition (e.g., formation of palladium black).

Q2: I am observing the formation of a black precipitate (palladium black) in my Sonogashira coupling reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black indicates the decomposition of the active palladium catalyst into palladium(0) metal. This is a common mode of catalyst deactivation and will lead to a significant drop in reaction yield.

  • Causes:

    • Catalyst Instability: The biguanide ligand may not be effectively stabilizing the palladium nanoparticles, leading to their aggregation and precipitation.

    • High Temperatures: Excessive heat can accelerate catalyst decomposition.

    • Impurities: Impurities in the reagents or solvents can promote the formation of palladium black.[2]

    • Oxidation of Copper Co-catalyst: In traditional Sonogashira reactions, the oxidation of the copper(I) co-catalyst can also contribute to a black appearance.[2]

  • Prevention Strategies:

    • Optimize Ligand and Catalyst Loading: Ensure you are using an appropriate biguanide ligand and consider screening different palladium-to-ligand ratios.

    • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature.

    • Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity.

    • Degas the Reaction Mixture: Removing oxygen by sparging with an inert gas like argon or nitrogen can help to prevent oxidative degradation of the catalyst.

    • Consider Copper-Free Conditions: If applicable to your substrate, copper-free Sonogashira protocols can eliminate issues related to copper oxidation.

Q3: My biguanide-based catalyst is losing activity upon recycling. What is happening and can I regenerate it?

A3: Loss of activity upon recycling is a common issue and is often due to a combination of factors:

  • Catalyst Leaching: The palladium may be leaching from the support (if using a heterogeneous catalyst) or the biguanide ligand may be degrading, leading to the formation of less active or inactive palladium species.

  • Catalyst Degradation: The biguanide ligand itself can degrade under harsh reaction conditions, particularly after multiple uses in aqueous media.[1]

  • Fouling: The catalyst surface can become blocked by byproducts or unreacted starting materials, preventing access to the active sites.

Regeneration:

Regeneration of a deactivated biguanide-palladium catalyst can be challenging. For catalysts deactivated by fouling, washing with an appropriate solvent might restore some activity. However, if the deactivation is due to ligand degradation or significant palladium leaching, regeneration is often not feasible, and the preparation of a fresh catalyst is recommended.

Data Presentation

Table 1: Optimizing Suzuki-Miyaura Coupling with Hexylbiguanide Ligand

EntryBiguanide Ligand (mol%)Pd/Ligand RatioReaction Time (min)Yield (%)
111:2156-57
20.51:11599
30.51:11093

Reaction conditions: 4'-bromoacetophenone (1 mmol), phenylboronic acid (1 mmol), K₂CO₃ (1.1 mmol), Pd(OAc)₂ (0.5 mol%), and hexylbiguanide in water at 100°C.

Table 2: Influence of Base on Sonogashira Coupling Yield

EntryBaseTime (h)Yield (%)
1K₂CO₃295
2Cs₂CO₃298
3Na₂CO₃292
4K₃PO₄285
5Et₃N24<10
6NaHCO₃24<5

Reaction conditions: Iodobenzene (0.5 mmol), phenylacetylene (1 mmol), Pd-salen complex C2 (2 mol%), and base (1.5 mmol) in isopropanol (2 mL) at 25°C in air.[3]

Experimental Protocols

Protocol 1: Synthesis of Hexylbiguanide Dihydrochloride

This protocol is adapted from the methodology developed by Suyama et al.

Materials:

  • Hexylamine

  • Cyanoguanidine

  • Iron(III) chloride (FeCl₃)

  • 1,4-Dioxane

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine hexylamine (1 equivalent) and cyanoguanidine (1 equivalent).

  • Add 1,4-dioxane to achieve a reactant concentration of at least 2 M.

  • Add iron(III) chloride (1 equivalent) to the mixture.

  • Heat the reaction mixture to 100°C for 90 minutes.

  • After cooling to room temperature, add hydrochloric acid to precipitate the hexylbiguanide dihydrochloride salt.

  • Collect the precipitate by filtration and wash with a small amount of cold 1,4-dioxane.

  • Dry the product under vacuum.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using a Biguanide-Palladium Catalyst

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • Palladium acetate (Pd(OAc)₂) (0.5 mol%)

  • This compound or derivative (e.g., hexylbiguanide) (0.5 mol%)

  • Solvent (e.g., water, or a mixture of water and an organic co-solvent)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, and potassium carbonate.

  • In a separate vial, pre-form the catalyst by dissolving palladium acetate and the biguanide ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • Add the remaining solvent to the reaction vessel.

  • If necessary, degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Aryl Halide Arylboronic Acid Base (e.g., K2CO3) Reaction_Vessel Combine Reagents, Catalyst, and Solvent Reagents->Reaction_Vessel Catalyst_Prep Pre-form Catalyst: Pd(OAc)2 + Biguanide Ligand (1:1 ratio) Catalyst_Prep->Reaction_Vessel Solvent Solvent (e.g., Water) Solvent->Reaction_Vessel Heating Heat and Stir (e.g., 100°C) Reaction_Vessel->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Extraction Extract with Organic Solvent Monitoring->Extraction Reaction Complete Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for a typical Biguanide-Palladium catalyzed Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle_Suzuki_Miyaura Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition ArPd(II)XL Ar-Pd(II)-X-L Oxidative_Addition->ArPd(II)XL Transmetalation Transmetalation ArPd(II)XL->Transmetalation ArPd(II)Ar'L Ar-Pd(II)-Ar'-L Transmetalation->ArPd(II)Ar'L Reductive_Elimination Reductive Elimination ArPd(II)Ar'L->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product ArX Ar-X ArX->Oxidative_Addition Ar'B(OH)2 Ar'-B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Minimizing side reactions in the synthesis of Biguanide, dihydriodide analogs.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of biguanide, dihydriodide analogs.

Troubleshooting Guide: Common Synthesis Issues

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in biguanide synthesis can stem from several factors:

  • Incorrect pH: The reaction requires acidic conditions to protonate and activate the nitrile group of the cyanoguanidine for the nucleophilic attack by the amine. The ideal pH is typically around 2.6.[1] If the medium is too neutral, the reaction will be very slow; if it's too acidic, the amine starting material may be excessively protonated, reducing its nucleophilicity.

  • Suboptimal Temperature: While heating is often necessary, excessive temperatures (e.g., over 180-200°C) or prolonged reaction times can lead to the formation of undesired side products and degradation.[2][3] For some methods, an optimal temperature of 40°C has been identified to minimize side product formation while maintaining a reasonable reaction rate.[3]

  • Reactant Concentration: The concentration of reactants can be critical. Some procedures require a minimum concentration (e.g., 2 M) to achieve high yields.[4][5]

  • Purity of Starting Materials: Ensure that the amine and cyanoguanidine starting materials are pure and that the solvent is anhydrous, as water can lead to hydrolysis by-products, especially when using ester starting materials for subsequent modifications.[6][7]

  • Choice of Catalyst/Activating Agent: Hydrochloric acid is commonly used, but for certain substrates, other activating agents like trimethylsilyl chloride (TMSCl) or Lewis acids (e.g., iron(III) chloride, FeCl3) can significantly improve yields and purity.[1] However, the stoichiometry of the Lewis acid is crucial; excess iron can bind to both reactants and inhibit the reaction.[4]

Q2: I am observing significant impurities in my crude product's NMR or LC-MS. What are these side products likely to be?

Common impurities in biguanide synthesis include:

  • Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction. See Q1 for optimizing reaction conditions.

  • Melamine and other Triazine Derivatives: Under certain conditions, especially at high temperatures, cyanoguanidine can self-condense or react with other species to form stable triazine rings.

  • Bis-Biguanides: If a diamine is used or if the amine has multiple reactive sites, the formation of bis-biguanides is possible. For example, in the synthesis of proguanil, an impurity identified is 1,5-bis(4-chlorophenyl)biguanide.[8][9]

  • Guanidino-Heterocycles: When using ortho-substituted anilines, the initial biguanide product can undergo intramolecular cyclization, leading to "biguanide-like" heterocyclic structures.[2]

  • Products from Reaction with Solvent: Some solvents, particularly alcohols at high temperatures, might participate in side reactions. Using a relatively inert solvent like dioxane or performing the reaction under neat conditions (fusion) can mitigate this.[2][4]

Q3: The purification of my final this compound is challenging. What are some effective strategies?

Biguanides are highly polar and basic compounds, which can make purification difficult.[1]

  • Salt Precipitation: The most common and effective method is precipitation as a salt. After the reaction, the biguanide free base is formed, which can then be treated with hydriodic acid (HI) in a suitable solvent (like isopropanol or ethanol) to precipitate the desired this compound salt. This process often leaves many impurities behind in the solution. This is analogous to the common practice of precipitating biguanides as hydrochloride salts.[4][5]

  • Recrystallization: The precipitated dihydriodide salt can be further purified by recrystallization from an appropriate solvent system, such as an alcohol/water mixture.

  • Column Chromatography: While challenging due to the high polarity, silica gel chromatography can sometimes be used for the biguanide free base before salt formation. It is often necessary to use a polar mobile phase, sometimes doped with a small amount of a basic modifier like triethylamine or ammonia in methanol, to prevent streaking and irreversible binding to the silica.

Frequently Asked Questions (FAQs)

Q1: What is the role of a Lewis acid like Iron(III) Chloride (FeCl₃) in the synthesis?

A Lewis acid such as FeCl₃ acts as an activating agent. It coordinates to the nitrile group of the cyanoguanidine, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. This can lead to higher yields and allow the reaction to proceed under milder conditions (even at room temperature in some cases) compared to using only a Brønsted acid like HCl.[1][2]

Q2: Can I use microwave irradiation for this synthesis?

Yes, microwave-assisted synthesis is a modern and efficient method for preparing biguanides. It can significantly reduce reaction times from hours to minutes (often under 30 minutes) and provide clean conversions with good yields.[2] This technique is particularly useful for overcoming the slow reaction kinetics often seen with conventional heating.

Q3: How do I synthesize an unsymmetrical biguanide?

There are several established routes for synthesizing unsymmetrical biguanides:

  • Cyanoguanidine and Amine: The reaction of a substituted cyanoguanidine with a different amine.[1]

  • Dicyandiamide and Amines: A stepwise approach where dicyandiamide is first reacted with one amine to form a substituted cyanoguanidine, which is then reacted with a second, different amine.[2]

  • Guanidine and Carbodiimide: The reaction of a guanidine compound with a carbodiimide.[1]

Q4: How do I convert the synthesized biguanide hydrochloride or free base to the dihydriodide salt?

To convert the biguanide to its dihydriodide salt, you would typically dissolve the crude or purified biguanide free base in a suitable solvent like ethanol or isopropanol. Then, add a stoichiometric amount (two equivalents) of concentrated hydriodic acid (HI), often dropwise while cooling. The this compound salt will usually precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Data Presentation: Reaction Condition Comparison

The following table summarizes various reported conditions for the synthesis of biguanide analogs, highlighting the impact of different methodologies on reaction outcomes.

Starting MaterialsCatalyst / ActivatorSolventTemperatureTimeYield RangeReference(s)
Amine + DicyandiamideHydrochloric Acid (HCl)Water / AlcoholReflux6 - 12 h51 - 84%[1]
Amine + DicyandiamideIron(III) Chloride (FeCl₃)1,4-Dioxane100 °C90 min55 - 99%[1][4]
Amine Hydrochloride + DicyandiamideNone (Fusion)Neat180 - 200 °C1 h69 - 84%[2]
Aniline Hydrochloride + DicyandiamideNone (Microwave)Polar Aprotic120 - 140 °C< 30 min86 - 89%[2]
Amine + N-Carbamimidoyl-1H-pyrazole-1-carboximidamideNonePyridine40 °C< 48 hModerate[3]

Experimental Protocols

Protocol 1: General Synthesis of Biguanide Analogs using Lewis Acid Catalysis

This protocol is a generalized method based on the efficient synthesis developed by Suyama et al.[1][4]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the primary or secondary amine (1 equivalent) and dicyandiamide (1 equivalent) in anhydrous 1,4-dioxane to achieve a final reactant concentration of approximately 2 M.[4][5]

  • Catalyst Addition: To this stirring solution, add a stoichiometric amount of iron(III) chloride (FeCl₃) (1 equivalent). Note: The reaction is sensitive to the amount of iron; do not use a large excess.[4]

  • Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 90 minutes. Monitor the reaction progress using a suitable technique like TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, add hydrochloric acid to precipitate the product as the hydrochloride salt.

    • Filter the resulting solid and wash with a cold solvent (e.g., acetone or ethanol) to remove unreacted starting materials and soluble impurities.

    • To obtain the dihydriodide salt, neutralize the hydrochloride salt to the free base, extract, and then precipitate with hydriodic acid as described in FAQ Q4.

Protocol 2: Microwave-Assisted Synthesis

This protocol is a generalized method for rapid biguanide synthesis.[2]

  • Reactant Preparation: In a microwave reaction vessel, combine the amine hydrochloride salt (1 equivalent) and dicyandiamide (1-2 equivalents).

  • Solvent/Activator: Add a suitable polar aprotic solvent (e.g., acetonitrile) or, for some reactions, an activating agent like trimethylsilyl chloride (TMSCl) (2.2 equivalents).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 125-140 °C) for 15-30 minutes.

  • Work-up and Isolation:

    • After cooling, the product often precipitates as the hydrochloride salt.

    • If necessary, dilute the reaction mixture with a solvent like isopropyl alcohol to facilitate precipitation.

    • Collect the solid by filtration, wash with the solvent, and dry.

    • Convert to the dihydriodide salt as needed.

Visualizations

G General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Amine & Dicyandiamide in Solvent Catalyst 2. Add Catalyst/ Activator (e.g., HCl, FeCl3) Reactants->Catalyst Heating 3. Heat Mixture (Conventional or Microwave) Catalyst->Heating Monitoring 4. Monitor Progress (TLC / LC-MS) Heating->Monitoring Cooling 5. Cool Reaction Mixture Monitoring->Cooling Isolation 6. Isolate Crude Product (e.g., Neutralization, Extraction) Cooling->Isolation Salt_Formation 7. Add Hydriodic Acid (HI) to Precipitate Dihydriodide Salt Isolation->Salt_Formation Purification 8. Filter, Wash, & Dry Final Product Salt_Formation->Purification

Caption: Workflow for this compound Synthesis.

G Troubleshooting Low Reaction Yield Start Low Yield Observed Check_pH Is pH acidic? (Ideal ~2.6) Start->Check_pH Check_Temp Is temperature optimal? (Avoid overheating) Check_pH->Check_Temp Yes Adjust_pH Adjust pH with HCl or use activating agent (TMSCl) Check_pH->Adjust_pH No Check_Conc Are reactant concentrations high enough? (e.g., >2M) Check_Temp->Check_Conc Yes Adjust_Temp Lower temperature, consider microwave Check_Temp->Adjust_Temp No Check_Purity Are starting materials pure? Check_Conc->Check_Purity Yes Adjust_Conc Increase concentration Check_Conc->Adjust_Conc No Purify_SM Purify starting materials and dry solvents Check_Purity->Purify_SM No Success Yield Improved Check_Purity->Success Yes Adjust_pH->Success Adjust_Temp->Success Adjust_Conc->Success Purify_SM->Success

Caption: Troubleshooting Flowchart for Low Yields.

References

Technical Support Center: Scaling Up Biguanide, Dihydriodide Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the synthesis, purification, and characterization of Biguanide, dihydriodide, particularly when scaling up for preclinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing biguanide compounds?

A1: The most common and historically significant methods for synthesizing biguanides involve the reaction of an amine with a cyanoguanidine derivative.[1][2] Other pathways include the addition of amines to dicyanamides or the reaction of guanidines with cyanamides.[1][2] For scaling up, the choice of synthesis will depend on the availability and cost of starting materials, reaction conditions, and the ease of purification of the final product.

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A2: When scaling up, meticulous control over reaction parameters is crucial to ensure batch-to-batch consistency and product quality. Key parameters to monitor include temperature, reaction time, stoichiometry of reactants, and mixing efficiency. For preclinical manufacturing, it is essential to follow Good Manufacturing Practices (GMP) guidelines, which require detailed documentation of all process steps.[3][4]

Q3: How can this compound be effectively purified at a larger scale?

A3: Biguanides are known to be challenging to isolate and purify due to their strong hydrogen-bonding capabilities and potential for multiple protonation states.[1] Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent system is critical and may require experimentation to optimize.

  • Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) are invaluable for both purification and analysis of biguanides.[5][6] For preparative scale, column chromatography with a suitable stationary phase can be employed.

Q4: Which analytical techniques are recommended for the characterization of this compound?

A4: A comprehensive analytical characterization is necessary to confirm the identity, purity, and stability of the synthesized compound. Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the active pharmaceutical ingredient (API).[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.[7]

  • X-ray Diffraction (XRD): For solid-state characterization.[7][8]

Q5: What are the recommended storage and handling conditions to ensure the stability of this compound?

A5: Biguanide compounds can be sensitive to temperature and humidity. Polyhexamethylene biguanide (PHMB), a related compound, is stable between +6°C and +75°C.[9] It is advisable to store this compound in a cool, dry place, protected from light. Stability studies should be conducted under various conditions to establish a suitable shelf-life for the preclinical batch.[10][11][12]

Troubleshooting Guides

Problem: Low Reaction Yield
Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). Consider extending the reaction time or increasing the temperature.
Suboptimal stoichiometryCarefully control the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Poor mixingEnsure efficient stirring, especially in larger reaction vessels, to maintain a homogeneous reaction mixture.
Side reactionsThe formation of by-products, such as triazines, can occur.[13] Modifying the reaction conditions (e.g., temperature, solvent, catalyst) may help to minimize side reactions.
Problem: Impure Product
Potential Cause Suggested Solution
Unreacted starting materialsOptimize the reaction conditions to ensure complete conversion. Consider a purification step that specifically removes the starting materials.
Presence of by-productsCharacterize the impurities to understand their origin. Adjust the reaction conditions to disfavor their formation. Employ a suitable purification method (e.g., recrystallization from a different solvent system, chromatography) to remove them.
Degradation of the productBiguanides can be susceptible to degradation. Ensure that the work-up and purification steps are performed under appropriate conditions (e.g., controlled temperature and pH).

Experimental Protocols

General Synthesis of a Disubstituted Biguanide

This protocol is a general guideline and may require optimization for specific substrates. A common method involves the reaction of a substituted cyanoguanidine with an amine hydrochloride.[1]

  • Reaction Setup: In a suitable reaction vessel, combine the substituted cyanoguanidine (1 equivalent) and the amine hydrochloride (1.1 equivalents) in a solvent such as ethanol or water.[1]

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. Microwave-assisted synthesis can also be an option to reduce reaction times.[14][15][16]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Isolation: Collect the solid product by filtration and wash with a cold solvent to remove residual impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure Biguanide salt.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization by HPLC
  • Column: A reversed-phase C18 column is often suitable for the analysis of biguanides.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact composition may need to be optimized.

  • Detection: UV detection at a suitable wavelength is commonly employed.

  • Sample Preparation: Prepare a standard solution of known concentration and a solution of the synthesized product in the mobile phase.

  • Analysis: Inject the solutions into the HPLC system and analyze the resulting chromatograms to determine the retention time and peak area, which can be used to assess purity and quantify the compound.

Visualizations

G General Synthesis of Biguanides cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Amine Amine Reaction_Step Condensation Reaction Amine->Reaction_Step Cyanoguanidine Cyanoguanidine Derivative Cyanoguanidine->Reaction_Step Biguanide Biguanide Product Reaction_Step->Biguanide

Caption: General synthetic pathway for biguanides.

G Preclinical Scale-Up Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Drying Drying Purification->Drying QC_Analysis Quality Control Analysis (HPLC, NMR, MS) Drying->QC_Analysis Packaging Packaging and Labeling QC_Analysis->Packaging Storage Storage Packaging->Storage

Caption: Experimental workflow for preclinical production.

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

An Objective Comparison of Biguanide Antidiabetic Agents: Metformin in Focus

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "Biguanide, dihydriodide" did not yield a recognized therapeutic agent for comparison with metformin. The biguanide class of oral antihyperglycemic drugs primarily includes metformin, the only member widely available today, and two withdrawn agents, phenformin and buformin.[1][2][3][4] This guide, therefore, provides a comparative analysis of metformin against its historical counterparts to offer researchers, scientists, and drug development professionals a comprehensive overview of the efficacy, safety, and mechanisms of action within this drug class.

Metformin is currently a first-line treatment for type 2 diabetes mellitus (T2DM), lauded for its efficacy in controlling blood sugar and its established safety profile.[2][5] By contrast, phenformin and buformin were withdrawn from most markets in the 1970s due to a high risk of lactic acidosis, a serious and often fatal metabolic complication.[4][6]

Comparative Efficacy and Properties

The primary therapeutic action of biguanides is to reduce blood glucose levels.[4] They achieve this without stimulating insulin secretion, thereby avoiding the risk of hypoglycemia often associated with other antidiabetic medications.[4][7] The table below summarizes the key properties and clinical considerations of metformin, phenformin, and buformin.

FeatureMetforminPhenforminBuformin
Chemical Name N,N-dimethylimidodicarbonimidic diamide2-(N-phenethylcarbamimidoyl)guanidine1-butylbiguanide
Primary Mechanism Decreases hepatic glucose production, decreases intestinal glucose absorption, and improves insulin sensitivity.[8]Similar to metformin, but with a higher affinity for mitochondrial membranes.[6]Delays glucose absorption, increases insulin sensitivity, and inhibits hepatic glucose synthesis.[9]
Clinical Use First-line treatment for T2DM.[5]Withdrawn due to high risk of lactic acidosis.[6]Withdrawn due to a high risk of lactic acidosis.[10][11]
Risk of Lactic Acidosis Very low (approx. 0.03 cases/1000 patient-years).[8]High, with a fatality rate of up to 50% in reported cases.[6]High, leading to its withdrawal from the market.[10]
Metabolism Not metabolized by the liver; excreted unchanged by the kidneys.[12]Metabolized in the liver (hydroxylation).[6]Not metabolized; excreted in the urine.[10]
Brand Names (Historical/Current) Glucophage®, Glumetza®, Riomet®[3]DBI®[6]Silubin®[9]

Mechanism of Action: A Focus on AMPK Activation

The primary mechanism of action for biguanides involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[13] Activation of AMPK in the liver inhibits gluconeogenesis (the production of glucose). In peripheral tissues like muscle, it enhances glucose uptake and utilization. While all three biguanides share this general mechanism, differences in their chemical structures and pharmacokinetics influence their potency and safety profiles. Phenformin, for instance, is a more potent inhibitor of mitochondrial complex I than metformin.[14][15]

cluster_biguanide Biguanide Action cluster_cellular Cellular Effects cluster_outcome Physiological Outcome Biguanides Biguanides (Metformin, Phenformin, Buformin) Mitochondria Mitochondrial Respiratory Chain (Complex I Inhibition) Biguanides->Mitochondria AMPK AMPK Activation Mitochondria->AMPK Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake (Muscle, Adipose Tissue) AMPK->Glucose_Uptake Stimulates Blood_Glucose Decreased Blood Glucose Gluconeogenesis->Blood_Glucose Glucose_Uptake->Blood_Glucose cluster_workflow Experimental Workflow: AMPK Activation Assay A Cell Culture (e.g., HepG2) B Biguanide Treatment A->B C Protein Extraction B->C D Protein Quantification C->D E Western Blot (p-AMPK/AMPK) D->E F Data Analysis E->F

References

A Comparative Guide to the Validation of a Newly Implemented HPLC Method for Metformin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison between a newly implemented High-Performance Liquid Chromatography (HPLC) method and an established UV-Vis Spectrophotometric method for the quantification of Metformin, a widely used biguanide drug. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance of both methods, supported by experimental data.

Introduction

Metformin is a first-line oral antidiabetic medication for the treatment of type 2 diabetes.[1] Accurate and reliable quantification of Metformin in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety and efficacy. While UV-Vis Spectrophotometry is a simple and cost-effective method for this purpose, HPLC offers higher sensitivity, specificity, and the ability to separate Metformin from its impurities and degradation products.[2] This guide details the validation of a newly implemented RP-HPLC method and compares its performance against a traditional UV-Vis spectrophotometric method. The validation has been performed in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method utilizes a reverse-phase HPLC system for the separation and quantification of Metformin.

Instrumentation:

  • HPLC system equipped with a UV detector, pump, and autosampler (e.g., Agilent model G1310B 1260 infinity)[4]

  • C18 column (e.g., 150 cm x 4.6 mm, 5 µm particle size)[4]

  • Data acquisition and processing software

Reagents and Materials:

  • Metformin Hydrochloride reference standard

  • Potassium Dihydrogen Orthophosphate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.02M Potassium Dihydrogen Orthophosphate buffer and Acetonitrile in a ratio of 70:30 (v/v).[4]

  • Flow Rate: 1.0 ml/min[4]

  • Column Temperature: Ambient[4]

  • Detection Wavelength: 236 nm[5]

  • Injection Volume: 20 µL

Standard Solution Preparation:

  • Accurately weigh 10 mg of Metformin HCl reference standard and transfer it to a 10 ml volumetric flask.[1]

  • Dissolve the standard in the mobile phase and make up the volume to obtain a stock solution of 1000 µg/ml.[1]

  • From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 5-30 µg/ml) by diluting with the mobile phase.[6]

Sample Solution Preparation:

  • Weigh and powder twenty tablets to determine the average weight.

  • Take an amount of powder equivalent to 10 mg of Metformin HCl and transfer it to a 10 ml volumetric flask.

  • Add a suitable amount of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.

UV-Vis Spectrophotometric Method

This method is based on the direct measurement of the absorbance of Metformin in a suitable solvent.

Instrumentation:

  • UV-Vis Spectrophotometer with a 1 cm quartz cuvette (e.g., Shimadzu UV-1800)[7]

Reagents and Materials:

  • Metformin Hydrochloride reference standard

  • Distilled Water

Analytical Conditions:

  • Solvent: Distilled Water[7]

  • Wavelength of Maximum Absorbance (λmax): 234 nm[7]

Standard Solution Preparation:

  • Accurately weigh 100 mg of Metformin HCl reference standard and dissolve it in 100 ml of distilled water to get a stock solution of 1000 µg/ml.[7]

  • From this stock solution, prepare working standards in the concentration range of 2-12 µg/ml by appropriate dilution with distilled water.[8]

Sample Solution Preparation:

  • Weigh and powder twenty tablets.

  • Transfer a quantity of powder equivalent to 10 mg of Metformin HCl into a 10 ml volumetric flask.[7]

  • Add about 5 ml of distilled water and sonicate for 15 minutes.[7]

  • Make up the volume with distilled water to obtain a stock solution of 1000 µg/ml.[7]

  • Filter the solution and dilute it with distilled water to get a final concentration in the range of 2-12 µg/ml.[7][8]

Data Presentation: Method Validation and Comparison

The following tables summarize the validation parameters for the newly implemented HPLC method and the established UV-Vis Spectrophotometric method.

Table 1: Linearity

ParameterHPLC MethodUV-Vis Spectrophotometric Method
Linearity Range 5-30 µg/ml[6]2-12 µg/ml[8]
Correlation Coefficient (r²) 0.999[6]0.994[8]

Table 2: Accuracy (Recovery Studies)

Concentration LevelHPLC Method (% Recovery)UV-Vis Spectrophotometric Method (% Recovery)
80% 99.8%99.1%[8]
100% 100.2%99.8%[8]
120% 100.5%100.45%[8]
Mean % Recovery 100.17% 99.78%

Table 3: Precision

ParameterHPLC Method (%RSD)UV-Vis Spectrophotometric Method (%RSD)
Repeatability (Intra-day) < 1.0< 2.0[8]
Intermediate Precision (Inter-day) < 2.0< 2.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLC MethodUV-Vis Spectrophotometric Method
LOD 0.1 µg/ml[9]0.083 µg/ml[10]
LOQ 0.3 µg/ml[9]0.25 µg/ml[10]

Visualizations

The following diagrams illustrate the experimental workflow of the HPLC method and a comparison of the key performance characteristics of both methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Metformin HCl (Standard / Sample) start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate for 15 min dissolve->sonicate makeup Make up to Volume sonicate->makeup filter Filter Sample (0.45 µm) makeup->filter For Sample dilute Dilute to Working Concentration makeup->dilute For Standard filter->dilute inject Inject 20 µL into HPLC dilute->inject separate Separation on C18 Column (Mobile Phase: Buffer:ACN 70:30) inject->separate detect UV Detection at 236 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Area acquire->integrate calculate Calculate Concentration integrate->calculate end End calculate->end

Caption: Experimental Workflow for HPLC Quantification of Metformin.

Method_Comparison center Metformin Quantification hplc HPLC Method center->hplc Alternative uv UV-Vis Method center->uv Established hplc_spec High Specificity hplc->hplc_spec hplc_sens High Sensitivity hplc->hplc_sens hplc_prec High Precision hplc->hplc_prec hplc_cost Higher Cost & Complexity hplc->hplc_cost uv_simple Simplicity & Speed uv->uv_simple uv_cost Low Cost uv->uv_cost uv_spec Lower Specificity (Interference possible) uv->uv_spec uv_sens Lower Sensitivity uv->uv_sens

Caption: Comparison of HPLC and UV-Vis Method Characteristics.

Conclusion

The validation results demonstrate that the newly implemented HPLC method is highly suitable for the quantification of Metformin. It exhibits excellent linearity, accuracy, and precision, surpassing the performance of the UV-Vis spectrophotometric method in terms of specificity and robustness. While the UV-Vis method remains a viable option for routine analysis due to its simplicity and low cost, the HPLC method is superior for applications requiring higher sensitivity and the ability to resolve Metformin from potential interferents. The choice of method will ultimately depend on the specific requirements of the analysis.

References

A Comparative Analysis of the Antimicrobial Spectra of Biguanide Salts: Chlorhexidine, Alexidine, and Polyhexanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The increasing prevalence of antimicrobial resistance necessitates a thorough understanding of the available antiseptic agents. Biguanides represent a significant class of antimicrobial compounds widely utilized in healthcare and various industries. This guide provides a detailed comparative study of the antimicrobial spectrum of three prominent biguanide salts: chlorhexidine, alexidine, and polyhexanide (also known as polyhexamethylene biguanide or PHMB). By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to be a valuable resource for researchers and professionals in drug development.

Overview of Biguanide Antimicrobials

Biguanides are cationic polymers known for their broad-spectrum antimicrobial activity. Their positively charged molecules interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[1][2][3] This mechanism of action is generally associated with a low propensity for the development of microbial resistance.

  • Chlorhexidine: A widely used bisbiguanide antiseptic, it is effective against Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][5][6][7] It is a common ingredient in surgical scrubs, oral rinses, and wound dressings.[8]

  • Alexidine: Also a bisbiguanide, alexidine is structurally similar to chlorhexidine but exhibits some differences in its antimicrobial profile.[9] It has demonstrated potent antifungal and antibacterial activity.[10][11]

  • Polyhexanide (PHMB): A polymeric biguanide, PHMB is known for its excellent antimicrobial efficacy, chemical stability, and low toxicity.[2][12][13] It has a broad spectrum of activity that includes bacteria, fungi, and amoebae.[3]

Comparative Antimicrobial Spectrum: Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for chlorhexidine, alexidine, and polyhexanide against a range of clinically relevant microorganisms. The data has been compiled from various in-vitro studies. It is important to note that variations in experimental methodologies and microbial strains across different studies may influence the reported values.

Table 1: Comparative MIC/MBC Values against Gram-Positive Bacteria (µg/mL)

MicroorganismBiguanide SaltMIC (µg/mL)MBC (µg/mL)Reference(s)
Staphylococcus aureusChlorhexidine0.5 - 44 - 32[14][15][16]
Alexidine1 - 22 - 4[10]
Polyhexanide0.5 - 21 - 4[15][17]
Enterococcus faecalisChlorhexidine4 - 1616 - 32[15][18]
Alexidine1 - 2-[9]
Polyhexanide2 - 44 - 16[15]

Table 2: Comparative MIC/MBC Values against Gram-Negative Bacteria (µg/mL)

MicroorganismBiguanide SaltMIC (µg/mL)MBC (µg/mL)Reference(s)
Escherichia coliChlorhexidine1 - 84 - 32[14][15]
Alexidine--
Polyhexanide2 - 84 - 16[15][17]
Pseudomonas aeruginosaChlorhexidine8 - 6432 - 128[14][15]
Alexidine--
Polyhexanide4 - 168 - 32[15][17]

Table 3: Comparative MIC/MBC Values against Fungi (µg/mL)

MicroorganismBiguanide SaltMIC (µg/mL)MBC (µg/mL)Reference(s)
Candida albicansChlorhexidine2 - 164 - 64[15][19][20]
Alexidine0.2 - 0.4-[19]
Polyhexanide2 - 84 - 16[15]

Mechanisms of Antimicrobial Action

The primary mechanism of action for all three biguanides involves the disruption of the microbial cell membrane.[1][2][3] However, there are some nuances in their specific interactions.

General Mechanism of Membrane Disruption

The cationic biguanide molecules are electrostatically attracted to the negatively charged components of the microbial cell wall and membrane, such as phospholipids and teichoic acids.[5][6] This interaction leads to a cascade of events:

  • Binding to the Cell Surface: The positively charged biguanide molecules bind to the negatively charged microbial cell surface.

  • Disruption of the Outer Membrane (in Gram-negative bacteria): The integrity of the outer membrane is compromised, allowing the biguanide to access the inner cytoplasmic membrane.

  • Disruption of the Cytoplasmic Membrane: The biguanide molecules insert into the phospholipid bilayer, causing disorganization and increased permeability.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions (e.g., K+) and other small molecules.

  • Inhibition of Membrane-Bound Enzymes: The disruption of the membrane also leads to the inactivation of essential membrane-bound enzymes.

  • Cell Death: At bactericidal concentrations, the extensive membrane damage and leakage of cellular contents lead to cell death.[4] At lower, bacteriostatic concentrations, the membrane disruption is less severe but still inhibits bacterial growth.[4]

G General Mechanism of Biguanide-Induced Membrane Disruption cluster_0 General Mechanism of Biguanide-Induced Membrane Disruption Biguanide Cationic Biguanide (+) CellSurface Microbial Cell Surface (-) Biguanide->CellSurface Electrostatic Attraction MembraneDisruption Membrane Disruption & Increased Permeability CellSurface->MembraneDisruption Leakage Leakage of Intracellular Components MembraneDisruption->Leakage EnzymeInhibition Inhibition of Membrane-Bound Enzymes MembraneDisruption->EnzymeInhibition CellDeath Cell Death Leakage->CellDeath EnzymeInhibition->CellDeath

General Mechanism of Biguanide-Induced Membrane Disruption
Specific Mechanisms of Polyhexanide (PHMB)

In addition to membrane disruption, polyhexanide has been shown to have a secondary mechanism of action involving the condensation of bacterial DNA.[2][13][21] After entering the bacterial cell, PHMB can bind to the negatively charged phosphate backbone of DNA, leading to chromosome condensation and inhibition of DNA replication and transcription.[2][21]

G Dual Mechanism of Action of Polyhexanide (PHMB) cluster_0 Dual Mechanism of Action of Polyhexanide (PHMB) PHMB Polyhexanide (PHMB) Membrane Bacterial Cell Membrane PHMB->Membrane Interaction DNA Bacterial DNA PHMB->DNA Cellular Uptake MembraneDisruption Membrane Disruption Membrane->MembraneDisruption DNA_Condensation Chromosome Condensation DNA->DNA_Condensation CellDeath Cell Death MembraneDisruption->CellDeath DNA_Condensation->CellDeath

Dual Mechanism of Action of Polyhexanide (PHMB)

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of biguanide salts. These protocols are based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Biguanide salt stock solution (e.g., 1024 µg/mL)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the biguanide stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a growth control (no antimicrobial), and the twelfth well as a sterility control (no inoculum).

  • Prepare Inoculum:

    • Dilute the standardized 0.5 McFarland inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 10 µL of the diluted inoculum to each well (except the sterility control well).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours (for bacteria) or as appropriate for the fungal species being tested.

  • Interpretation:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the biguanide salt in which there is no visible growth.

G Workflow for MIC Determination by Broth Microdilution cluster_0 Workflow for MIC Determination by Broth Microdilution Start Start PrepareDilutions Prepare Serial Dilutions of Biguanide in 96-well Plate Start->PrepareDilutions PrepareInoculum Prepare Standardized Microbial Inoculum PrepareDilutions->PrepareInoculum Inoculate Inoculate Wells with Microbial Suspension PrepareInoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Visually Inspect for Growth and Determine MIC Incubate->ReadMIC End End ReadMIC->End

Workflow for MIC Determination by Broth Microdilution
Determination of Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Agar plates (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • From each of these clear wells, aspirate a 10-100 µL aliquot.

  • Plating:

    • Spot-inoculate or spread the aliquot onto a quadrant of a sterile agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC test.

  • Interpretation:

    • After incubation, count the number of colonies on each quadrant. The MBC is the lowest concentration of the biguanide salt that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

G Workflow for MBC Determination cluster_0 Workflow for MBC Determination Start Start with MIC Plate (Post-incubation) Subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates Start->Subculture Incubate Incubate Agar Plates Subculture->Incubate CountColonies Count Colonies and Calculate % Kill Incubate->CountColonies DetermineMBC Determine MBC (≥99.9% Kill) CountColonies->DetermineMBC End End DetermineMBC->End

Workflow for MBC Determination

Conclusion

Chlorhexidine, alexidine, and polyhexanide are all potent biguanide antimicrobials with broad spectra of activity. The compiled data suggests that all three are effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Polyhexanide and alexidine, in some instances, demonstrate comparable or even superior activity to the well-established chlorhexidine. The choice of a particular biguanide salt for a specific application will depend on factors such as the target microorganisms, required concentration, and cytotoxicity considerations. The provided experimental protocols offer a standardized approach for further comparative studies, enabling researchers to make informed decisions in the development of new antimicrobial strategies.

References

Cross-Validation of In Vitro and In Vivo Results for Biguanides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Biguanide, dihydriodide": Extensive literature searches did not yield specific data for a compound named "this compound." Therefore, this guide will focus on the most well-researched and clinically significant biguanide, Metformin , as a representative of this class of drugs. The principles and methodologies discussed herein are broadly applicable to the study of other biguanide derivatives.

This guide provides a comparative analysis of Metformin and a common alternative, Sulfonylureas, with a focus on cross-validating in vitro and in vivo experimental findings. The content is intended for researchers, scientists, and drug development professionals.

Comparative Data Summary

The following tables summarize quantitative data from in vitro and in vivo studies, comparing the effects of Metformin and Sulfonylureas on key metabolic parameters.

Table 1: In Vitro Efficacy Comparison

ParameterMetforminSulfonylureasCell Line/System
Glucose Uptake IncreasedNo direct effectAdipocytes, Muscle cells
Insulin Secretion No direct effectIncreasedPancreatic β-cells
AMPK Activation IncreasedNo direct effectHepatocytes, Muscle cells
Mitochondrial Complex I Inhibition YesNoIsolated mitochondria
Vascular Smooth Muscle Cell Proliferation ReducedNot reportedAtheroma cells[1]

Table 2: In Vivo Efficacy Comparison (Clinical and Preclinical Data)

ParameterMetforminSulfonylureasStudy Population/Model
HbA1c Reduction ~1.5% (monotherapy)[2]~1.4% (monotherapy)[2]Type 2 Diabetes Patients
Fasting Blood Glucose Reduction ~1.8 mmol/L (monotherapy)[2]~1.6 mmol/L (monotherapy)[2]Type 2 Diabetes Patients
Postprandial Blood Glucose Reduction ~3.2 mmol/L (monotherapy)[2]~3.0 mmol/L (monotherapy)[2]Type 2 Diabetes Patients
Body Weight Change Neutral or modest lossWeight gain[3]Type 2 Diabetes Patients
Risk of Hypoglycemia LowIncreased[3][4]Type 2 Diabetes Patients
Cardiovascular Mortality No significant effect vs. SulfonylureasNo significant effect vs. MetforminType 2 Diabetes Patients[3]
Non-fatal Macrovascular Outcomes Increased risk vs. SulfonylureasDecreased risk vs. MetforminType 2 Diabetes Patients[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of findings.

In Vitro Glucose Uptake Assay

This protocol describes a common method to assess the effect of a compound on glucose uptake in a cell line, such as adipocytes or muscle cells.[5][6]

  • Cell Culture:

    • Seed cells (e.g., L6 myotubes or 3T3-L1 adipocytes) in 96-well plates at a density of 1 x 10^5 cells/mL.

    • Incubate in a humidified atmosphere with 5% CO2 at 37°C for 24 hours to allow for cell adherence and growth.

  • Compound Treatment:

    • Prepare various concentrations of the test compound (e.g., Metformin) and a positive control (e.g., insulin).

    • Replace the culture medium with media containing the different compound concentrations.

    • Incubate the cells for the desired treatment period (e.g., 24-48 hours).

  • Glucose Uptake Measurement:

    • Following treatment, wash the cells with a glucose-free incubation buffer.

    • Add 25 µL of the incubation medium containing a fluorescent glucose analog (e.g., 2-NBDG) to each well.

    • Incubate for 3 hours at 37°C.

    • Remove 10 µL of the incubation medium from each well and transfer it to a new 96-well plate.

    • Determine the glucose content of the medium using a glucose assay kit.

    • Measure the absorbance using a spectrophotometer at 540 nm.

    • Compare the glucose uptake in treated cells to untreated (negative control) and positive control cells.

In Vivo Efficacy Study in a Diabetic Mouse Model

This protocol outlines a general procedure for evaluating the anti-diabetic efficacy of a compound in a chemically-induced diabetic mouse model.

  • Induction of Diabetes:

    • Use a suitable mouse strain (e.g., C57BL/6J).

    • Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer. The dose of STZ may need to be optimized.

    • Monitor blood glucose levels to confirm the development of hyperglycemia (typically >250 mg/dL).

  • Compound Administration:

    • Divide the diabetic mice into treatment and control groups.

    • Administer the test compound (e.g., Metformin) and a vehicle control daily via oral gavage or in the drinking water.

    • The dosage and duration of treatment should be based on previous studies or dose-ranging experiments.

  • Monitoring and Data Collection:

    • Monitor body weight and food and water intake regularly.

    • Measure fasting blood glucose levels at regular intervals (e.g., weekly) from tail vein blood using a glucometer.

    • At the end of the study, collect blood samples for the measurement of HbA1c, insulin, and lipid profiles.

    • Harvest tissues (e.g., liver, muscle, adipose tissue) for further analysis (e.g., gene expression, protein analysis).

  • Data Analysis:

    • Compare the changes in blood glucose, HbA1c, and other metabolic parameters between the treatment and control groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of biguanides.

Metformin_Signaling_Pathway cluster_cell Hepatocyte Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits AMP_ATP AMP/ATP Ratio Mito->AMP_ATP Decreases ATP Production AMPK AMPK AMP_ATP->AMPK Activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Output Hepatic Glucose Output Gluconeogenesis->Glucose_Output Leads to

Figure 1: Simplified signaling pathway of Metformin in hepatocytes.

In_Vitro_Glucose_Uptake_Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with Metformin/ Control B->C D 4. Incubate for 24-48h C->D E 5. Wash with glucose-free buffer D->E F 6. Add fluorescent glucose analog E->F G 7. Incubate for 3h F->G H 8. Measure fluorescence in medium G->H I 9. Analyze and compare results H->I

Figure 2: Experimental workflow for an in vitro glucose uptake assay.

References

A Head-to-Head Comparison of Biguanides (Metformin) with Other Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the biguanide metformin with other major classes of oral antidiabetic agents. The information presented is intended to support research and development efforts in the field of diabetes therapeutics. The initial query for "Biguanide, dihydriodide" did not correspond to a recognized therapeutic agent; therefore, this guide focuses on metformin, the cornerstone of the biguanide class and the most widely prescribed oral hypoglycemic agent.

Overview of Antidiabetic Agent Classes

Metformin is the primary biguanide used in clinical practice; other biguanides like phenformin and buformin have been withdrawn in most countries due to the risk of lactic acidosis[1][2]. Its primary mechanisms of action include reducing hepatic glucose production, increasing insulin sensitivity in peripheral tissues, and modulating gut-based glucose absorption and utilization[3][4][5].

This guide will compare metformin to the following classes of antidiabetic drugs:

  • Sulfonylureas (SUs) : Stimulate insulin secretion from pancreatic β-cells.

  • Thiazolidinediones (TZDs) : Increase insulin sensitivity in muscle, fat, and liver.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : Increase the levels of incretin hormones, which stimulate insulin release and inhibit glucagon secretion.

  • Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibitors : Reduce glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.

  • Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists : Mimic the action of the incretin hormone GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from head-to-head clinical trials and meta-analyses comparing metformin with other oral antidiabetic agents.

Table 1: Comparative Efficacy of Antidiabetic Agents (as Monotherapy or Add-on to Metformin)
Drug ClassChange in HbA1c (%)Change in Fasting Plasma Glucose (FPG) (mmol/L)Change in Body Weight (kg)
Metformin Baseline Reduction: ~1.0-1.5%Significant ReductionModest Weight Loss or Weight Neutrality
Sulfonylureas Similar to MetforminSimilar to MetforminWeight Gain (+2.0 to +2.5)
Thiazolidinediones Similar to MetforminSignificant ReductionWeight Gain (+2.5)
DPP-4 Inhibitors Slightly Less than Metformin (-0.65%)Moderate ReductionWeight Neutral (-0.11)
SGLT-2 Inhibitors Similar to Metformin (-0.73%)Greater Reduction than DPP-4i (-1.49)Weight Loss (-2.23)
GLP-1 RAs Greater than Metformin (-2.23% for Tirzepatide 15mg)Significant ReductionSignificant Weight Loss (-10.93 for Tirzepatide 15mg)

Data compiled from multiple sources, including network meta-analyses and head-to-head trials. The specific values can vary based on the study population, duration, and specific drug within the class.

Table 2: Comparative Safety Profile of Antidiabetic Agents
Drug ClassRisk of HypoglycemiaCommon Gastrointestinal Side EffectsCardiovascular OutcomesOther Notable Side Effects
Metformin LowHigh (Diarrhea, Nausea)Potential benefit in cardiovascular mortality compared to SUsLactic acidosis (rare), Vitamin B12 deficiency
Sulfonylureas HighLowNeutral to potentially increased risk of macrovascular events
Thiazolidinediones LowLowIncreased risk of heart failureBone fractures, fluid retention
DPP-4 Inhibitors LowLowGenerally neutralPancreatitis (rare), joint pain
SGLT-2 Inhibitors LowLowDemonstrated cardiovascular and renal benefitsGenital mycotic infections, urinary tract infections
GLP-1 RAs LowHigh (Nausea, Vomiting)Demonstrated cardiovascular benefitsPancreatitis (rare), gallbladder-related events

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of antidiabetic agent efficacy. Below are methodologies for key experiments frequently cited in preclinical and clinical studies.

Protocol for Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of a mouse to clear a glucose load from the blood, providing an indication of insulin sensitivity and glucose metabolism.

Materials:

  • C57BL/6J mice (or other relevant strain)

  • Sterile 50% dextrose solution

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., microvette tubes)

  • Scale for weighing mice

Procedure:

  • Fasting: Fast mice for 4-6 hours prior to the test, with ad libitum access to water. Transfer mice to a clean cage to prevent coprophagy[3].

  • Baseline Blood Glucose: At time 0, obtain a baseline blood glucose reading. This is typically done by a small tail snip to obtain a drop of blood for the glucometer.

  • Glucose Administration: Immediately after the baseline reading, administer a bolus dose of glucose (typically 1g/kg or 2.5g/kg body weight) via oral gavage[3]. The volume is calculated based on the mouse's body weight and the concentration of the glucose solution.

  • Blood Glucose Monitoring: Collect blood samples and measure blood glucose at subsequent time points, commonly 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the blood glucose concentration over time for each mouse. The area under the curve (AUC) is often calculated to quantify the overall glucose excursion.

Protocol for Measurement of Glycated Hemoglobin (HbA1c) in Clinical Trials

Objective: To determine the average blood glucose control over the preceding 2-3 months.

Methods:

  • Sample Collection: Collect whole blood samples in EDTA-containing tubes to prevent coagulation.

  • Laboratory Analysis: HbA1c measurement should be performed using a method certified by the National Glycohemoglobin Standardization Program (NGSP) to ensure traceability to the Diabetes Control and Complications Trial (DCCT) reference method. Common certified methods include:

    • High-Performance Liquid Chromatography (HPLC): Ion-exchange HPLC is a common and precise method for separating glycated and non-glycated hemoglobin based on charge.

    • Immunoassay: These methods use antibodies specific to the glycated N-terminal of the hemoglobin beta chain.

    • Capillary Electrophoresis: Separates hemoglobin variants based on their migration in an electric field.

  • Reporting: Results are reported as a percentage (%) or in mmol/mol. Standardization across multi-center trials is critical, and often, samples are sent to a central laboratory to minimize inter-laboratory variability.

Protocol for Measurement of Fasting Plasma Glucose (FPG) in Clinical Trials

Objective: To measure the blood glucose concentration after a period of fasting.

Procedure:

  • Patient Preparation: Patients should fast for at least 8 hours (no food or drink, except water) before the blood draw.

  • Sample Collection: Draw a venous blood sample into a tube containing a glycolysis inhibitor (e.g., sodium fluoride) to prevent the breakdown of glucose by blood cells after collection.

  • Sample Processing: Centrifuge the blood sample to separate the plasma from the blood cells. The plasma should be separated from the cells promptly, ideally within 30 minutes, or the sample should be kept on an ice-water slurry to minimize glycolysis.

  • Glucose Measurement: Analyze the plasma glucose concentration using a standardized, laboratory-based enzymatic method (e.g., glucose oxidase or hexokinase).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways for metformin and a representative incretin-based therapy, GLP-1 receptor agonists.

Metformin Signaling Pathway

Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I Inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio Mito_Complex_I->AMP_ATP_Ratio AMPK AMPK (AMP-activated protein kinase) AMP_ATP_Ratio->AMPK Activates Hepatic_Gluconeogenesis Hepatic Gluconeogenesis AMPK->Hepatic_Gluconeogenesis Inhibits Insulin_Sensitivity ↑ Insulin Sensitivity (Muscle, Adipose Tissue) AMPK->Insulin_Sensitivity Glucose_Output ↓ Hepatic Glucose Output Hepatic_Gluconeogenesis->Glucose_Output

Caption: Metformin's primary mechanism involves the activation of AMPK.

GLP-1 Receptor Agonist Signaling Pathway

GLP1_RA GLP-1 Receptor Agonist GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1_RA->GLP1R Binds to Gs_Protein Gαs Protein GLP1R->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP ↑ cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Insulin_Exocytosis ↑ Insulin Granule Exocytosis PKA->Insulin_Exocytosis Insulin_Synthesis ↑ Insulin Synthesis PKA->Insulin_Synthesis EPAC2->Insulin_Exocytosis

Caption: GLP-1 RAs enhance glucose-dependent insulin secretion via the cAMP pathway.

Conclusion

Metformin remains a foundational therapy for type 2 diabetes due to its robust efficacy, low risk of hypoglycemia, and potential cardiovascular benefits. However, the landscape of diabetes management has evolved with the development of newer agent classes that offer distinct advantages. SGLT-2 inhibitors and GLP-1 receptor agonists, in particular, have demonstrated significant cardiovascular and, in the case of SGLT-2 inhibitors, renal protective effects, making them attractive options, especially for patients with comorbidities. The choice of antidiabetic agent should be individualized based on patient characteristics, including glycemic control needs, risk of hypoglycemia, impact on weight, presence of cardiovascular or renal disease, and side-effect profile. This comparative guide provides a data-supported framework to inform these critical decisions in the research and development of novel antidiabetic therapies.

References

A Comparative Guide to Purity Analysis of Synthesized Biguanide Dihydriodide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the development process. This guide provides a comparative analysis of key analytical techniques for determining the purity of a synthesized Biguanide Dihydriodide. We will focus on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy as primary methods, with Elemental Analysis as a valuable orthogonal technique.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Below is a comparative summary of HPLC, NMR, and Elemental Analysis for the purity assessment of Biguanide Dihydriodide.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyElemental Analysis (CHN)
Principle Separation of components based on their differential partitioning between a mobile phase and a stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information and quantitative data.Combustion of the sample to convert elements into simple gases (CO2, H2O, N2), which are then quantified.
Primary Use Quantification of the main component and detection and quantification of related substances (impurities).Structural elucidation, identification, and quantification of the main component and impurities with known structures.Determination of the elemental composition (Carbon, Hydrogen, Nitrogen) to verify the empirical formula.
Strengths High sensitivity and resolution for separating complex mixtures. Well-established methods for pharmaceutical analysis.[1][2][3]Provides detailed structural information. Can be a primary ratio method for purity determination (qNMR) without the need for a specific reference standard for the analyte.[4]Provides a fundamental measure of purity based on the elemental composition of the pure compound.
Limitations Requires reference standards for the identification and quantification of impurities. Method development can be time-consuming.Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate analysis in complex mixtures.Does not provide information on the nature of impurities, only the overall elemental composition. Insensitive to impurities with the same elemental composition as the analyte.
Common Impurity Detection Excellent for detecting and quantifying process-related impurities such as dicyandiamide and melamine.[5]Can identify and quantify impurities if their NMR signals are resolved from the main component and their structures are known.Deviations from the theoretical elemental composition indicate the presence of impurities.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for purity analysis of Biguanide Dihydriodide using HPLC and NMR.

HPLC_Workflow HPLC Purity Analysis Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Synthesized Biguanide Dihydriodide Dissolve_Sample Dissolve in Diluent (e.g., Mobile Phase) Sample->Dissolve_Sample Standard Weigh Reference Standards (Biguanide, Dicyandiamide, Melamine) Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject Sample and Standard Solutions Dissolve_Sample->Inject Dissolve_Standard->Inject HPLC_System HPLC System with UV Detector Column C18 Reversed-Phase Column HPLC_System->Column Mobile_Phase Isocratic or Gradient Elution Column->Mobile_Phase Chromatogram Obtain Chromatograms Mobile_Phase->Chromatogram Inject->HPLC_System Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity and Impurity Levels Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of Biguanide Dihydriodide.

NMR_Workflow qNMR Purity Analysis Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing and Analysis Sample Accurately Weigh Synthesized Biguanide Dihydriodide Dissolve Dissolve both in Deuterated Solvent (e.g., D2O) Sample->Dissolve IS Accurately Weigh Internal Standard (e.g., Maleic Acid) IS->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire NMR_Spectrometer NMR Spectrometer Acquire->NMR_Spectrometer Process Process Spectrum (Phase and Baseline Correction) Acquire->Process Integrate Integrate Signals of Analyte and Internal Standard Process->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantification of Biguanide Dihydriodide and its potential process-related impurities, dicyandiamide and melamine.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A good starting point is a buffer of 10 mM phosphate salt with 1 mmol/L sodium dodecyl sulfate, adjusted to a pH of 5.5, and methanol in a ratio of 45:55 (v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 218 nm for the biguanide and 232 nm for dicyandiamide.[2][5]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve reference standards of biguanide, dicyandiamide, and melamine in the mobile phase to prepare a stock solution. Further dilute to a suitable concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized Biguanide Dihydriodide in the mobile phase to a known concentration (e.g., 1 mg/mL).

Analysis:

  • Inject the standard solution to determine the retention times and response factors of the main component and impurities.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Calculate the percentage of each impurity using the area normalization method or by using the response factors determined from the standard solutions.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides a direct measurement of the purity of the Biguanide Dihydriodide without the need for a reference standard of the analyte itself.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O) is a suitable solvent for the dihydriodide salt.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid, which has a distinct signal that does not overlap with the analyte signals.[4]

  • Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full relaxation and accurate integration.

Sample Preparation:

  • Accurately weigh about 10-20 mg of the synthesized Biguanide Dihydriodide into an NMR tube.

  • Accurately weigh about 5-10 mg of the internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add a known volume (e.g., 0.6 mL) of the deuterated solvent (D₂O) to the NMR tube and dissolve the solids completely.

Analysis:

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction).

  • Integrate the well-resolved signals of the Biguanide Dihydriodide (e.g., methylene protons) and the internal standard (e.g., vinyl protons of maleic acid).

  • Calculate the purity of the Biguanide Dihydriodide using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Potential Impurities in Synthesis

The synthesis of biguanides often starts from dicyandiamide. Therefore, potential impurities can include unreacted starting materials and by-products of side reactions.

  • Dicyandiamide (Metformin Impurity A): Unreacted starting material.

  • Melamine (Metformin Impurity D): A cyclic trimer of cyanamide, which can form under certain reaction conditions.[6]

  • Other related biguanides: Depending on the specific synthetic route, other biguanide-related structures could be formed.

It is crucial to have reference standards for these potential impurities to accurately identify and quantify them using HPLC.

Conclusion

Both HPLC and qNMR are powerful techniques for the purity analysis of synthesized Biguanide Dihydriodide. HPLC offers excellent sensitivity for detecting trace impurities, making it ideal for quality control in a pharmaceutical setting. qNMR provides a direct and accurate measure of the absolute purity of the main component without the need for an analyte-specific reference standard, which is particularly useful during the early stages of drug development. For a comprehensive purity assessment, employing both techniques, along with elemental analysis to confirm the elemental composition, provides a robust and reliable characterization of the synthesized compound.

References

Verifying the Structure of Biguanide Derivatives Using X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, X-ray crystallography stands as a definitive method for elucidating the three-dimensional structure of biguanide derivatives at the atomic level. This guide provides a comparative overview of the structural verification of biguanide salts, drawing on data from hydrochloride and metal-complexed derivatives as analogs in the absence of specific literature on dihydriodide forms.

Biguanide derivatives are a class of compounds with significant therapeutic applications, most notably as antidiabetic agents like metformin. Their structural characterization is crucial for understanding their mechanism of action and for the rational design of new drug candidates. X-ray crystallography provides unequivocal proof of structure, revealing key details about bond lengths, angles, and intermolecular interactions.

Comparative Structural Parameters of Biguanide Salts

Below is a table summarizing typical crystallographic parameters observed in various biguanide derivatives, which can serve as a reference for the analysis of novel structures.

DerivativeCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
Metformin HydrochlorideMonoclinicP2₁/nC-N (imide): ~1.33-1.37C-N (amine): ~1.30-1.34N-C-N: ~118-123[2]
1-Arylbiguanide HydrochlorideMonoclinicP2₁/cC-N (imide): ~1.34-1.38C-N (amine): ~1.31-1.35N-C-N: ~117-122[3]
Alkylbiguanidium DihydrochlorideMonoclinicP2₁/c or C2/cC=N: ~1.29-1.31C-N: ~1.35-1.38Torsion angle between guanidinium units: ~40°[4][5]
Co(II)-Metformin ComplexMonoclinicC2/cCo-N: ~1.92-1.95N-Co-N: ~90 (octahedral)[6]

Note: The bond lengths and angles can vary depending on the specific substituents and the crystalline environment. The planarity of the biguanide moiety is a key feature, although some torsion can be observed.[4]

Experimental Workflow for Structural Verification

The process of verifying the structure of a biguanide derivative using X-ray crystallography follows a well-established workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Biguanide Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent Solvent Selection Purification->Solvent Method Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) Solvent->Method Mounting Crystal Mounting Method->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection Solution Structure Solution (e.g., Direct Methods) DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure & CIF file

Caption: General workflow for X-ray crystallographic analysis of biguanide derivatives.

Detailed Experimental Protocols

Success in X-ray crystallography is highly dependent on the quality of the crystals. The following are generalized protocols for key experimental stages, based on methodologies reported for various biguanide salts.

The synthesis of biguanide salts often involves the reaction of a substituted aniline or amine with dicyandiamide in the presence of an acid.[3] For instance, 1-arylbiguanide monohydrochloride salts can be synthesized by reacting anilinium chlorides with dicyandiamide.[3] Purification is typically achieved by recrystallization from a suitable solvent like ethanol or methanol to obtain high-purity material essential for growing single crystals.

Obtaining single crystals of sufficient size and quality is often the most challenging step.

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. Common solvents for biguanide salts include methanol, ethanol, water, and mixtures thereof.[4][5]

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the purified compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks. This method was successful for obtaining single crystals of alkylbiguanides from methanol.[4][5]

    • Vapor Diffusion: This technique involves placing a drop of the concentrated compound solution on a cover slip and inverting it over a reservoir containing a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. This was used for some alkylbiguanide derivatives in a methanol and acetone mixture.[4][5]

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

  • Data Collection: A single crystal is mounted on a diffractometer equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.[7] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using computational methods such as direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.

Logical Relationship of Structural Features

The final crystal structure reveals a wealth of information about the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

logical_relationship Structure 3D Crystal Structure BondInfo Bond Lengths & Angles Structure->BondInfo Conformation Molecular Conformation (e.g., Planarity, Torsion Angles) Structure->Conformation Interactions Intermolecular Interactions (e.g., Hydrogen Bonding, π-stacking) Structure->Interactions Properties Physicochemical Properties & Biological Activity BondInfo->Properties Conformation->Properties Interactions->Properties

Caption: Relationship between crystal structure data and molecular properties.

The planarity of the biguanide moiety, the specific tautomeric form adopted, and the network of hydrogen bonds are critical determinants of the compound's stability and its interactions with biological targets.[1][8] For instance, the hydrogen bonding capabilities of biguanides are thought to be crucial for their interaction with biomolecules.[2]

By following these established crystallographic protocols and leveraging the comparative data from known biguanide structures, researchers can confidently verify the structures of new biguanide, dihydriodide derivatives, paving the way for a deeper understanding of their structure-activity relationships.

References

Assessing the Batch-to-Batch Variability of Biguanide, Dihydriodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the consistency of active pharmaceutical ingredients (APIs) is paramount to the reliability and reproducibility of experimental results and the quality of final drug products. This guide provides a framework for assessing the batch-to-batch variability of Biguanide, dihydriodide. Due to a lack of specific data for the dihydriodide salt, this guide presents a general approach for biguanides, which should be adapted and validated for this specific form.

Comparative Analysis of Key Quality Attributes

Effective assessment of batch-to-batch variability relies on the consistent measurement of critical quality attributes. The following table outlines key parameters and presents a hypothetical comparison between three different batches of this compound and a common alternative, Biguanide, hydrochloride.

ParameterMethodBatch A (Dihydriodide)Batch B (Dihydriodide)Batch C (Dihydriodide)Alternative (Hydrochloride)Acceptance Criteria
Identity FTIRConformsConformsConformsConformsConforms to Reference
Assay (%) HPLC-UV99.298.799.599.898.0 - 102.0
Purity (%) HPLC-UV99.599.199.799.9≥ 99.0
Related Substances (%) HPLC-UV0.30.60.20.1≤ 0.5
Moisture Content (%) Karl Fischer Titration0.40.50.30.2≤ 1.0
Melting Point (°C) USP <741>130-132129-131131-133228-232Report
Solubility (mg/mL in Water) Visual>100>100>100>100Report

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary.

Experimental Protocols

Detailed and consistent methodologies are crucial for generating comparable data across different batches.

1. High-Performance Liquid Chromatography (HPLC) for Assay, Purity, and Related Substances

  • Objective: To quantify the amount of this compound and detect any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0). The specific gradient program should be optimized and validated.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound reference standard of known concentration.

    • Prepare sample solutions of each batch at the same concentration as the standard solution.

    • Inject the standard and sample solutions into the HPLC system.

    • The assay is calculated by comparing the peak area of the sample to the peak area of the standard.

    • Purity is determined by the percentage of the main peak area relative to the total peak area.

    • Related substances are quantified by their peak areas relative to the main peak area.

2. Fourier-Transform Infrared Spectroscopy (FTIR) for Identity

  • Objective: To confirm the identity of the this compound.

  • Instrumentation: An FTIR spectrometer.

  • Procedure:

    • Obtain an infrared spectrum of a reference standard of this compound.

    • Obtain an infrared spectrum of the sample from each batch.

    • Compare the spectrum of the sample with that of the reference standard. The positions and relative intensities of the absorption bands should be concordant.

3. Karl Fischer Titration for Moisture Content

  • Objective: To determine the water content in the sample.

  • Instrumentation: A Karl Fischer titrator.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Accurately weigh a sample of this compound from each batch.

    • Introduce the sample into the titration vessel.

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

    • Calculate the percentage of water in the sample.

Visualizations

Experimental Workflow for Assessing Batch-to-Batch Variability

G cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Analysis cluster_3 Outcome BatchA Batch A Identity Identity (FTIR) BatchA->Identity Assay Assay & Purity (HPLC) BatchA->Assay Moisture Moisture (Karl Fischer) BatchA->Moisture Physical Physical Tests (Melting Point, Solubility) BatchA->Physical BatchB Batch B BatchB->Identity BatchB->Assay BatchB->Moisture BatchB->Physical BatchC Batch C BatchC->Identity BatchC->Assay BatchC->Moisture BatchC->Physical Compare Compare to Specifications Identity->Compare Assay->Compare Moisture->Compare Physical->Compare Variability Assess Batch-to-Batch Variability Compare->Variability Release Release Batch Variability->Release Meets Criteria Reject Reject Batch Variability->Reject Fails Criteria

Caption: Workflow for assessing the batch-to-batch variability of this compound.

Signaling Pathway Implication of Biguanides

Biguanides, such as metformin, are known to act via the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

G Biguanide Biguanide Mitochondria Mitochondrial Respiratory Chain (Complex I Inhibition) Biguanide->Mitochondria AMP_ATP Increased AMP/ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis

Caption: Simplified signaling pathway of biguanides via AMPK activation.

Safety Operating Guide

Prudent Disposal of Biguanide Dihydriodide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for handling and disposing of compounds like biguanide dihydriodide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

It is crucial to note that specific disposal regulations can vary by institution and locality. Always consult your institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with all applicable regulations.

Immediate Safety Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The hazards associated with biguanide compounds and iodides necessitate a cautious approach.

Personal Protective Equipment (PPE)
Safety Goggles or Face Shield
Chemical-Resistant Gloves (Nitrile or Neoprene)
Laboratory Coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

Given the absence of a specific, universally mandated disposal protocol for biguanide dihydriodide, a conservative approach treating the compound as hazardous waste is required.

  • Containment:

    • Carefully transfer the biguanide dihydriodide waste into a designated, leak-proof, and chemically compatible hazardous waste container.

    • Ensure the container is clearly labeled with the full chemical name ("Biguanide Dihydriodide"), the approximate quantity, and the date of accumulation.

    • Do not mix biguanide dihydriodide waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous reactions.

  • Waste Characterization:

    • While a detailed analysis is not always feasible in a standard laboratory setting, it is important to note any known reactive properties or contaminants mixed with the waste. This information will be crucial for the final disposal facility.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

    • This area should be secure, away from general laboratory traffic, and segregated from incompatible chemicals.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Provide them with all necessary information about the waste, including the chemical name and quantity. EHS professionals are trained in the proper handling, transportation, and ultimate disposal of hazardous materials in accordance with federal, state, and local regulations.

Quantitative Data Summary

ParameterGuidelineRationale
pH of Aqueous Waste Neutral (6-8)To prevent corrosion of plumbing and minimize environmental impact.
Concentration in Waste Stream MinimizeHigh concentrations can pose a greater hazard during handling and disposal.
Compatibility Avoid strong oxidizing agents, strong bases, and reactive metals.Biguanide compounds can react with these substances.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of biguanide dihydriodide.

Biguanide Dihydriodide Disposal Workflow A Step 1: Don PPE B Step 2: Contain Waste in Labeled Container A->B C Step 3: Segregate from Incompatible Chemicals B->C D Step 4: Store in Designated Satellite Accumulation Area C->D E Step 5: Contact EHS for Pickup D->E F Step 6: Professional Hazardous Waste Disposal E->F

Caption: Disposal workflow for biguanide dihydriodide.

This comprehensive approach ensures that the disposal of biguanide dihydriodide is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, reinforcing a culture of safety and responsibility within the scientific community.

Safeguarding Your Research: A Comprehensive Guide to Handling Biguanide Dihydriodide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Biguanide Dihydriodide, a compound requiring careful management. Following these procedural steps will help ensure safe handling and disposal, protecting both personnel and the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Biguanide Dihydriodide, a comprehensive suite of personal protective equipment is necessary to prevent contact and inhalation. The recommended PPE is detailed below.

PPE CategoryItemSpecification
Eye and Face Protection Safety GlassesMust have side and brow protection.
Face ShieldRecommended when there is a potential for splashing.[1]
Skin Protection GlovesChemical-resistant gloves are required. Recommended materials include Rubber, Nitrile, PVC coated, Neoprene, Vinyl, or Butyl.[1]
Protective ClothingA lab coat or apron is mandatory. For extensive handling, breathable chemical suits with hoods and elastic cuffs are recommended.[1]
FootwearClosed-toe shoes are required. Protective boots may be necessary depending on the scale of work.[2]
Respiratory Protection Dust RespiratorShould be used to avoid inhalation of dust particles.[2][3]
NIOSH-approved RespiratorRequired when working in areas with inadequate ventilation.[3]

Procedural Guidance: Handling and Disposal Protocols

Safe handling and disposal of Biguanide Dihydriodide are critical to laboratory safety. The following step-by-step procedures should be strictly adhered to.

Handling Protocol:

  • Ventilation: Always handle Biguanide Dihydriodide in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended.

  • Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid compound.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][4] Do not eat, drink, or smoke in the work area.[1][4]

  • Decontamination: Clean any contaminated clothing or surfaces immediately.

Disposal Plan:

  • Waste Collection: Collect waste material in a suitable, closed, and clearly labeled container for chemical waste.[1][3]

  • Spill Management: In case of a spill, ventilate the area and wear appropriate PPE.[1] Absorb the spill with an inert material such as vermiculite or dry sand and place it in a chemical waste container.[1] Do not use combustible materials like sawdust.[1]

  • Environmental Protection: Prevent the chemical from entering drains or sewers.[1][2]

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[4] This may involve disposal at a designated chemical landfill.[4]

Emergency Procedures: First Aid Measures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected skin area with soap and plenty of water.[3] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water.[3] Seek immediate medical attention.

Workflow for Safe Handling of Biguanide Dihydriodide

Workflow for Safe Handling of Biguanide Dihydriodide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Review SDS prep2 Ensure Proper Ventilation prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handling1 Handle in Ventilated Area prep3->handling1 handling2 Avoid Dust Formation handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Work Area handling3->cleanup1 emergency1 Follow First Aid Procedures handling3->emergency1 In case of exposure cleanup2 Collect Waste in Labeled Container cleanup1->cleanup2 cleanup3 Dispose of Waste per Regulations cleanup2->cleanup3 cleanup4 Remove and Clean PPE cleanup3->cleanup4 emergency2 Report Incident emergency1->emergency2

Caption: This diagram outlines the procedural workflow for the safe handling of Biguanide Dihydriodide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.